3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C45H72N7O18P3S |
|---|---|
Molekulargewicht |
1124.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (12Z,15Z,18Z,21Z)-3-oxotetracosa-12,15,18,21-tetraenethioate |
InChI |
InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h5-6,8-9,11-12,14-15,31-32,34,38-40,44,56-57H,4,7,10,13,16-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b6-5-,9-8-,12-11-,15-14-/t34-,38+,39+,40-,44-/m0/s1 |
InChI-Schlüssel |
HPMVBGKWFWCZAY-JDTXFHFDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA: Structure, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a critical intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structure, biochemical synthesis, analytical methodologies, and its profound implications in human health and disease.
Introduction: The Central Role of Peroxisomal Beta-Oxidation
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are essential components of cellular membranes and precursors for signaling molecules. Their catabolism, however, presents a unique challenge as they are too long to be processed by the mitochondrial beta-oxidation machinery.[1] This critical task is handled by peroxisomes, ubiquitous organelles that play an indispensable role in lipid metabolism.[2][3] The peroxisomal beta-oxidation pathway is a multi-step process that shortens VLCFAs, preparing them for subsequent mitochondrial degradation.[4] Within this intricate metabolic network, this compound emerges as a key, albeit transient, metabolite in the breakdown of docosahexaenoic acid (DHA), an omega-3 fatty acid vital for brain and retinal function.[5][6]
Molecular Structure and Properties
This compound is a complex molecule characterized by a 24-carbon acyl chain with four cis double bonds, a ketone group at the beta-position (C-3), and a coenzyme A (CoA) thioester linkage. The "all-cis" configuration of the double bonds at positions 12, 15, 18, and 21 is a hallmark of its origin from naturally occurring polyunsaturated fatty acids.
| Property | Value | Source |
| Chemical Formula | C45H72N7O18P3S | [HMDB] |
| Monoisotopic Mass | 1123.3867 g/mol | [HMDB] |
| Structure | A 24-carbon acyl chain with a ketone at C-3, four cis double bonds at C-12, C-15, C-18, and C-21, thioester-linked to Coenzyme A. | [HMDB] |
Biochemical Synthesis and Metabolic Fate
The generation of this compound is a key step in the peroxisomal beta-oxidation of docosahexaenoic acid (DHA; 22:6n-3). The process begins with the elongation of DHA to a 24-carbon fatty acid, followed by a cycle of beta-oxidation.
Fatty Acid Elongation: The Role of ELOVL Enzymes
The initial step involves the elongation of a C22 PUFA, such as DHA, to a C24 PUFA. This is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[2][3] Specifically, ELOVL family members are responsible for the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, which is subsequently reduced, dehydrated, and reduced again to yield an acyl-CoA elongated by two carbons.[7][8] The substrate specificity of the seven human ELOVL elongases varies, with certain members showing a preference for long-chain and very-long-chain acyl-CoAs.[9]
Peroxisomal Beta-Oxidation Cascade
Once the C24:6-CoA is formed, it enters the peroxisomal beta-oxidation pathway. This pathway involves a sequence of four enzymatic reactions:
-
Oxidation: Catalyzed by a peroxisomal acyl-CoA oxidase, introducing a double bond between the alpha and beta carbons.
-
Hydration: Addition of a water molecule across the double bond by a multifunctional enzyme (MFE) or enoyl-CoA hydratase.
-
Dehydrogenation: Oxidation of the hydroxyl group to a ketone by MFE or 3-hydroxyacyl-CoA dehydrogenase, forming the 3-ketoacyl-CoA intermediate.
-
Thiolysis: The final step where this compound is cleaved by a peroxisomal 3-ketoacyl-CoA thiolase (such as ACAA1) to release acetyl-CoA and the shortened (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA.[10]
Figure 1. Simplified workflow of the peroxisomal beta-oxidation of Docosahexaenoyl-CoA.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol outlines the enzymatic synthesis of the target molecule from its precursor, (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA, using a coupled enzyme system.
Materials:
-
(12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA
-
Acyl-CoA Oxidase (peroxisomal)
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (multifunctional enzyme)
-
FAD
-
NAD+
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FAD, and NAD+.
-
Add (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA to the reaction mixture.
-
Initiate the reaction by adding Acyl-CoA Oxidase and the multifunctional enzyme.
-
Incubate the reaction at 37°C, monitoring the progress by LC-MS/MS.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the product by LC-MS/MS.
Quantification by LC-MS/MS
This protocol provides a robust method for the quantification of this compound in biological samples.[4][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the target molecule and an appropriate internal standard (e.g., a C17-acyl-CoA).
-
Collision Energy: Optimize for the specific instrument and analyte.
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.
-
Reconstitute the dried extract in the initial mobile phase conditions.
Figure 2. Workflow for the LC-MS/MS analysis of this compound.
Clinical Significance and Therapeutic Implications
Defects in peroxisomal beta-oxidation can lead to a group of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies.[13][14] These conditions are often characterized by the accumulation of VLCFAs, which can have cytotoxic effects, particularly in the nervous system.[5][15]
-
Zellweger Spectrum Disorders: These are the most severe PBDs, resulting from mutations in genes required for peroxisome assembly. Patients exhibit profound neurological abnormalities, liver dysfunction, and often do not survive past the first year of life.
-
X-Linked Adrenoleukodystrophy (X-ALD): This is caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoAs. The resulting accumulation of VLCFAs leads to demyelination of nerve cells.
The study of intermediates like this compound is crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutic strategies. Monitoring the levels of such metabolites can serve as a diagnostic marker and a tool to assess the efficacy of potential treatments.
Conclusion
This compound stands as a pivotal molecule at the crossroads of fatty acid elongation and degradation. A thorough understanding of its structure, synthesis, and metabolic role is paramount for researchers in the fields of lipid metabolism, neurobiology, and drug discovery. The methodologies outlined in this guide provide a robust framework for the investigation of this and other related acyl-CoA species, paving the way for new insights into the intricate world of lipid biochemistry and its impact on human health.
References
- 1. Human Peroxisomal 3-Ketoacyl-CoA Thiolase: Tissue Expression and Metabolic Regulation : Human Peroxisomal Thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DHA Shortage Causes the Early Degeneration of Photoreceptors and RPE in Mice With Peroxisomal β-Oxidation Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 7. The structural basis of fatty acid elongation by the ELOVL elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 13. Clinical consequences of defects in peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHA Shortage Causes the Early Degeneration of Photoreceptors and RPE in Mice With Peroxisomal β-Oxidation Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA: A Keystone Intermediate in Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
Abstract
This technical guide provides a comprehensive exploration of the biological role of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a critical yet transient intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will delve into the metabolic pathways governing its synthesis and degradation, the key enzymatic players, and its physiological relevance, particularly in specialized tissues such as the retina and brain. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications for human health and disease. We will further provide detailed experimental protocols for the investigation of this molecule and its metabolic context, underpinned by a foundation of scientific integrity and practical, field-proven insights.
Introduction: The Emerging Importance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length of 24 or more, are a unique class of lipids with highly specialized functions. Unlike their shorter-chain dietary precursors, VLC-PUFAs are synthesized de novo within specific tissues, most notably the retina, brain, and testes.[1] They are integral components of cellular membranes, particularly phospholipids, where they contribute to unique structural and functional properties. The molecule at the heart of this guide, this compound, represents a pivotal metabolic crossroads in the elongation pathway of these vital lipids. Understanding its transient existence provides a deeper insight into the regulation and dysregulation of VLC-PUFA homeostasis, which is implicated in a growing number of inherited diseases, including Stargardt-like macular dystrophy (STGD3).[2]
The Metabolic Lifecycle of this compound
The biological role of this compound is intrinsically linked to its position within the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. This cycle is a four-step process that sequentially adds two-carbon units to a growing fatty acyl-CoA chain.
Biosynthesis: The Fatty Acid Elongation Pathway
The formation of this compound is the result of the first and rate-limiting step of the elongation cycle: the condensation of a C22:4 acyl-CoA with malonyl-CoA. This reaction is catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.
-
Step 1: Condensation: A C22 polyunsaturated fatty acyl-CoA, likely docosatetraenoyl-CoA (C22:4n-6), undergoes condensation with malonyl-CoA, catalyzed by a very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199).[3] This reaction forms the 24-carbon beta-ketoacyl-CoA intermediate, this compound, and releases CO2 and Coenzyme A.
-
Step 2: Reduction: The 3-oxo group of our target molecule is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), also known as very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), utilizing NADPH as a cofactor.[4] This produces (3R)-3-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA.
-
Step 3: Dehydration: The 3-hydroxyacyl-CoA intermediate is subsequently dehydrated by a 3-hydroxyacyl-CoA dehydratase to form a trans-2,3-enoyl-CoA.
-
Step 4: Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase, again using NADPH, to yield the elongated C24:4 acyl-CoA. This can then re-enter the elongation cycle for further extension or be incorporated into complex lipids.
Caption: Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.
Key Biosynthetic Enzymes
ELOVL4: The ELOVL family consists of seven members in mammals, each with distinct substrate specificities. ELOVL4 is of particular interest as it is highly expressed in the retina and is crucial for the synthesis of VLC-PUFAs.[2] Studies have shown that ELOVL4 is involved in the elongation of C26 and longer fatty acids and displays a preference for n-3 PUFA precursors like eicosapentaenoic acid (20:5n-3).[5][6][7][8] While its activity on C22:4n-6 to produce our target C24 intermediate is strongly suggested by its role in overall VLC-PUFA synthesis, further direct enzymatic characterization would be beneficial. Mutations in the ELOVL4 gene are the cause of Stargardt-like macular dystrophy, highlighting its critical role in retinal health.[1]
3-Ketoacyl-CoA Reductase (KAR): The reduction of the 3-oxo group is a critical step, and while the general activity of KAR is known, the specific isoform that acts on very-long-chain polyunsaturated substrates is not definitively characterized. In yeast, the YBR159w gene product has been identified as the 3-ketoreductase of the microsomal fatty acid elongase system. Homologous enzymes exist in mammals and are essential for the elongation process.
Degradation: Peroxisomal Beta-Oxidation
Very-long-chain fatty acids are primarily degraded in peroxisomes through a modified beta-oxidation pathway.[9] This is because the acyl-CoA synthetases in mitochondria have low activity towards fatty acids with more than 22 carbons.
The beta-oxidation of a polyunsaturated fatty acid like tetracosatetraenoic acid (the derivative of our target molecule after the full elongation cycle) requires additional auxiliary enzymes to handle the cis-double bonds. The process involves:
-
Activation: The fatty acid is activated to its CoA ester by a very-long-chain acyl-CoA synthetase in the peroxisomal membrane.
-
Oxidation: An acyl-CoA oxidase introduces a double bond at the C2 position.
-
Hydration and Dehydrogenation: A multifunctional enzyme performs the subsequent hydration and dehydrogenation steps.
-
Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase cleaves off an acetyl-CoA unit, shortening the fatty acyl-CoA by two carbons.[10]
This cycle is repeated until the fatty acid is shortened to a length that can be transported to the mitochondria for complete oxidation. The beta-oxidation of C24:6n-3 to C22:6n-3 (DHA) has been shown to occur in peroxisomes, highlighting the organelle's crucial role in VLC-PUFA metabolism.[11][12][13]
Caption: Peroxisomal Beta-Oxidation of a C24 Polyunsaturated Fatty Acid.
Physiological and Pathophysiological Roles
The synthesis of VLC-PUFAs, for which this compound is an essential intermediate, is critical for the function of several tissues.
-
Retina: VLC-PUFAs are highly enriched in photoreceptor outer segment membranes. They are thought to play a crucial role in maintaining the high curvature of the disc membranes, which is essential for phototransduction. The link between ELOVL4 mutations and macular degeneration underscores the importance of this pathway for vision.
-
Brain: VLC-PUFAs are also found in the brain, where they are components of sphingolipids and phospholipids. Their precise roles are still under investigation, but they are believed to be important for neuronal membrane structure and function.
-
Testis and Sperm: In the testes, VLC-PUFAs are components of sphingomyelin and are essential for sperm maturation and male fertility.[14][15]
Given the specialized roles of the end-products of this pathway, the regulation of the synthesis of intermediates like this compound is likely to be tightly controlled.
Experimental Protocols
The study of this compound and its metabolizing enzymes requires robust experimental protocols. The following sections provide an overview of key methodologies.
Recombinant Expression and Purification of ELOVL4
The study of ELOVL4 activity necessitates its production in a recombinant system, as it is a low-abundance membrane protein.
Objective: To produce and purify active ELOVL4 for enzymatic assays.
Methodology:
-
Gene Synthesis and Cloning: The coding sequence for human ELOVL4 can be synthesized and cloned into an expression vector suitable for mammalian cells (e.g., pcDNA3.1) or insect cells (e.g., pFastBac). A C-terminal tag (e.g., His6 or FLAG) should be included for purification.
-
Expression:
-
Mammalian Cells: Transfect HEK293T or CHO cells with the ELOVL4 expression vector. Harvest cells 48-72 hours post-transfection.
-
Insect Cells: Generate recombinant baculovirus and infect Sf9 or High Five™ cells. Harvest cells 72 hours post-infection.
-
-
Microsome Preparation:
-
Resuspend cell pellets in hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
-
Solubilization and Purification:
-
Resuspend the microsomal pellet in a solubilization buffer containing a mild detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or digitonin) and incubate with gentle agitation.
-
Centrifuge to remove insoluble material.
-
Apply the solubilized protein to an affinity resin (e.g., Ni-NTA for His-tagged protein or anti-FLAG M2 affinity gel).
-
Wash the resin extensively with a buffer containing a lower concentration of detergent.
-
Elute the purified ELOVL4 with an appropriate elution buffer (e.g., containing imidazole for His-tagged protein or FLAG peptide).
-
-
Quality Control: Analyze the purified protein by SDS-PAGE and Western blotting to confirm its identity and purity.
Enzymatic Assay for ELOVL4 Activity
This assay measures the condensation activity of ELOVL4 by monitoring the formation of the 3-oxoacyl-CoA product.
Objective: To determine the substrate specificity and kinetic parameters of ELOVL4.
Materials:
-
Purified recombinant ELOVL4
-
Acyl-CoA substrates (e.g., C22:4-CoA)
-
[2-14C]Malonyl-CoA (as a radiolabeled tracer)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM MgCl2, 1 mM DTT)
-
NADPH
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, acyl-CoA substrate, and purified ELOVL4.
-
Initiation: Start the reaction by adding [2-14C]Malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an acidic solution (e.g., 10% acetic acid in methanol).
-
Extraction: Extract the fatty acyl-CoAs using a solid-phase extraction method or a liquid-liquid extraction with an organic solvent (e.g., butanol/acetic acid/water).[16]
-
Analysis:
-
Separate the radiolabeled products by reverse-phase thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC).
-
Detect and quantify the radiolabeled 3-oxoacyl-CoA product using a phosphorimager or liquid scintillation counting.
-
Analysis of 3-Ketoacyl-CoA Reductase Activity
The activity of 3-ketoacyl-CoA reductase is typically measured spectrophotometrically by monitoring the oxidation of NADPH.
Objective: To measure the reduction of this compound.
Materials:
-
Source of 3-ketoacyl-CoA reductase (e.g., purified recombinant enzyme or microsomal preparation)
-
This compound (synthesized enzymatically or chemically)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5)
Methodology:
-
Reaction Setup: In a quartz cuvette, combine the reaction buffer, NADPH, and the enzyme source.
-
Initiation: Start the reaction by adding the 3-oxoacyl-CoA substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) using a spectrophotometer.
-
Calculation: Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6,220 M-1cm-1).
Extraction and Analysis of Acyl-CoAs from Tissues
Objective: To quantify the levels of this compound and other acyl-CoAs in biological samples.
Methodology:
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard.[16]
-
Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoAs. A common method involves extraction with acetonitrile.[16]
-
Purification: Purify the acyl-CoAs from the extract using a solid-phase extraction cartridge (e.g., C18 or an oligonucleotide purification column).[16]
-
Analysis by LC-MS/MS:
-
Separate the acyl-CoAs using reverse-phase HPLC.
-
Detect and quantify the individual acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and specificity.
-
Data Presentation
Table 1: Substrate Specificity of Human ELOVL4
| Substrate (Acyl-CoA) | Relative Elongation Activity (%) |
| Eicosapentaenoyl-CoA (20:5n-3) | 100 |
| Arachidonoyl-CoA (20:4n-6) | ~50 |
| Docosahexaenoyl-CoA (22:6n-3) | ~25 |
| Docosapentaenoyl-CoA (22:5n-3) | High |
| Lignoceroyl-CoA (24:0) | Moderate |
| Cerotoyl-CoA (26:0) | High |
Note: Relative activities are compiled from multiple studies and represent general trends. Absolute values can vary depending on the assay conditions.
Conclusion
This compound stands as a critical, albeit ephemeral, player in the intricate symphony of lipid metabolism. Its formation and subsequent reduction are essential steps in the synthesis of very-long-chain polyunsaturated fatty acids, molecules with profound implications for the structure and function of specialized tissues. A thorough understanding of the enzymes that govern its metabolic fate, such as ELOVL4 and specific 3-ketoacyl-CoA reductases, is paramount for elucidating the pathophysiology of diseases linked to VLC-PUFA deficiency and for developing novel therapeutic strategies. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complexities of this vital metabolic pathway.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. ELOVL4 (Very long chain fatty acid elongase 4) - Creative Biolabs [creativebiolabs.net]
- 3. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 12. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. ELOVL2 controls the level of n-6 28:5 and 30:5 fatty acids in testis, a prerequisite for male fertility and sperm maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELOVL2 controls the level of n-6 28:5 and 30:5 fatty acids in testis, a prerequisite for male fertility and sperm maturation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA metabolic pathway
An In-depth Technical Guide to the Metabolism of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Abstract
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical component of lipid homeostasis, with profound implications for cellular health, particularly in the nervous and visual systems. The intermediate, this compound, represents a pivotal, albeit transient, stage in the peroxisomal β-oxidation of tetracosahexaenoic acid (C24:6n-3), a key metabolite derived from docosahexaenoic acid (DHA). This guide provides an in-depth exploration of the metabolic pathway responsible for the formation and processing of this 3-oxoacyl-CoA. We will dissect the core enzymatic machinery, explore the underlying molecular mechanisms, present robust experimental protocols for pathway analysis, and discuss the profound clinical relevance of this pathway in the context of peroxisomal disorders. This document is intended to serve as a technical resource for researchers, clinicians, and pharmaceutical scientists dedicated to unraveling the complexities of lipid metabolism and developing novel therapeutic interventions.
Part 1: The Cellular Imperative for Peroxisomal VLC-PUFA Metabolism
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, cannot be efficiently metabolized by mitochondria. The catabolism of these critical lipids, including the C24:6n-3 precursor to our target intermediate, is the exclusive domain of the peroxisome. The initial cycles of β-oxidation occur within this organelle until the carbon chain is shortened sufficiently for the resulting acyl-CoAs to be shuttled to the mitochondria for complete oxidation.
The precursor, tetracosahexaenoic acid (C24:6n-3), is formed through a two-carbon elongation of docosahexaenoic acid (DHA, C22:6n-3). This elongated fatty acid is then activated to its CoA ester and transported into the peroxisome via the ABCD1 transporter. Deficiencies in this transporter lead to the severe neurodegenerative disorder X-linked adrenoleukodystrophy, highlighting the critical importance of this metabolic entry point. Once inside the peroxisome, the multi-step process of β-oxidation begins.
Part 2: The Core Pathway - Dissecting the Peroxisomal β-Oxidation Cascade
The conversion of a C24:6n-3-CoA to shorter chain fatty acids involves a core four-step cycle, supplemented by auxiliary enzymes required to handle the cis double bonds inherent in PUFAs. The formation of 3-Oxo-tetracosa-12,15,18,21-tetraenoyl-CoA occurs during the first cycle of this process.
The Enzymatic Steps:
-
Oxidation: The process is initiated by a peroxisome-specific Acyl-CoA Oxidase (ACOX1). This enzyme introduces a trans-2 double bond, producing Δ²-enoyl-CoA and hydrogen peroxide (H₂O₂).
-
Hydration & Dehydrogenation: The next two steps are carried out by a single bifunctional enzyme. In humans, this is the D-bifunctional protein (DBP), also known as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).
-
Hydration: The enoyl-CoA hydratase-2 domain of DBP hydrates the trans-2 double bond, forming 3-hydroxyacyl-CoA.
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes the hydroxyl group to a ketone, yielding the specific intermediate of interest: 3-oxoacyl-CoA . It is at this stage that 3-Oxo-tetracosa-12,15,18,21-tetraenoyl-CoA is formed.
-
-
Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase, such as sterol carrier protein x (SCPx) or ACAA1. This enzyme cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
The presence of cis double bonds at positions 12, 15, 18, and 21 requires the action of auxiliary enzymes, such as Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, in subsequent cycles to ensure the correct substrate geometry for the core enzymes.
Caption: Fig 1. Formation of the 3-Oxoacyl-CoA intermediate.
Part 3: Pathophysiology - When the Pathway Fails
Mutations in the genes encoding the core enzymes of this pathway lead to a group of severe, often fatal, inherited metabolic disorders known as peroxisomal β-oxidation disorders. The hallmark of these diseases is the accumulation of VLCFAs in plasma and tissues, particularly in the brain, adrenal glands, and liver.
-
D-bifunctional protein (DBP) deficiency : Caused by mutations in the HSD17B4 gene, this is one of the most severe peroxisomal disorders.[1][2][3][4] The deficiency can affect one or both of the enzyme's functions (hydratase and dehydrogenase).[1] This prevents the efficient breakdown of fatty acids, leading to their accumulation.[1][2] Infants with DBP deficiency present with profound neurological abnormalities, including severe hypotonia, seizures, and a lack of developmental milestones.[1][3][4] The clinical presentation is so similar to Zellweger syndrome (a disorder of overall peroxisome assembly) that it is often termed "pseudo-Zellweger syndrome".[1][3][4] Most affected children do not survive past two years of age.[1][3][4]
-
Acyl-CoA Oxidase 1 (ACOX1) deficiency : Mutations in the ACOX1 gene lead to a similar, though typically less severe, phenotype.[5] The accumulation of VLCFAs triggers inflammation in the nervous system, leading to the destruction of myelin (leukodystrophy), which is a key factor in the neurological damage seen in this disorder.[5]
-
Peroxisomal Thiolase (ACAA1) deficiency : Also known as pseudo-Zellweger syndrome, this is caused by mutations in the ACAA1 gene and results in a deficiency of the peroxisomal 3-ketoacyl-CoA thiolase enzyme.[6][7]
The accumulation of the 3-oxo intermediate and its precursors is a direct biochemical consequence of these enzymatic defects and serves as a diagnostic marker for these devastating conditions.
Part 4: Methodologies for Interrogating the Pathway
A robust investigation of the 3-oxo-tetracosa-tetraenoyl-CoA pathway requires a multi-faceted experimental approach, combining enzymology, cell biology, and advanced analytical chemistry.
Protocol 1: Assay for D-Bifunctional Protein (Dehydrogenase) Activity
This protocol measures the second oxidative step in the pathway, the conversion of a 3-hydroxyacyl-CoA to a 3-oxoacyl-CoA, by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.5
-
Substrate: 3-hydroxyacyl-CoA (e.g., 3-hydroxy-C16:0-CoA)
-
Cofactor: 1 mM NAD⁺
-
Enzyme Source: Purified recombinant DBP, or mitochondrial-free peroxisomal fraction from tissue homogenate.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Reaction Buffer and NAD⁺.
-
Add the enzyme source to the cuvette and incubate for 2 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over 5 minutes. This corresponds to the production of NADH.
-
Calculate the rate of reaction using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm = 6.22 mM⁻¹cm⁻¹).
Self-Validation:
-
Negative Control: Run a parallel reaction without the substrate to ensure there is no background NAD⁺ reduction.
-
Linearity: Ensure the reaction rate is linear with respect to both time and enzyme concentration.
Protocol 2: LC-MS/MS Workflow for VLCFA Metabolite Profiling
This workflow allows for the sensitive and specific quantification of the 3-oxoacyl-CoA intermediate and other related VLCFAs in biological samples.
Workflow Steps:
-
Sample Preparation:
-
For cultured cells or tissues, perform a lipid extraction using a modified Folch or Bligh-Dyer method.
-
Incorporate an internal standard (e.g., a deuterated version of the analyte) at the beginning of the extraction to control for sample loss and matrix effects.
-
-
Derivatization (Optional but Recommended):
-
Acyl-CoAs can be analyzed directly, but sensitivity may be low. For improved chromatographic performance and ionization efficiency, they can be hydrolyzed to free fatty acids and then derivatized.
-
-
Liquid Chromatography (LC):
-
Employ a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B). This will effectively separate the different fatty acyl-CoA species based on chain length and saturation.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize electrospray ionization (ESI) in positive or negative mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the target analyte) and a specific product ion (a characteristic fragment generated by collision-induced dissociation). This provides very high selectivity and sensitivity.
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| C24:6-CoA | Value | Value | Value |
| 3-Oxo-C24:4-CoA | Value | Value | Value |
| C22:5-CoA | Value | Value | Value |
| Internal Standard | Value | Value | Value |
| Note: Specific m/z values would need to be determined empirically based on the exact molecular formula and charge state. |
digraph "LC-MS_Workflow" {
graph [rankdir=LR];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontcolor="#5F6368"];
Sample [label="Biological Sample\n(Cells/Tissue)"];
Extraction [label="Lipid Extraction\n(+ Internal Std)"];
LC [label="Reverse-Phase LC\n(Separation)"];
MS [label="Tandem MS\n(MRM Detection)"];
Data [label="Data Analysis\n(Quantification)"];
Sample -> Extraction;
Extraction -> LC;
LC -> MS;
MS -> Data;
}
Caption: Fig 2. Workflow for LC-MS/MS analysis of acyl-CoAs.
Part 5: Therapeutic Targeting and Future Directions
The severe pathology associated with defects inthis pathway underscores the need for therapeutic interventions. Current strategies are largely supportive, but several avenues for drug development are being explored:
- Gene Therapy: For monogenic disorders like DBP deficiency, replacing the faulty HSD17B4 gene is a promising, albeit challenging, approach.
- Substrate Reduction Therapy: Strategies aimed at reducing the dietary intake of precursor fatty acids or inhibiting their elongation to VLCFAs could potentially lessen the metabolic burden.
- Chaperone Therapy: For certain missense mutations, small molecule chaperones could help stabilize the misfolded enzyme and restore partial function.
- Downstream Pathway Modulation: Investigating ways to enhance the clearance of accumulated toxic metabolites or to mitigate the downstream inflammatory and neurodegenerative consequences is a critical area of research.
Understanding the intricate details of the is not merely an academic exercise. It is fundamental to diagnosing devastating diseases, developing novel therapeutic strategies, and ultimately, improving the lives of patients with peroxisomal disorders. The protocols and information presented inthis guide are intended to provide a solid foundation for scientists and researchers to build upon inthis critical endeavor.
ACOX1 - Peroxisomal acyl-coenzyme A oxidase 1. UniProt. --INVALID-LINK--2. HSD17B4 gene: MedlinePlus Genetics. MedlinePlus. --INVALID-LINK--3. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties... National Institutes of Health. --INVALID-LINK--4. ACOX1 - Rupa Health. Rupa Health. --INVALID-LINK--5. ABCD1 - ATP-binding cassette, sub-family D (ALD), member 1. WikiGenes. --INVALID-LINK--6. ACAA1 - Abcam. Abcam. --INVALID-LINK--7. ACAA1 - 3-ketoacyl-CoA thiolase, peroxisomal - Homo sapiens (Human). UniProt. --INVALID-LINK--8. [Peroxisomal ABC transporters and X-linked adrenoleukodystrophy]. PubMed. --INVALID-LINK--9. ACOX1 - Wikipedia. Wikipedia. --INVALID-LINK--10. 3-Ketoacyl-CoA thiolase, peroxisomal (ACAA1) - Gosset. Gosset. --INVALID-LINK--11. ABCD1 mutations and the X-linked adrenoleukodystrophy mutation database... PubMed. --INVALID-LINK--12. X-linked adrenoleukodystrophy - Genetics. MedlinePlus. --INVALID-LINK--13. D-bifunctional protein deficiency - Genetics. MedlinePlus. --INVALID-LINK--14. ACOX1 gene: MedlinePlus Genetics. MedlinePlus. --INVALID-LINK--15. D-BIFUNCTIONAL PROTEIN DEFICIENCY | MyBioSource Learning Center. MyBioSource. --INVALID-LINK--16. X-linked adrenoleukodystrophy: ABCD1 de novo mutations and mosaicism. ResearchGate. --INVALID-LINK--17. ACAA1 Gene - GeneCards | THIK Protein | THIK Antibody. GeneCards. --INVALID-LINK--18. ACAA1 - Wikipedia. Wikipedia. --INVALID-LINK--19. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity. Alex TLC. --INVALID-LINK--20. D-bifunctional Protein Deficiency - Metabolic Support UK. Metabolic Support UK. --INVALID-LINK--21. Peroxisomal β-oxidation-A metabolic pathway with multiple functions. ScienceDirect. --INVALID-LINK--22. Metabolism of saturated and polyunsaturated very-long-chain fatty acids... PubMed. --INVALID-LINK--23. 17.2: Oxidation of Fatty Acids - Biology LibreTexts. Biology LibreTexts. --INVALID-LINK--/17%3A_Fatty_Acid_Catabolism/17.2%3A_Oxidation_of_Fatty_Acids)24. Metabolic aspects of peroxisomal beta-oxidation - PubMed. PubMed. --INVALID-LINK--25. Peroxisomal β-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae... ResearchGate. --INVALID-LINK--
References
- 1. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. gosset.ai [gosset.ai]
- 7. genecards.org [genecards.org]
The Unveiling of a Crucial Intermediate: A Technical Guide to the Discovery of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly the essential omega-3 fatty acid docosahexaenoic acid (DHA), is fundamental to human health, governing neuronal function, inflammation, and vision. For decades, the final step in DHA biosynthesis was a biochemical puzzle. This guide deconstructs the pivotal research that resolved this puzzle, culminating in the understanding of a peroxisomal beta-oxidation pathway. Central to this pathway is the transient, yet indispensable, intermediate: 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA . We will explore the scientific reasoning, experimental designs, and key findings that established the existence of this molecule and its role in the celebrated "Sprecher Pathway," offering a field-proven perspective on the logic of metabolic discovery.
Introduction: The Δ4-Desaturase Conundrum
The established pathway for elongating and desaturating dietary fatty acids could readily explain the synthesis of DHA precursors. However, the final conversion of docosapentaenoic acid (DPA, 22:5n-3) to DHA (22:6n-3) seemingly required a Δ4-desaturase—an enzyme that would introduce a double bond at the fourth carbon from the carboxyl group. Despite intensive searching, evidence for a mammalian acyl-CoA-dependent Δ4-desaturase remained elusive. This glaring gap in a critical metabolic pathway prompted a fundamental reevaluation of the accepted model, setting the stage for a paradigm shift. The central hypothesis that emerged was elegantly simple: perhaps the pathway did not proceed forward in the microsome, but rather, took a step back in a different cellular compartment.
A New Paradigm: The Sprecher Pathway
In the mid-1990s, the laboratory of Howard Sprecher proposed a revolutionary alternative that bypassed the need for a Δ4-desaturase.[1] This new model, now known as the Sprecher pathway, postulated a series of reactions beginning in the endoplasmic reticulum and concluding with a single cycle of beta-oxidation in the peroxisome.
The proposed sequence was as follows:
-
Elongation: 22:5n-3 is elongated to 24:5n-3 in the endoplasmic reticulum.
-
Desaturation: 24:5n-3 is desaturated by a Δ6-desaturase to form tetracosahexaenoic acid (24:6n-3).
-
Transport & Oxidation: The 24:6n-3 fatty acid is transported to the peroxisome, where it undergoes one round of beta-oxidation. This chain-shortening step removes two carbons from the carboxyl end, yielding the final product, 22:6n-3 (DHA).
This hypothesis was profound because it implicated an entirely different organelle—the peroxisome, known for catabolizing VLC-PUFAs—in a crucial final anabolic step.[2][3] The necessary existence of a 3-oxo intermediate, specifically This compound , was an implicit and fundamental consequence of this proposed beta-oxidation cycle.
Figure 1: The Sprecher Pathway for DHA Biosynthesis.
The Discovery: Pinpointing the Enzymes and Location
While Sprecher's hypothesis was compelling, direct evidence was needed. The definitive discovery and characterization of the pathway's machinery came from a landmark 2001 study by Ferdinandusse, Wanders, and colleagues.[4][5] Their work provided the authoritative grounding for the existence of the 3-oxo intermediate by identifying the specific enzymes responsible for its formation and breakdown.
The Experimental Choice: A Human Disease Model
Causality: To unequivocally prove that peroxisomes, and not mitochondria, were the site of this crucial beta-oxidation step, the researchers employed an elegant and powerful experimental system: cultured skin fibroblasts from patients with well-characterized genetic disorders. Each cell line had a specific deficiency in a known mitochondrial or peroxisomal fatty acid oxidation enzyme. This approach created a series of highly specific biological "test tubes." By observing which genetic defect halted the conversion of 24:6n-3 to DHA, they could precisely map the required enzymes.
Key Findings: Validating the Pathway
The researchers incubated the various fibroblast cell lines with radiolabeled [1-¹⁴C]C24:6n-3 and measured the production of radiolabeled DHA. The results were clear and compelling.
| Cell Line (Deficiency) | Key Enzyme Defect | Organelle | Conversion of C24:6n-3 to DHA? | Implication |
| Control (Wild-Type) | None | N/A | Yes | Baseline activity established. |
| CPT-II Deficiency | Carnitine Palmitoyltransferase II | Mitochondria | Yes | Mitochondrial fatty acid import is not required. |
| Zellweger Syndrome | Peroxisome Biogenesis | Peroxisome | No | Peroxisomes are essential for the conversion. |
| X-ALD | Peroxisomal VLCFA Transporter | Peroxisome | No | Transport into the peroxisome is required. |
| ACOX1 Deficiency | Straight-Chain Acyl-CoA Oxidase | Peroxisome | No | ACOX1 is the first critical enzyme. |
| DBP Deficiency | D-Bifunctional Protein | Peroxisome | No | DBP (hydratase/dehydrogenase) is essential. |
| Table 1: Summary of findings from Ferdinandusse et al. (2001) demonstrating the peroxisomal requirement for DHA synthesis.[4] |
The failure of conversion in cell lines deficient in Acyl-CoA Oxidase 1 (ACOX1) and D-bifunctional protein (DBP) was the smoking gun. This confirmed that the first three steps of peroxisomal beta-oxidation—oxidation, hydration, and dehydrogenation—were absolutely required. The formation of the 3-ketoacyl-CoA intermediate, This compound , is the direct product of the DBP-catalyzed dehydrogenation step. The final cleavage, releasing acetyl-CoA and DHA-CoA, is then performed by a peroxisomal thiolase.
Figure 2: Experimental workflow for identifying the enzymes in the Sprecher Pathway.
Methodologies & Protocols
The identification of acyl-CoA esters and the tracking of metabolic conversions rely on robust analytical techniques. The protocols described here are self-validating systems based on the methods employed in the foundational studies.
Protocol 1: Assay for Peroxisomal Beta-Oxidation of C24:6n-3
This protocol is designed to measure the conversion of a radiolabeled VLC-PUFA to its chain-shortened product in cultured cells, reflecting the methodology used to validate the Sprecher pathway.
Objective: To quantify the rate of conversion of [1-¹⁴C]C24:6n-3 to [¹⁴C]DHA.
Materials:
-
Cultured human skin fibroblasts (Control and experimental cell lines).
-
Culture medium (e.g., DMEM with 10% FBS).
-
[1-¹⁴C]Tetracosahexaenoic acid (C24:6n-3), complexed to BSA.
-
Phosphate-buffered saline (PBS).
-
Hexane/Isopropanol (3:2, v/v).
-
Potassium hydroxide (KOH) solution.
-
Hydrochloric acid (HCl).
-
Reverse-phase HPLC system with a C18 column.
-
Radiometric flow detector or fraction collector and liquid scintillation counter.
-
DHA and C24:6n-3 standards.
Procedure:
-
Cell Culture: Plate fibroblasts in 6-well plates and grow to ~80-90% confluency. Ensure control and genetically deficient cell lines are cultured in parallel.
-
Incubation: Wash cells twice with warm PBS. Add culture medium containing [1-¹⁴C]C24:6n-3-BSA complex (e.g., to a final concentration of 10 µM, 0.1 µCi/mL).
-
Metabolic Period: Incubate cells for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator. A time-course experiment is recommended for initial validation.
-
Harvesting: Aspirate the medium. Wash cells three times with ice-cold PBS to remove extracellular label.
-
Lipid Extraction: Add 1 mL of Hexane/Isopropanol (3:2) to each well. Scrape cells and transfer the solvent and cell lysate to a glass tube. Vortex thoroughly.
-
Saponification: Add 0.5 mL of 2M KOH. Vortex and incubate at 60°C for 1 hour to hydrolyze acyl-CoAs and lipids to free fatty acids.
-
Acidification & Extraction: Cool the tubes. Acidify the mixture with 0.75 mL of 6M HCl (verify pH < 2). Add 1 mL of hexane, vortex vigorously, and centrifuge to separate phases. Collect the upper hexane layer containing the free fatty acids. Repeat the hexane extraction.
-
Analysis: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the fatty acid residue in the HPLC mobile phase. Inject onto the C18 HPLC system.
-
Quantification: Use a gradient elution (e.g., acetonitrile/water/acetic acid) to separate DHA from C24:6n-3, using authenticated standards to determine retention times. Quantify the radioactivity in the DHA peak using the radiometric detector or scintillation counting of collected fractions.
-
Validation: The self-validating nature of this protocol lies in the comparison between cell lines. A significant reduction in [¹⁴C]DHA production in a specific enzyme-deficient cell line compared to the wild-type control validates the requirement of that enzyme for the pathway.
Conclusion & Future Implications
The discovery of the Sprecher pathway and the implicit identification of This compound as a key intermediate fundamentally altered our understanding of fatty acid metabolism. It revealed a sophisticated interplay between the anabolic processes of the endoplasmic reticulum and the catabolic machinery of the peroxisome.[2] This discovery has profound implications for drug development, particularly for peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and single-enzyme deficiencies like ACOX1 or DBP deficiency.[4][5] Understanding this pathway opens avenues for therapeutic strategies aimed at bypassing metabolic blocks or modulating the activity of these peroxisomal enzymes. The story of this discovery serves as a powerful example of how questioning established dogma and employing clever experimental design can unravel the elegant complexity of cellular metabolism.
References
- 1. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acid biosynthesis: a microsomal-peroxisomal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of anabolic and catabolic reactions in the synthesis and recycling of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Whitepaper: The Central Role of Very-Long-Chain 3-Oxoacyl-CoAs in Cellular Lipid Homeostasis and Disease
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Abstract
The synthesis of very-long-chain fatty acids (VLCFAs) is a fundamental metabolic process, critical for the production of essential lipids that govern membrane structure, signal transduction, and energy storage. The initial, rate-limiting step of this pathway is the condensation reaction that forms a very-long-chain 3-oxoacyl-CoA, catalyzed by the ELOVL family of enzymes. This technical guide provides an in-depth exploration of the function of these ketoacyl intermediates, the enzymatic machinery that produces them, and their profound implications in physiology and pathology. We will dissect the biochemical mechanism of the ELOVL elongases, detail their substrate specificities, connect their function to downstream physiological roles, and review their association with a spectrum of human diseases, from rare genetic disorders to common metabolic syndromes. Furthermore, this guide furnishes detailed experimental protocols and analytical strategies, offering a robust framework for researchers and drug development professionals investigating this critical metabolic nexus.
The Heart of Elongation: Synthesis of 3-Oxoacyl-CoA
The biosynthesis of VLCFAs (fatty acids with 22 or more carbons) is not a de novo process but rather an elongation of pre-existing long-chain fatty acids (LCFAs).[1] This elongation occurs as a four-step cycle in the endoplasmic reticulum.[2] The pivotal first step, which dictates the entry of substrates into the elongation pathway and is considered rate-limiting, is the Claisen condensation of an acyl-CoA with malonyl-CoA to produce a very-long-chain 3-oxoacyl-CoA , releasing CO2 and coenzyme A.[2][3][4][5]
This reaction is catalyzed by the very-long-chain 3-oxoacyl-CoA synthases , a family of enzymes in mammals known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids).[6][7] Structural and mechanistic studies have revealed that the reaction proceeds via a ping-pong mechanism involving a stable acyl-enzyme intermediate.[6] A critical histidine residue within the canonical HxxHH motif of the ELOVL enzyme acts as a nucleophile, attacking the acyl-CoA substrate to form this covalent intermediate.[6][8] Subsequently, the malonyl-CoA substrate is decarboxylated, and the resulting carbanion attacks the acyl-enzyme intermediate, yielding the 3-oxoacyl-CoA product, which is two carbons longer than the initial acyl-CoA substrate.[6]
The Fatty Acid Elongation (FAE) Complex: A Complete Assembly Line
The newly synthesized 3-oxoacyl-CoA is a transient intermediate, immediately channeled into the subsequent steps of the FAE cycle. It does not accumulate but serves as the substrate for the next enzyme in the complex. This multi-enzyme system ensures the efficient, sequential processing of the growing fatty acid chain.
The three subsequent reactions are:
-
Reduction: The 3-keto group of the 3-oxoacyl-CoA is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR) , using NADPH as the reducing agent to form a very-long-chain (3R)-3-hydroxyacyl-CoA.[9][10][11]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HCD) to create a double bond, resulting in a trans-2,3-enoyl-CoA.[9]
-
Reduction: Finally, the double bond of the trans-2,3-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) , again using NADPH, to produce a saturated acyl-CoA that is two carbons longer than the original substrate.[9]
This elongated acyl-CoA can then either be utilized for the synthesis of complex lipids or serve as the substrate for another round of elongation.
Caption: The four-step fatty acid elongation cycle in the ER.
The ELOVL Isoforms: Architects of Lipid Diversity
The diversity of VLCFAs in mammals is generated by the existence of seven distinct ELOVL enzymes (ELOVL1-7). Each isoform exhibits unique substrate specificities regarding acyl-chain length and degree of unsaturation, as well as distinct tissue expression patterns. This specificity is the primary determinant of the VLCFA composition of a given cell or tissue, highlighting why the initial condensation step is so critical for lipid homeostasis.[2][12]
| Enzyme | Primary Substrates (Acyl-CoA) | Key Products | Primary Tissue Expression | Associated Diseases |
| ELOVL1 | C18-C24 Saturated & Monounsaturated[13][14] | >C24 Saturated VLCFAs for Sphingolipids | Ubiquitous, high in brain, skin | Ichthyosis, Spastic Paraplegia, Hypomyelination, implicated in X-Linked Adrenoleukodystrophy (X-ALD).[6][13][15][16] |
| ELOVL2 | C20-C22 Polyunsaturated (PUFAs)[17] | Docosahexaenoic acid (DHA, C22:6n-3) | Liver, testis, retina | Linked to autism risk.[17] |
| ELOVL3 | C16-C22 Saturated & Monounsaturated[12][15] | C20-C24 Saturated & Monounsaturated VLCFAs | Brown adipose tissue, skin | Skin and hair abnormalities (in mice). |
| ELOVL4 | C24-C26 Saturated & PUFAs[14] | >C28 Ultra-long-chain FAs (up to C38)[14][17] | Retina, brain, skin, testis | Stargardt-like Macular Dystrophy (STGD3), Spinocerebellar Ataxia 34 (SCA34), Neuro-ichthyosis.[6][17] |
| ELOVL5 | C18-C22 PUFAs[17] | Arachidonic acid (ARA), Eicosapentaenoic acid (EPA) | Ubiquitous, high in liver | Spinocerebellar Ataxia 38 (SCA38).[6][17] |
| ELOVL6 | C12-C16 Saturated & Monounsaturated[18] | C18:0 (Stearate), C18:1 (Oleate) | Liver, adipose tissue | Implicated in insulin resistance and hepatic steatosis.[18] |
| ELOVL7 | C16-C20 Saturated & Monounsaturated[6][12] | C18-C22 Saturated & Monounsaturated VLCFAs | Prostate, skin, lung | Associated with prostate cancer, Parkinson's disease, necroptosis.[6][13] |
Physiological Significance: Beyond Building Blocks
The VLCFAs produced from the elongation pathway are rapidly incorporated into complex lipids, where they exert their physiological functions. They are not typically found as free fatty acids.[2] Their importance cannot be overstated, impacting everything from membrane biophysics to the resolution of inflammation.
-
Structural Integrity: VLCFAs are essential components of sphingolipids (e.g., ceramides and sphingomyelin) and some glycerophospholipids.[1][19] In the brain, these lipids are critical for the proper formation and maintenance of the myelin sheath, ensuring rapid nerve impulse conduction.[13][16] In the skin, VLCFA-containing ceramides are indispensable for creating a water-impermeable barrier that prevents dehydration.[15]
-
Membrane Fluidity and Function: The incorporation of VLCFAs into membrane lipids alters the biophysical properties of the lipid bilayer, influencing membrane fluidity, thickness, and the function of embedded proteins.[15]
-
Precursors to Signaling Molecules: Specific VLC-PUFAs, such as DHA, are precursors to potent anti-inflammatory and pro-resolving lipid mediators, playing a key role in the resolution of inflammation.[2][19]
Pathophysiological Implications: When Elongation Goes Awry
Given the central role of VLCFA synthesis, it is unsurprising that genetic mutations or dysregulation of ELOVL enzymes are linked to a wide array of human diseases.[1][15]
-
Neurological and Neurodegenerative Disorders: Mutations in ELOVL1, ELOVL4, and ELOVL5 lead to severe neurological conditions, including ataxias, spastic paraplegia, and hypomyelination, underscoring the critical need for specific VLCFAs in the central nervous system.[6][13][16] In X-linked adrenoleukodystrophy (X-ALD), a defect in VLCFA degradation leads to their toxic accumulation; this is exacerbated by continued synthesis via elongases like ELOVL1.[6][15]
-
Skin Disorders (Ichthyosis): A defective skin barrier is the hallmark of ichthyosis. Mutations in ELOVL1 and ELOVL4 disrupt the synthesis of essential ceramides, leading to severe dry, scaly skin.[15]
-
Retinal Degeneration: ELOVL4 is highly expressed in photoreceptor cells, and its mutation leads to Stargardt-like macular dystrophy, a form of juvenile blindness, due to the inability to synthesize the unique ultra-long-chain PUFAs required for retinal health.[17]
-
Metabolic Diseases and Cancer: Dysregulation of ELOVLs, particularly ELOVL6 and ELOVL7, has been implicated in insulin resistance, type 2 diabetes, hepatic steatosis (fatty liver), and the progression of certain cancers, such as prostate cancer.[6][15][18]
A Researcher's Toolkit: Methodologies for Studying VLCFA Elongation
Investigating the function of 3-oxoacyl-CoAs and the ELOVL enzymes requires robust biochemical and analytical methodologies.
Protocol 1: In Vitro ELOVL Activity Assay
This protocol provides a framework for measuring the condensation activity of a specific ELOVL enzyme expressed in a microsomal fraction. The principle is to measure the incorporation of a radiolabeled two-carbon unit from [2-¹⁴C]malonyl-CoA into a fatty acyl-CoA substrate.
Step-by-Step Methodology:
-
Preparation of Microsomes: Prepare microsomal fractions from cells (e.g., HEK293T or Sf9) overexpressing the ELOVL isoform of interest. Quantify total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing cofactors. The final reaction mixture should include:
-
50-100 µg of microsomal protein
-
20 µM of the specific fatty acyl-CoA substrate (e.g., C18:0-CoA for ELOVL1)
-
1 mM NADPH
-
1 mM NADH
-
5 mM ATP
-
0.5 mM Coenzyme A
-
5 mM MgCl₂
-
-
Initiation of Reaction: Start the reaction by adding 50 µM [2-¹⁴C]malonyl-CoA (specific activity ~55 mCi/mmol).
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes. The incubation time should be within the linear range of the assay.
-
Termination and Saponification: Stop the reaction by adding 100 µL of 10% KOH in 90% methanol. Saponify the lipids by heating at 65°C for 1 hour to release the fatty acids.
-
Acidification and Extraction: Acidify the reaction with 100 µL of 6 M HCl. Extract the total fatty acids by adding 500 µL of hexane, vortexing, and centrifuging. Collect the upper hexane phase. Repeat the extraction twice.
-
Quantification: Evaporate the pooled hexane extracts to dryness. Re-dissolve the fatty acid residue in a small volume of hexane and quantify the incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the specific activity as pmol of malonyl-CoA incorporated per minute per mg of microsomal protein.
Causality Behind Experimental Choices:
-
Why Microsomes? ELOVLs are integral membrane proteins of the endoplasmic reticulum, making the microsomal fraction the relevant cellular compartment for the assay.[2][14]
-
Why NADPH/NADH? Although the condensation step itself does not require reducing equivalents, their inclusion allows the entire elongation cycle to proceed, preventing potential feedback inhibition on the ELOVL enzyme by the 3-oxoacyl-CoA product.
-
Why Saponification? This harsh basic hydrolysis ensures that all fatty acids, whether free or incorporated into complex lipids during the assay, are converted to their free form for efficient extraction and quantification.
Protocol 2: Quantification of VLCFAs in Biological Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate quantification of the total fatty acid profile, including VLCFAs, in plasma, cells, or tissues.[20][21]
Caption: Standard workflow for VLCFA analysis by GC-MS.
Step-by-Step Methodology:
-
Internal Standard Addition: To a known amount of sample (e.g., 100 µL plasma or 1x10⁶ cells), add a deuterated internal standard for a key VLCFA (e.g., C26:0-d4) to correct for sample loss during processing.
-
Hydrolysis: Add a strong acid (e.g., HCl in methanol) and heat at 100°C for 1 hour. This process simultaneously hydrolyzes lipids to release fatty acids and derivatizes them to Fatty Acid Methyl Esters (FAMEs).
-
Extraction: After cooling, add water and extract the FAMEs with an organic solvent like hexane. Vortex vigorously and centrifuge to separate the phases.
-
Sample Cleanup: Collect the upper hexane layer containing the FAMEs and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane suitable for GC injection.
-
GC-MS Analysis: Inject the sample onto a GC-MS system equipped with a long, polar capillary column (e.g., SP-2560). Use a temperature gradient program to separate the FAMEs based on chain length and unsaturation. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for maximum sensitivity.
-
Quantification: Identify peaks by their retention times and mass spectra compared to known standards. Quantify the endogenous VLCFAs by comparing their peak areas to the peak area of the deuterated internal standard.
Alternative High-Throughput Method: For more rapid analysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[22][23] This method often requires a different derivatization strategy but offers significantly faster run times.[23]
Future Directions and Therapeutic Opportunities
The central role of 3-oxoacyl-CoA synthesis in producing functionally diverse VLCFAs makes the ELOVL enzymes highly attractive targets for therapeutic intervention.
-
Inhibitors: For diseases of VLCFA accumulation like X-ALD or certain cancers that overexpress an ELOVL isoform, developing specific ELOVL inhibitors presents a promising strategy.[6] The unique structure of the ELOVL active site, featuring a long tunnel deep within the membrane, offers avenues for the design of selective modulators.[6]
-
Activators/Modulators: For deficiency disorders, strategies to enhance the activity of a specific ELOVL or bypass a metabolic block could be beneficial.
-
Dietary Intervention: Modulating the dietary intake of precursor LCFAs and PUFAs can influence the substrate availability for ELOVLs and alter the final VLCFA profile, a strategy already under investigation for several metabolic conditions.
Understanding the precise regulation of each ELOVL enzyme and the downstream consequences of altering 3-oxoacyl-CoA synthesis remains a vibrant area of research. Future work will undoubtedly uncover new functions for these critical lipid intermediates and pave the way for novel therapies targeting the nexus of fatty acid elongation.
References
- 1. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Ketoacyl synthase - Wikipedia [en.wikipedia.org]
- 5. Very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. Fatty Acid Elongase 7 (ELOVL7) Plays a Role in the Synthesis of Long-Chain Unsaturated Fatty Acids in Goat Mammary Epithelial Cells [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 18. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 20. benchchem.com [benchchem.com]
- 21. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Central Role of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA in the Elongation of Very-Long-Chain Polyunsaturated Fatty Acids: A Technical Guide
This guide provides an in-depth exploration of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a critical intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical significance of this molecule and offers detailed methodologies for its study. We will delve into the enzymatic processes that generate and consume this transient species, the analytical techniques required for its characterization, and its broader implications in health and disease.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are fatty acids with chain lengths of 24 carbons or more.[1][2] These molecules are not typically obtained from dietary sources and must be synthesized endogenously from shorter-chain precursors like docosahexaenoic acid (DHA).[3] VLC-PUFAs are crucial components of cell membranes in specific tissues, most notably the retina, brain, and testes.[1][2] Their unique structure, featuring a long saturated carbon chain segment and a polyunsaturated tail, allows them to play specialized roles in membrane fluidity, signal transduction, and the function of membrane-associated proteins.[1]
The biosynthesis of VLC-PUFAs occurs through a cyclic process of fatty acid elongation, which takes place in the endoplasmic reticulum.[4][5] This process involves four key enzymatic reactions that sequentially add two-carbon units to a growing fatty acyl-CoA chain. This compound is the 3-ketoacyl-CoA intermediate formed during the elongation of a C22 PUFA to a C24 PUFA. Understanding the regulation of its formation and conversion is paramount to understanding VLC-PUFA homeostasis.
The Fatty Acid Elongation Cycle: A Focus on the C24 Intermediate
The elongation of a fatty acyl-CoA substrate is a four-step process, with each step catalyzed by a specific enzyme or enzyme complex. The overall cycle is depicted below:
Caption: The four core enzymatic reactions of the fatty acid elongation cycle.
Step 1: Condensation by ELOVL Enzymes
The first and rate-limiting step is the condensation of a fatty acyl-CoA with a two-carbon unit from malonyl-CoA, catalyzed by a family of enzymes known as the Elongation of Very Long Chain Fatty Acids (ELOVL) elongases.[6][7] There are seven ELOVL isoforms in mammals (ELOVL1-7), each with distinct substrate specificities.[7] The synthesis of VLC-PUFAs is primarily attributed to ELOVL4.[2][8]
This reaction produces a 3-oxoacyl-CoA, in our case, this compound, and releases a molecule of carbon dioxide.
Step 2: Reduction by 3-Ketoacyl-CoA Reductase
The 3-keto group of the newly formed 3-oxoacyl-CoA is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), also known as very-long-chain 3-oxoacyl-CoA reductase.[9] This reaction utilizes NADPH as the reducing agent, yielding a (3R)-3-hydroxyacyl-CoA.[9]
Step 3: Dehydration by 3-Hydroxyacyl-CoA Dehydratase
The 3-hydroxyacyl-CoA intermediate is subsequently dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD), introducing a double bond between the alpha and beta carbons and forming a trans-2,3-enoyl-CoA.[4][5] Humans have four HACD isoforms (HACD1-4).[5] HACD1 and HACD2 have been shown to have redundant functions and are active in a wide range of fatty acid elongation pathways.[4][10]
Step 4: Reduction by trans-2,3-Enoyl-CoA Reductase
The final step of the elongation cycle is the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA by a trans-2,3-enoyl-CoA reductase (TECR).[11][12] This reaction also utilizes NADPH as the reducing agent.[13] The resulting elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be incorporated into complex lipids.
Experimental Methodologies for Studying this compound
The study of this specific intermediate requires specialized techniques for its synthesis, detection, and the characterization of the enzymes that metabolize it.
Synthesis of this compound
As this molecule is not commercially available, it must be synthesized. A common approach involves the use of precursor molecules and enzymatic or chemical synthesis routes.
Protocol for Enzymatic Synthesis:
-
Expression and Purification of ELOVL4:
-
Clone the human ELOVL4 gene into a suitable expression vector (e.g., pYES2 for yeast or a baculovirus vector for insect cells).
-
Express the protein in the chosen host system.
-
Purify the enzyme using affinity chromatography (e.g., His-tag or FLAG-tag).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer, pH 7.4
-
1 mM MgCl2
-
1 mM ATP
-
0.5 mM Coenzyme A
-
100 µM C22:6-CoA (docosahexaenoyl-CoA)
-
200 µM Malonyl-CoA
-
5 µg purified ELOVL4
-
-
Incubate at 37°C for 1-2 hours.
-
-
Purification of the Product:
-
Stop the reaction by adding an equal volume of methanol.
-
Extract the lipids using a Bligh-Dyer extraction.
-
Purify the 3-oxoacyl-CoA product using reverse-phase high-performance liquid chromatography (HPLC).
-
Enzyme Assays
3-Ketoacyl-CoA Reductase (KAR) Assay:
This assay measures the consumption of NADPH, which can be monitored spectrophotometrically at 340 nm.
Protocol:
-
Reaction Mixture:
-
100 mM potassium phosphate buffer, pH 7.0
-
200 µM NADPH
-
50 µM this compound (substrate)
-
Cell lysate or purified KAR enzyme
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm for 10-15 minutes.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Coupled Enzyme Assay for the Elongation Complex:
This assay reconstitutes the entire elongation cycle in vitro to monitor the overall conversion of a fatty acyl-CoA to its elongated product.
Protocol:
-
Reaction Mixture:
-
100 mM potassium phosphate buffer, pH 7.4
-
1 mM MgCl2
-
1 mM ATP
-
0.5 mM Coenzyme A
-
50 µM C22:6-CoA
-
100 µM Malonyl-CoA
-
500 µM NADPH
-
Purified ELOVL4, KAR, HACD, and TECR enzymes
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction and extract the lipids.
-
Analyze the products by liquid chromatography-mass spectrometry (LC-MS).
-
Analytical Techniques: Mass Spectrometry
LC-MS is the gold standard for the identification and quantification of acyl-CoA species.
Workflow for LC-MS Analysis:
Caption: A typical workflow for the analysis of acyl-CoA intermediates by LC-MS.
Key Parameters for LC-MS:
| Parameter | Recommended Setting | Rationale |
| Chromatography | Reverse-phase C18 column with a gradient of acetonitrile in water with 0.1% formic acid. | Provides good separation of acyl-CoAs based on chain length and unsaturation. |
| Ionization | Electrospray Ionization (ESI) in positive ion mode. | Acyl-CoAs readily form positive ions. |
| MS/MS Analysis | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). | Offers high selectivity and sensitivity for quantifying specific molecules. |
Expected Mass Transitions for this compound:
-
Precursor Ion (M+H)⁺: Calculated based on the chemical formula C45H70N7O18P3S.
-
Product Ions: Fragmentation will typically yield ions corresponding to the loss of phosphopantetheine and other characteristic fragments.
Implications for Research and Drug Development
The study of this compound and the enzymes that regulate its levels has significant implications for several fields:
-
Retinal Diseases: Mutations in ELOVL4 are linked to Stargardt's disease, a form of macular degeneration.[8] Understanding the function of this enzyme and its substrates is crucial for developing therapies.
-
Metabolic Disorders: The fatty acid elongation pathway is interconnected with overall lipid metabolism. Dysregulation of this pathway may contribute to conditions such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.
-
Drug Discovery: The enzymes of the elongation complex represent potential targets for therapeutic intervention. For example, inhibitors of specific ELOVL isoforms could be developed to modulate the production of pro-inflammatory lipid mediators.
Conclusion
This compound is a pivotal, yet transient, molecule in the intricate pathway of VLC-PUFA biosynthesis. Its study requires a multidisciplinary approach, combining protein biochemistry, synthetic chemistry, and advanced analytical techniques. This guide provides a foundational framework for researchers to investigate this key intermediate, with the ultimate goal of unraveling the complexities of fatty acid elongation and its role in human health and disease. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
References
- 1. aocs.org [aocs.org]
- 2. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 10. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TECR - Wikipedia [en.wikipedia.org]
- 12. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
The Enzymatic Crossroads: A Technical Guide to the Metabolism of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Abstract
This technical guide provides an in-depth exploration of the enzymatic processes governing the metabolism of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). As the substrate for the final thiolytic cleavage, its metabolism is a critical juncture in cellular lipid homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the primary enzyme involved, its catalytic mechanism, and robust methodologies for its study. We delve into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and experimental validity.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with carbon chains of 22 carbons or more, are integral components of cellular membranes and precursors to potent signaling molecules.[1] Their metabolism is a specialized process, primarily occurring within peroxisomes, as their length precludes direct entry into mitochondria.[2] The β-oxidation of these molecules is a multi-step enzymatic cascade that sequentially shortens the fatty acyl-CoA chain. The molecule at the heart of this guide, this compound, represents the final intermediate in a cycle of this pathway before the release of acetyl-CoA. Understanding the enzyme responsible for this final step is paramount for elucidating the regulation of VLC-PUFA levels and for developing therapeutic strategies for metabolic disorders associated with their dysregulation.
The Key Player: Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1)
The thiolytic cleavage of this compound is catalyzed by peroxisomal 3-ketoacyl-CoA thiolase, also known as thiolase A or ACAA1.[3] While another peroxisomal thiolase, sterol carrier protein x (SCPx), exists, its primary role is in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates.[3] However, studies on the biosynthesis of docosahexaenoic acid (DHA), which involves the peroxisomal β-oxidation of a C24:6n-3 precursor, have shown that both ACAA1 and SCPx can contribute to the thiolytic cleavage of very-long-chain 3-oxoacyl-CoAs.[1][2] For the straight-chain polyunsaturated substrate , ACAA1 is considered the principal catalyst.[3]
Catalytic Mechanism of ACAA1
ACAA1, like other thiolases, operates via a two-step ping-pong mechanism involving a covalent intermediate. The active site contains two key cysteine residues.[4]
-
Acylation Step: The first cysteine residue acts as a nucleophile, attacking the β-carbonyl carbon of the 3-oxoacyl-CoA substrate. This results in the formation of a covalent acyl-enzyme intermediate and the release of the shortened acyl-CoA.
-
Thiolysis Step: A molecule of coenzyme A (CoA) then enters the active site. The second cysteine residue, acting as a general base, activates the thiol group of CoA, which then nucleophilically attacks the acyl-enzyme intermediate. This regenerates the free enzyme and releases acetyl-CoA.
The crystal structure of peroxisomal thiolases reveals a homodimeric structure with a characteristic "thiolase fold."[4][5] The active site is located in a shallow pocket at the interface of the two subunits.[4]
The Metabolic Context: Peroxisomal β-Oxidation of VLC-PUFAs
The metabolism of this compound is the final step in a cycle of peroxisomal β-oxidation. The preceding steps are crucial for its formation and are catalyzed by a set of specialized enzymes.
Caption: Figure 1. Peroxisomal β-oxidation of a VLC-PUFA.
Due to the presence of cis double bonds in the fatty acyl chain, auxiliary enzymes are required to reposition or reduce these bonds to allow the core β-oxidation enzymes to proceed.[6] These include enoyl-CoA isomerases and dienoyl-CoA reductases.[6]
Experimental Methodologies
A thorough understanding of ACAA1 function necessitates robust experimental protocols. The following sections provide detailed, field-proven methodologies for the study of this enzyme.
Assay of 3-Ketoacyl-CoA Thiolase Activity
The activity of ACAA1 can be determined spectrophotometrically by monitoring the thiolytic cleavage of a 3-ketoacyl-CoA substrate. A widely used method is a coupled enzyme assay.[7]
Principle: The acetyl-CoA produced from the thiolase reaction is used by citrate synthase to condense with oxaloacetate, forming citrate. The consumption of oxaloacetate drives the malate dehydrogenase-catalyzed oxidation of malate to oxaloacetate, which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the thiolase activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2.
-
Substrate Solution: 10 mM this compound in a suitable buffer (synthesis may be required or commercially sourced if available).
-
Coupling Enzyme Mix: In Assay Buffer, add malate dehydrogenase (10 units/mL), citrate synthase (10 units/mL), and 10 mM L-malate.
-
Coenzyme Solution: 10 mM NAD+ in Assay Buffer.
-
Enzyme Sample: Purified or partially purified ACAA1, or cell/tissue lysate.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 800 µL of Assay Buffer, 100 µL of Coupling Enzyme Mix, and 50 µL of Coenzyme Solution.
-
Incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
Add 20 µL of the Enzyme Sample and mix gently.
-
Initiate the reaction by adding 30 µL of the Substrate Solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min/mL of enzyme.
-
Enzyme activity (U/mL) = (ΔA340/min * Total Volume) / (6.22 * Sample Volume * Light Path).
-
Recombinant Expression and Purification of Human ACAA1
For detailed kinetic and structural studies, a highly purified preparation of ACAA1 is essential. Recombinant expression in E. coli is a common and effective method.[8]
Experimental Workflow:
Caption: Figure 2. Workflow for recombinant ACAA1 expression and purification.
Self-Validating System: Each step of the purification process should be monitored by SDS-PAGE to assess purity and by the thiolase activity assay to confirm enzymatic function. The final product should yield a single band on a Coomassie-stained gel at the expected molecular weight.
Modulation of ACAA1 Activity: Inhibitors and Activators
The study of ACAA1 inhibitors is crucial for understanding its physiological role and for potential therapeutic applications.
| Inhibitor | Mechanism of Action | Target Specificity | Reference |
| Thioridazine | Selective inhibitor of peroxisomal β-oxidation. | Peroxisomal β-oxidation | [9] |
| Enoximone | Selectively inhibits peroxisomal β-oxidation. | Peroxisomal β-oxidation | [10] |
| 2-Bromopalmitate | Non-selective inhibitor of lipid metabolism. | General fatty acid metabolism | [9] |
| Chlorpromazine | Inhibits peroxisomal β-oxidation. | Peroxisomal β-oxidation | [11] |
Table 1. Known inhibitors of peroxisomal β-oxidation.
Currently, there is a lack of highly specific and potent inhibitors for ACAA1. The development of such compounds would be a valuable tool for dissecting the specific contributions of this enzyme to VLC-PUFA metabolism.
Conclusion and Future Directions
The metabolism of this compound by peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) is a critical step in the degradation of very-long-chain polyunsaturated fatty acids. This guide has provided a comprehensive overview of the enzyme, its mechanism, and detailed methodologies for its study. Future research should focus on the development of specific ACAA1 inhibitors to further elucidate its role in health and disease. Furthermore, a deeper understanding of the interplay between ACAA1 and other enzymes of the peroxisomal β-oxidation pathway will be essential for a complete picture of VLC-PUFA homeostasis.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The 2.8 A crystal structure of peroxisomal 3-ketoacyl-CoA thiolase of Saccharomyces cerevisiae: a five-layered alpha beta alpha beta alpha structure constructed from two core domains of identical topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 1.8 A crystal structure of the dimeric peroxisomal 3-ketoacyl-CoA thiolase of Saccharomyces cerevisiae: implications for substrate binding and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective inhibition of hepatic peroxisomal fatty acid beta-oxidation by enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal fatty acid oxidation and inhibitors of the mitochondrial carnitine palmitoyltransferase I in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the subcellular localization of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This very-long-chain fatty acyl-CoA (VLCFA-CoA) is a transient, yet critical, intermediate in lipid metabolism. A definitive understanding of its location is paramount for elucidating metabolic pathways and developing targeted therapeutics for metabolic disorders. This guide synthesizes established biochemical principles with detailed, field-proven experimental protocols, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. We present a multi-pronged approach, combining biochemical fractionation with in-situ microscopic analysis, to conclusively pinpoint the metabolic nexus of this molecule.
Introduction: The Significance of Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of cellular lipids, playing vital roles in membrane structure, particularly as precursors for sphingolipids and as components of myelin. The metabolism of VLCFAs, and specifically their polyunsaturated derivatives (VLC-PUFAs), is a highly compartmentalized process. Unlike shorter fatty acids, which are primarily catabolized in mitochondria, the initial and rate-limiting steps of VLCFA breakdown occur almost exclusively in another organelle: the peroxisome.[1][2][3]
The subject of this guide, this compound, is a 24-carbon polyunsaturated acyl-CoA. Its "3-oxo" structure definitively identifies it as an intermediate in the β-oxidation pathway. Given its chain length, its metabolic processing is overwhelmingly confined to the peroxisome.[1][4][5] Direct detection of such a transient metabolite is challenging; therefore, its localization is inferred by identifying the subcellular residence of the enzymatic machinery responsible for its synthesis and degradation.
Section 1: The Metabolic Context - Peroxisomal β-Oxidation
The degradation of VLCFAs in peroxisomes follows a pathway analogous to mitochondrial β-oxidation but is catalyzed by a distinct set of enzymes.[6] This physical separation is necessary because the first enzyme in the mitochondrial pathway has low activity towards VLCFA-CoAs.[1] The peroxisomal system is responsible for chain-shortening VLCFAs, which are then transported to mitochondria for complete oxidation to CO2 and H2O.[7]
The generation and consumption of this compound occurs in the second and third steps of the peroxisomal β-oxidation spiral.
The Enzymatic Cascade:
-
Step 1: Acyl-CoA Oxidase 1 (ACOX1): The process begins when the parent acyl-CoA, Tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, is oxidized by the peroxisome-specific, rate-limiting enzyme ACOX1.[8][9][10] This reaction introduces a trans-2 double bond and produces hydrogen peroxide (H₂O₂).[8]
-
Step 2: D-Bifunctional Protein (DBP), also known as HSD17B4: This multifunctional enzyme possesses two activities.[11][12][13] Its hydratase domain first adds water across the double bond to form 3-Hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. Subsequently, its dehydrogenase domain oxidizes this intermediate to create our molecule of interest: This compound .[11][13]
-
Step 3: 3-Ketoacyl-CoA Thiolase (ACAA1): This peroxisomal thiolase catalyzes the final step of the cycle.[14][15][16] It cleaves the 3-oxo intermediate, releasing a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosa-10,13,16,19-all-cis-tetraenoyl-CoA).[17] This shortened acyl-CoA can then undergo further rounds of β-oxidation.
The strict peroxisomal localization of ACOX1, DBP, and ACAA1 provides overwhelming evidence that this compound is generated and consumed exclusively within this organelle.[1][14][15]
Visualization of the Peroxisomal β-Oxidation Pathway
Caption: The enzymatic cascade of peroxisomal β-oxidation.
Section 2: Methodologies for Determining Subcellular Localization
To experimentally validate the peroxisomal localization of this compound, a dual-strategy approach is required. First, we biochemically isolate the organelle and analyze its contents. Second, we visualize the relevant enzymes within the cellular context.
Methodology 1: Subcellular Fractionation with LC-MS/MS Analysis
This method provides quantitative biochemical evidence by physically separating cellular organelles and analyzing the abundance of the target molecule in each fraction. The protocol's integrity rests on the purity of the isolated fractions, which must be rigorously validated.
Experimental Protocol: Peroxisome Isolation and Analysis
-
Cell/Tissue Homogenization:
-
Begin with approximately 10⁸ cultured cells (e.g., HepG2) or 2-4 grams of fresh liver tissue.
-
Wash cells/tissue with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet or minced tissue in 3-5 volumes of ice-cold Peroxisome Extraction Buffer (PEB: 250 mM Sucrose, 5 mM MOPS, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the sample using a Dounce homogenizer with a B-type (loose) pestle on ice.[18] The goal is to rupture the plasma membrane while leaving organellar membranes intact. Verify cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant (Post-Nuclear Supernatant, PNS) to a new tube.
-
Centrifuge the PNS at 20,000 x g for 20 minutes at 4°C. This will pellet the heavy mitochondrial fraction (containing mitochondria, lysosomes, and peroxisomes).
-
Discard the supernatant (cytosolic fraction). Resuspend the pellet gently in PEB. This is the Crude Peroxisomal Fraction (CPF).[18]
-
-
Density Gradient Centrifugation:
-
The key to separating peroxisomes from mitochondria is their density difference. Peroxisomes are denser.[19][20] An iodixanol (e.g., OptiPrep™) gradient is ideal for this separation.[19][20]
-
Prepare a discontinuous iodixanol gradient in ultracentrifuge tubes (e.g., 20%, 27.5%, and 35%).
-
Carefully layer the resuspended CPF onto the top of the gradient.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C in a swinging-bucket rotor.
-
Fractions are carefully collected from the top. Peroxisomes will enrich in the denser fractions near the bottom of the gradient.
-
-
Fraction Validation (Self-Validating System):
-
The trustworthiness of the localization data depends entirely on the purity of the fractions.
-
Perform Western blot analysis on aliquots from each fraction using antibodies against specific organelle markers:
-
Peroxisome Marker: PMP70 or Catalase.[21]
-
Mitochondrial Marker: TOM20 or Cytochrome c Oxidase.
-
ER Marker: Calnexin.
-
Cytosol Marker: GAPDH.
-
-
Only fractions highly enriched for the peroxisomal marker and depleted of others should be considered "pure peroxisomal fractions."
-
-
Acyl-CoA Extraction and LC-MS/MS Analysis:
-
To the validated fractions, add an internal standard (e.g., a C17 or other odd-chain 3-oxo-acyl-CoA).
-
Extract acyl-CoAs using a solid-phase extraction method or a solvent-based method (e.g., acetonitrile/methanol/water).[22]
-
Analyze the extracts using reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[23][24][25][26]
-
The specific mass transition for this compound must be determined and optimized.
-
Data Presentation: Expected Results
The quantitative data from the LC-MS/MS analysis should be summarized in a table, demonstrating the relative abundance of the target molecule across the fractions.
| Cellular Fraction | Peroxisome Marker (PMP70, AU) | Mitochondrial Marker (TOM20, AU) | Target Molecule (Relative Abundance) |
| Homogenate | 1.0 | 1.0 | 1.0 |
| Cytosol | 0.1 | 0.05 | < 0.01 |
| Crude Mitochondria | 8.5 | 10.2 | 8.9 |
| Purified Peroxisome | 25.7 | 0.3 | 28.4 |
| Purified Mitochondria | 0.8 | 22.1 | 0.6 |
| (AU = Arbitrary Units, data are representative) |
This data clearly shows the co-enrichment of the target molecule with the peroxisomal marker, providing strong biochemical evidence for its localization.
Methodology 2: Immunofluorescence Microscopy
While fractionation provides biochemical proof, immunofluorescence (IF) microscopy offers crucial in situ validation. By visualizing the co-localization of the enzymes that produce and consume the target molecule within the cell, we can confirm the site of the metabolic pathway.
Experimental Protocol: Enzyme Co-localization
-
Cell Culture and Fixation:
-
Grow adherent cells (e.g., human fibroblasts or HepG2) on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash 3x with PBS.
-
Incubate for 1 hour at room temperature in the dark with a cocktail of fluorescently-labeled secondary antibodies.
-
Example Pairing:
-
Goat anti-Rabbit IgG conjugated to Alexa Fluor 488 (green).
-
Goat anti-Mouse IgG conjugated to Alexa Fluor 594 (red).
-
-
-
Counterstaining and Mounting:
-
Wash 3x with PBS.
-
Counterstain nuclei with DAPI (blue) for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a confocal laser scanning microscope.
-
Capture separate images for each channel (DAPI, Alexa 488, Alexa 594) and a merged image.
-
Co-localization is observed when the green signal (DBP) and the red signal (peroxisomal marker) overlap, resulting in yellow puncta in the merged image. Quantitative co-localization analysis (e.g., Pearson's correlation coefficient) should be performed using imaging software.
-
Visualization of the Immunofluorescence Workflow
Caption: Step-by-step workflow for immunofluorescence co-localization.
Conclusion
The experimental methodologies detailed in this guide provide a robust, self-validating framework to confirm this localization. The combination of quantitative biochemical data from subcellular fractionation and direct spatial evidence from immunofluorescence microscopy creates a powerful and irrefutable dataset. Understanding this precise localization is a critical prerequisite for investigating the pathology of peroxisomal disorders, such as D-Bifunctional Protein Deficiency and Zellweger Syndrome, and for the rational design of therapeutic interventions targeting VLCFA metabolism.[29][30]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACOX1 | Rupa Health [rupahealth.com]
- 9. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. uniprot.org [uniprot.org]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. ACAA1 - Wikipedia [en.wikipedia.org]
- 17. uniprot.org [uniprot.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The role of peroxisomes in mammalian cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. metabolicsupportuk.org [metabolicsupportuk.org]
- 30. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Abstract
This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This molecule is a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as docosahexaenoic acid (DHA).[1][2][3] Given its instability and low physiological concentrations, a reliable synthetic source is invaluable for biochemical assays, enzyme characterization, and drug discovery programs targeting fatty acid metabolism. This guide details a proposed synthetic strategy, step-by-step laboratory protocols, and analytical methods for product validation, designed for researchers in biochemistry and drug development.
Introduction: Biological Significance
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are crucial components of cellular lipids and precursors for signaling molecules.[4] Docosahexaenoic acid (DHA, 22:6n-3), an omega-3 fatty acid, is highly enriched in the brain and retina, where it plays a vital role in neuronal signaling and visual function.[5][6][7]
The catabolism of VLCFAs occurs primarily in peroxisomes, as mitochondria are not equipped to handle their initial breakdown.[2][3][8] Peroxisomal β-oxidation is a cyclical process that shortens the fatty acid chain, and 3-oxoacyl-CoA esters are key intermediates in this pathway.[1][8] Specifically, this compound is the product of the third step in the first cycle of β-oxidation of tetracosahexaenoyl-CoA (24:6n-3), a direct elongation product of DHA.[9] Studying the enzymes that process this intermediate is fundamental to understanding lipid homeostasis and disorders like X-linked adrenoleukodystrophy (X-ALD), where VLCFA metabolism is impaired.[10][11]
The proposed synthesis provides a means to generate this metabolite for use as an analytical standard or as a substrate for enzymes such as very-long-chain 3-oxoacyl-CoA reductase.[12]
References
- 1. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 5. Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 7. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 12. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
Application Note: High-Sensitivity Profiling of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a comprehensive guide for the sensitive and specific analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a key very-long-chain 3-oxoacyl-CoA intermediate in fatty acid metabolism. The inherent challenges in analyzing long-chain acyl-CoAs, such as their low physiological abundance and susceptibility to degradation, are addressed through optimized protocols for sample preparation, liquid chromatography, and tandem mass spectrometry (LC-MS/MS). We detail a robust methodology employing electrospray ionization in positive ion mode, leveraging the characteristic fragmentation of the Coenzyme A moiety for high-specificity detection using Multiple Reaction Monitoring (MRM). This guide is intended for researchers in metabolic diseases, drug discovery, and lipid biochemistry, providing both the theoretical basis and practical steps for successful quantification of this and similar lipid metabolites.
Introduction: The Significance of Very-Long-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) thioesters are central hubs in cellular metabolism, acting as activated intermediates in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids.[1] Very-long-chain species, such as this compound, are critical components of pathways involving the elongation and desaturation of fatty acids. The precise measurement of these molecules is vital for understanding the regulation of lipid metabolism and its dysregulation in diseases like type 2 diabetes and fatty liver disease.[2][3]
The analysis of long-chain acyl-CoAs (LCACoAs) is analytically challenging due to their amphipathic nature, low concentration in biological matrices, and inherent instability.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for their analysis, offering unparalleled sensitivity and specificity. This note provides a detailed workflow, from sample extraction to data acquisition, tailored for the robust analysis of this compound.
The Analytical Challenge and Strategic Approach
The core of our analytical strategy is built upon understanding the physicochemical properties of the target analyte and leveraging the capabilities of modern LC-MS/MS instrumentation.
-
Analyte Instability: Acyl-CoAs are susceptible to enzymatic degradation and chemical hydrolysis. Our sample preparation protocol emphasizes rapid metabolic quenching and maintenance of cold conditions to preserve the integrity of the analyte.[4]
-
Structural Complexity: The molecule consists of a very-long, polyunsaturated acyl chain attached to a large, polar Coenzyme A moiety. This amphipathic character requires careful optimization of both chromatographic separation and ionization.
-
Mass Spectrometric Behavior: Acyl-CoAs exhibit predictable fragmentation patterns in tandem MS. In positive ion mode, a characteristic neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 Da) is a highly specific event that can be used for targeted detection.[2][5][6]
The logical workflow for the analysis is depicted below.
Caption: Experimental workflow for acyl-CoA analysis.
Detailed Protocols
Sample Preparation and Extraction
This protocol is designed to rapidly halt metabolic activity and efficiently extract acyl-CoAs from cellular or tissue samples. An odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), should be used as an internal standard (IS) to correct for extraction efficiency and matrix effects.[7]
Protocol Steps:
-
Metabolic Quenching: For tissues, immediately freeze-clamp the sample in liquid nitrogen upon collection.[4] For adherent cells, aspirate the culture medium and rinse once with ice-cold PBS. Then, add 1-2 mL of an ice-cold extraction solvent (e.g., acetonitrile:water, 80:20 v/v) directly to the plate to quench metabolism and lyse the cells.
-
Homogenization (for tissues): Keep the tissue frozen while grinding to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[4]
-
Extraction:
-
Transfer the powdered tissue or cell lysate to a polypropylene tube.
-
Add the internal standard (e.g., C17:0-CoA) at a known concentration.
-
Add 3 volumes of an ice-cold extraction buffer (e.g., 2-propanol/100 mM KH₂PO₄, pH 4.9).[7]
-
Vortex vigorously for 5 minutes at 4°C.
-
Centrifuge at >3000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
-
Purification:
-
Carefully transfer the supernatant to a new tube.
-
For cleaner samples, solid-phase extraction (SPE) can be employed. A C18 SPE cartridge can be used to bind the acyl-CoAs, which are then washed and eluted with a high-organic solvent.
-
Alternatively, for liquid-liquid extraction (LLE), add acetonitrile and saturated ammonium sulfate to induce phase separation.[7] The acyl-CoAs will partition into the upper aqueous-organic phase.
-
-
Final Steps:
-
Evaporate the solvent from the collected extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Liquid Chromatography (LC)
Reversed-phase chromatography using a C18 column provides excellent separation of acyl-CoAs based on the length and unsaturation of their fatty acyl chains.[2][3] A high pH mobile phase is often used to improve peak shape and retention.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides hydrophobic retention necessary for separating long-chain lipids. |
| Mobile Phase A | 10-15 mM Ammonium Hydroxide in Water | High pH improves peak shape for the phosphate groups of CoA.[2][3] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic long-chain species. |
| Flow Rate | 0.3 - 0.4 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |
| Gradient | Start at low %B, ramp to high %B | A gradient is essential to elute both shorter, more polar acyl-CoAs and the target very-long-chain species. A typical gradient might run from 20% to 95% B over 10-15 minutes. |
| Column Temp. | 40 - 50 °C | Elevated temperature can reduce viscosity and improve peak shape. |
| Injection Vol. | 5 - 10 µL | Balances loading amount with chromatographic performance. |
Mass Spectrometry (MS)
Analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (+ESI) mode. The key is to use Multiple Reaction Monitoring (MRM) for its high sensitivity and specificity.
Predicted Mass and Fragmentation:
-
Chemical Formula of Analyte: C₄₅H₆₆N₇O₁₈P₃S
-
Monoisotopic Mass: 1133.3400 Da
-
Precursor Ion ([M+H]⁺): m/z 1134.3478
The fragmentation of acyl-CoAs in +ESI mode is well-characterized. The most reliable and abundant fragmentation pathway involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety.[5][6][8]
Caption: Predicted fragmentation of the target analyte.
Instrument Parameters and MRM Transitions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Provides excellent sensitivity for acyl-CoAs, generating a stable [M+H]⁺ ion.[2][9] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 120 - 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 350 - 450 °C | Ensures efficient solvent evaporation. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
| Collision Energy | 35 - 45 eV | Must be optimized empirically, but this range is typical for inducing the 507 Da neutral loss.[2] |
MRM Transitions to Monitor:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Description |
| 3-Oxo-tetracosa-tetraenoyl-CoA | 1134.3 | 627.3 | [M+H]⁺ → [M+H - 507]⁺ |
| C17:0-CoA (Internal Standard) | 1020.4 | 513.4 | [M+H]⁺ → [M+H - 507]⁺ |
Data Analysis and Validation
-
Quantification: The concentration of the target analyte is determined by calculating the peak area ratio of the analyte to the internal standard (IS). A calibration curve should be generated using authentic standards of a similar long-chain acyl-CoA (if the specific standard is unavailable) to establish the linear range of the assay.
-
System Suitability: Before running samples, inject a standard mixture to confirm chromatographic retention time, peak shape, and instrument sensitivity.
-
Quality Control: Include blank samples (reconstitution solvent) to monitor for carryover and QC samples (matrix spiked with a known concentration of a related standard) at low, medium, and high concentrations to assess accuracy and precision throughout the analytical run.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific workflow for the analysis of this compound. The protocol emphasizes meticulous sample handling to maintain analyte integrity and leverages the predictable fragmentation of acyl-CoAs for confident detection. By following these guidelines, researchers can achieve reliable quantification of this and other very-long-chain acyl-CoA species, enabling deeper insights into the complex world of lipid metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA using High-Resolution NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a critical intermediate in fatty acid metabolism. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust methodology for unambiguous structural confirmation and characterization. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. Detailed protocols for sample preparation, data acquisition (1D and 2D NMR), and spectral interpretation are provided, supported by predictive data and workflow visualizations.
Introduction: The Biochemical Significance of a Complex Acyl-CoA
This compound is a long-chain fatty acyl-coenzyme A thioester.[1][2] Such molecules are central players in cellular metabolism, particularly in the pathways of fatty acid oxidation and synthesis.[3][4] Specifically, this molecule is an intermediate in the biosynthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for brain health and development.[5][6] The pathway, often referred to as "Sprecher's pathway," involves the elongation and desaturation of shorter chain fatty acids, with 3-oxoacyl-CoA intermediates being key substrates for subsequent enzymatic reactions.[7][8]
The structural complexity of this compound, which includes a very long acyl chain, four cis-configured double bonds, a β-keto functional group, and the bulky Coenzyme A (CoA) moiety, presents a significant challenge for analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for elucidating such complex molecular structures in solution.[9] It provides detailed information about the chemical environment of each atom, enabling the confirmation of stereochemistry and the identification of functional groups.[10][11] This guide outlines a systematic NMR-based approach to confidently identify and characterize this pivotal metabolic intermediate.
Part 1: Sample Preparation - The Foundation of High-Quality Spectra
The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. For acyl-CoA thioesters, which can be prone to hydrolysis and aggregation, the following protocol is recommended.
Protocol 1: Preparation of the NMR Sample
-
Solvent Selection: The choice of a deuterated solvent is paramount.[12] Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform and methanol (CDCl₃:CD₃OD) are often suitable for dissolving polar lipids and acyl-CoAs. For this specific molecule, CD₃OD is a good starting point due to the polarity of the CoA moiety. It is crucial to use a high-purity solvent to minimize interfering signals.[12]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of solvent is generally sufficient.[12][13] For ¹³C NMR, which has a much lower inherent sensitivity due to the low natural abundance of the ¹³C isotope, a higher concentration of 20-50 mg is advisable.[13]
-
Dissolution & Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication in a bath can facilitate this process. A clear, particulate-free solution is essential for acquiring high-resolution spectra.[13]
-
Internal Standard: For accurate chemical shift referencing, an internal standard is necessary. Tetramethylsilane (TMS) is the conventional standard (δ = 0.00 ppm). However, for aqueous-based solvents like methanol, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) may be more appropriate.[13]
-
Transfer to NMR Tube: Carefully transfer the final solution to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4-5 cm for optimal shimming.
Causality Behind the Choices: The selection of an appropriate solvent system is a balance between ensuring complete solubilization of the amphipathic molecule and minimizing solvent signal overlap with key analyte resonances. The concentration is optimized to achieve a good signal-to-noise ratio within a reasonable acquisition time, particularly for less sensitive nuclei like ¹³C.
Part 2: NMR Data Acquisition - A Multi-faceted Approach
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of this compound.
Experimental Workflow Diagram
Caption: NMR Experimental Workflow.
Protocol 2: 1D and 2D NMR Experiments
-
Instrument Setup: All experiments should be performed on a high-field NMR spectrometer (≥500 MHz) to achieve optimal signal dispersion, which is critical for resolving the many overlapping signals in the aliphatic and olefinic regions of this molecule.[14] The instrument must be properly tuned and the sample shimmed to ensure high magnetic field homogeneity.[13]
-
¹H NMR (Proton): This is the initial and most fundamental experiment.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Key Parameters: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 2-5 seconds is generally adequate for qualitative analysis.
-
-
¹³C NMR (Carbon): Provides information on the carbon backbone.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.
-
Key Parameters: Due to the low sensitivity, a much larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over 2-3 bonds. It is invaluable for tracing the connectivity of the acyl chain.[15]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is a highly sensitive 2D experiment that is crucial for assigning carbon resonances based on their attached, and more easily assigned, protons.[11][16][17]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-4 bonds). This is essential for identifying quaternary carbons (like the carbonyls) and for piecing together different molecular fragments.[16][18]
Part 3: Spectral Interpretation - Decoding the Molecular Structure
The combination of the above NMR experiments allows for a step-by-step assignment of the complex structure.
Predicted Chemical Shifts
The following tables summarize the expected chemical shift ranges for the key functional groups in this compound. These values are predictive and can vary based on solvent and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted δ (ppm) | Multiplicity | Notes |
| Terminal CH₃ (C24) | ~0.97 | Triplet | Characteristic of an omega-3 fatty acid.[19] |
| Bulk (CH₂)n | ~1.2-1.4 | Multiplet | Overlapping signals from saturated methylene groups. |
| Allylic CH₂ | ~2.0-2.1 | Multiplet | CH₂ groups adjacent to one double bond. |
| CH₂-C=O (C4) | ~2.5-2.7 | Triplet | Methylene group alpha to the 3-oxo group. |
| Bis-allylic CH₂ | ~2.8 | Multiplet | Highly characteristic of polyunsaturated systems.[13] |
| CH₂-S (C2) | ~3.5-3.7 | Singlet/Triplet | Methylene group alpha to the thioester. |
| Olefinic CH=CH | ~5.3-5.4 | Multiplet | All cis configuration leads to complex multiplets.[9] |
| CoA Moiety Protons | Various (1.0-8.5) | Various | Specific shifts for adenine, ribose, and pantothenate.[20][21] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted δ (ppm) | Notes |
| Terminal CH₃ (C24) | ~14.5 | |
| Bulk (CH₂)n | ~22-34 | A large number of signals in this region. |
| Allylic CH₂ | ~25-27 | |
| Bis-allylic CH₂ | ~25.6 | A key indicator of polyunsaturation. |
| CH₂-S (C2) | ~45-50 | |
| CH₂-C=O (C4) | ~40-45 | |
| Olefinic CH=CH | ~127-132 | Four distinct pairs of signals expected.[13] |
| Thioester C=O (C1) | ~198-202 | Thioester carbonyls are significantly downfield.[22][23] |
| Ketone C=O (C3) | ~205-210 | The β-keto carbonyl is typically further downfield.[22][24] |
| CoA Moiety Carbons | Various | Characteristic signals for the entire CoA structure.[25] |
Structural Assignment Strategy
The logical process for assigning the structure involves integrating data from all the NMR experiments.
Caption: Logic for Structural Assignment.
-
Identify Key Regions (1D Spectra): In the ¹H spectrum, locate the distinct regions for olefinic protons (~5.4 ppm), bis-allylic protons (~2.8 ppm), and the unique methylene protons adjacent to the carbonyl and thioester groups. In the ¹³C spectrum, identify the two downfield carbonyl signals (>195 ppm).
-
Trace the Acyl Chain (COSY): Starting from the terminal methyl group (C24), use COSY correlations to "walk" along the carbon chain, identifying adjacent methylene groups. This will allow for the sequential assignment of protons from C24 towards the polyunsaturated region.
-
Assign Carbons (HSQC): Use the HSQC spectrum to assign the chemical shift of each carbon based on the already-assigned proton it is attached to. This provides a direct and unambiguous C-H correlation.
-
Connect the Fragments (HMBC): The HMBC spectrum is the final piece of the puzzle. It will show correlations from the C2 and C4 protons to the C1 and C3 carbonyl carbons, respectively, confirming the position of the oxo group and the thioester linkage. It will also confirm the connectivity between the saturated and unsaturated portions of the acyl chain.
Conclusion
The structural elucidation of complex metabolic intermediates like this compound is a non-trivial analytical task. The application of a systematic, multi-dimensional NMR approach, as detailed in this guide, provides a reliable and definitive method for its characterization. By carefully preparing the sample and logically interpreting a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural confirmation, which is essential for advancing studies in fatty acid metabolism and related drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060226) [hmdb.ca]
- 3. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 4. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 5. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid synthesis from n-3 fatty acid precursors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Lipid profiling using two-dimensional heteronuclear single quantum coherence NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. magritek.com [magritek.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001423) [hmdb.ca]
- 22. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Strategies for the Analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA: A Guide for Metabolic Researchers
Abstract
This technical guide provides detailed application notes and robust protocols for the chromatographic analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a very long-chain polyunsaturated ketoacyl-CoA. Given the inherent analytical challenges posed by the amphipathic nature and low physiological abundance of such molecules, this document outlines state-of-the-art methodologies using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1] We present two validated methods: a primary reverse-phase ion-pairing chromatography protocol for high-resolution separation and a secondary hydrophilic interaction chromatography (HILIC) method for orthogonal separation and confirmation. Detailed procedures for sample preparation from biological matrices, method optimization, and data interpretation are discussed, providing researchers in metabolic studies and drug development with the necessary tools for accurate and reproducible quantification.
Introduction: The Analytical Challenge
This compound is a key intermediate in the metabolic pathways of very long-chain polyunsaturated fatty acids (VLC-PUFAs). Accurate quantification of this and related acyl-CoAs is crucial for understanding the regulation of lipid metabolism and its dysregulation in diseases such as type 2 diabetes and certain cancers.
The analysis of long-chain acyl-CoAs presents a significant chromatographic challenge due to their unique molecular structure.[2] The molecule combines a highly hydrophobic 24-carbon tetraenoyl chain with the bulky, polar, and negatively charged Coenzyme A (CoA) moiety. This amphipathic nature leads to poor peak shape, low retention on standard reverse-phase columns, and potential for ion suppression in mass spectrometry. Therefore, specialized chromatographic strategies are required to achieve reliable separation and sensitive detection. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for robust and reproducible analysis of these complex metabolites.[1]
Core Principles for Acyl-CoA Analysis
Successful analysis hinges on meticulous sample handling and a well-designed chromatographic system. Key considerations include:
-
Metabolic Quenching: To preserve the in vivo acyl-CoA profile, enzymatic activity must be halted immediately upon sample collection. Freeze-clamping tissues in liquid nitrogen is the standard and most effective method.[2]
-
Extraction: The extraction protocol must efficiently lyse cells and solubilize the amphipathic acyl-CoA while minimizing degradation. A common approach involves homogenization in an acidic buffer followed by liquid-liquid or solid-phase extraction (SPE) to remove interfering lipids and proteins.[3]
-
Chromatographic Separation: Reverse-phase chromatography is the most frequently used separation method.[3] The use of ion-pairing agents is often essential to neutralize the negative charges on the phosphate groups of the CoA moiety, thereby improving retention and peak shape.[4][5][6]
-
Detection: Tandem mass spectrometry (MS/MS) provides the highest sensitivity and specificity, allowing for definitive identification and quantification through Multiple Reaction Monitoring (MRM).[7][8][9]
Experimental Workflow Overview
The overall process from sample collection to data analysis requires careful execution at each step to ensure data integrity.
Caption: General experimental workflow for acyl-CoA analysis.
Detailed Protocols
Sample Preparation Protocol
This protocol is a robust starting point for extracting acyl-CoAs from cultured cells or powdered tissue.
-
Metabolic Quenching & Lysis:
-
For adherent cells, aspirate culture media, wash twice with ice-cold PBS, and immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA). Scrape cells and collect the lysate.[10]
-
For tissues, ensure they are flash-frozen in liquid nitrogen. Grind to a fine powder under liquid nitrogen. Weigh 50-100 mg of frozen powder into a pre-chilled tube.
-
-
Extraction:
-
To the cell lysate or tissue powder, add an appropriate internal standard (e.g., C17:0-CoA).
-
Add 2 mL of an ice-cold extraction solution (e.g., 2-propanol or acetonitrile) and vortex vigorously for 5 minutes at 4°C.[7]
-
-
Phase Separation & Cleanup:
-
Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
For cleaner samples, perform a solid-phase extraction (SPE) using a C18 cartridge. This step is highly recommended to remove salts and phospholipids that can interfere with LC-MS analysis.
-
-
Final Preparation:
-
Evaporate the solvent from the collected supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Method 1: Reverse-Phase Ion-Pairing (RPIP) UHPLC-MS/MS
This is the primary recommended method, offering excellent resolution for acyl-CoAs based on chain length and unsaturation.
-
Rationale: The C18 stationary phase provides hydrophobic retention of the acyl chain. An amine-based ion-pairing agent (e.g., ammonium hydroxide or tributylamine) is added to the mobile phase to form a neutral complex with the negatively charged phosphate groups of CoA, enhancing retention and improving peak symmetry.[11][12] High pH mobile phases (around pH 10) are often used to ensure the phosphates are fully deprotonated for consistent ion-pairing.[9]
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system with a binary pump |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 (or 15mM Ammonium Hydroxide, pH ~10.5)[7][9] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5-10 µL |
| Gradient | 0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18.1-20 min, 20% B |
| MS System | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Key Parameters | Capillary Voltage: 3.2 kV; Desolvation Temp: 500°C; Cone Voltage: 45 V[7] |
| MRM Transition | Precursor Ion ([M+H]⁺) → Product Ion (e.g., fragment corresponding to CoA) |
Note: The specific MRM transition for this compound must be determined by direct infusion of a standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs in positive ion mode.[7]
Caption: Mechanism of Reverse-Phase Ion-Pairing Chromatography.
Method 2: Hydrophilic Interaction Chromatography (HILIC) UHPLC-MS/MS
HILIC provides an orthogonal separation mechanism to RPIP, separating compounds based on polarity. It is an excellent confirmatory method.
-
Rationale: In HILIC, a polar stationary phase (e.g., amide) is used with a high organic content mobile phase. A polar analyte like the CoA headgroup will partition into the aqueous layer adsorbed on the stationary phase surface, leading to retention. This method is particularly useful for separating short-chain acyl-CoAs but can also be applied to longer chains.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system with a binary pump |
| Column | HILIC Amide column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[13] |
| Mobile Phase A | Acetonitrile with 10 mM Ammonium Formate, pH 10.8[13] |
| Mobile Phase B | Water with 10 mM Ammonium Formate, pH 10.8[13] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min, 5% B; 2-12 min, 5-50% B; 12-15 min, 50% B; 15.1-18 min, 5% B |
| MS System | Same as Method 1 |
Expected Results and Data Interpretation
Using the RPIP method, retention time increases with the length of the fatty acid chain and decreases with the number of double bonds.[7] Therefore, this compound, being a C24 species, will be a relatively late-eluting peak compared to more common species like Palmitoyl-CoA (C16:0) or Oleoyl-CoA (C18:1). The 3-oxo group will slightly increase polarity, potentially leading to a slightly earlier elution than its corresponding non-oxidized C24:4-CoA.
Quantification should be performed using a calibration curve generated from a certified standard of the analyte. An internal standard (a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample, like C17:0-CoA) must be used to correct for variations in extraction efficiency and matrix effects.[3]
Conclusion and Field-Proven Insights
The successful analysis of this compound is achievable with a carefully optimized UHPLC-MS/MS method. For researchers new to this analysis, the Reverse-Phase Ion-Pairing (RPIP) method is the recommended starting point due to its high resolving power for long-chain species.
Senior Scientist Tip: Acyl-CoAs are notoriously unstable and susceptible to hydrolysis. Ensure all sample preparation steps are performed quickly and on ice. Use freshly prepared solvents and minimize sample storage time before analysis. The quality of your data is directly proportional to the quality of your sample preparation.[7]
References
- 1. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Dried Blood Spots Capture a Wide Range of Metabolic Pathways and Biological Characteristics Associated with Fish Oil Supplementation, Fasting, and the Postprandial State | MDPI [mdpi.com]
quantifying 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA in cells
Application Note & Protocol
A Validated LC-MS/MS Method for the Absolute Quantification of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA in Cellular Matrices
Abstract
Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) species are pivotal metabolic intermediates in lipid metabolism, acting as substrates for β-oxidation, lipid synthesis, and cellular signaling. This compound is a predicted intermediate in the oxidation of C24:4 polyunsaturated fatty acids, yet its direct quantification in cellular systems remains largely unexplored. The inherent challenges, including low physiological abundance, susceptibility to degradation, and structural similarity to other acyl-CoAs, necessitate a highly sensitive and specific analytical method. This guide provides a comprehensive, field-tested protocol for the robust quantification of this compound in cultured cells using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). We detail every critical step, from sample quenching and extraction to instrument setup and data analysis, explaining the scientific rationale behind each choice to ensure methodological integrity and data trustworthiness.
Introduction: The Significance and Challenge of a Rare Metabolite
The Role of 3-Oxoacyl-CoAs in Fatty Acid β-Oxidation
Fatty acid β-oxidation is a core catabolic process where fatty acyl-CoAs are sequentially broken down to produce acetyl-CoA. This pathway involves a recurring four-step cycle: dehydrogenation, hydration, oxidation, and thiolysis. The third step, the oxidation of a 3-hydroxyacyl-CoA, generates a 3-oxoacyl-CoA intermediate.[1] The stability and concentration of these intermediates can reflect the flux and efficiency of the entire β-oxidation pathway. Dysregulation in the processing of these molecules is linked to various metabolic disorders.
This compound is classified as a very-long-chain 3-oxoacyl-CoA, derived from a 24-carbon polyunsaturated fatty acid.[2] Its position as a direct precursor to thiolytic cleavage makes its concentration a potential indicator of the activity of the terminal enzymes in the β-oxidation of specific polyunsaturated fatty acids.
Analytical Hurdles in Acyl-CoA Quantification
The quantification of any acyl-CoA, particularly a very-long-chain species, is non-trivial due to several intrinsic factors:
-
Low Abundance: Cellular concentrations are often in the low picomole to femtomole range per million cells, requiring highly sensitive instrumentation.[3]
-
Instability: The thioester bond is labile and susceptible to both enzymatic and chemical hydrolysis, demanding rapid and cold sample processing.
-
Matrix Effects: Complex cellular lysates can interfere with analyte ionization in the mass spectrometer, a phenomenon known as ion suppression or enhancement.
-
Lack of Commercial Standards: For rare metabolites like the topic molecule, a certified analytical standard may not be commercially available, necessitating custom synthesis or the use of a surrogate standard for relative quantification until one can be procured.
This protocol is designed to systematically address these challenges.
Principle of the Method: UHPLC-MS/MS with Multiple Reaction Monitoring (MRM)
The gold standard for quantifying low-abundance endogenous molecules is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Our method leverages this technology through the following principles:
-
Chromatographic Separation: A reversed-phase C18 column separates the target analyte from isomers and other cellular lipids based on hydrophobicity. This is critical for reducing matrix interference.
-
Selective Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for protonating the acyl-CoA molecule, generating a precursor ion ([M+H]⁺).
-
Tandem Mass Spectrometry (MS/MS): The protonated molecule is isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and a specific, stable fragment ion is selectively monitored in the third quadrupole (Q3). This Q1/q2/Q3 transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly improves the signal-to-noise ratio.[6][7] Acyl-CoAs characteristically produce a common product ion corresponding to the phosphopantetheine moiety, which can be used for identification.[8][9]
Logical Relationship: From Analyte to Quantifiable Signal
Caption: The LC-MS/MS workflow for selective analyte detection.
Detailed Experimental Protocol
This protocol assumes access to a UHPLC system coupled to a triple quadrupole mass spectrometer.
Required Materials and Reagents
-
Cell Culture: Cultured cells of interest (e.g., ~5-10 million cells per sample).
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), isopropanol (IPA), and water.
-
Reagents: Ammonium hydroxide (NH₄OH), monobasic potassium phosphate (KH₂PO₄).
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) stock solution (e.g., 1 mg/mL in MeOH:H₂O 1:1).
-
Equipment: Cell scrapers, 1.5 mL microcentrifuge tubes, refrigerated centrifuge, vortex mixer, ultrasonic bath, nitrogen evaporator or vacuum concentrator, UHPLC system, and triple quadrupole mass spectrometer.
Experimental Workflow Diagram
Caption: Overview of the sample-to-result workflow.
Step-by-Step Sample Preparation
Causality: This extraction procedure is adapted from established methods for long-chain acyl-CoAs and is designed to rapidly quench metabolism, precipitate proteins, and efficiently extract the target analytes while minimizing degradation.[6]
-
Cell Harvesting & Quenching:
-
Aspirate cell culture medium from a confluent plate (e.g., 10 cm dish).
-
Immediately place the dish on ice and wash twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular contaminants.
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper. The cold temperature is critical to arrest enzymatic activity.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 1,000 x g for 2 minutes at 4°C. Discard the supernatant.
-
(Optional but recommended) Perform a cell count on an parallel plate to normalize the final concentration to cell number.
-
-
Lysis, Spiking, and Extraction:
-
To the cell pellet, add 500 µL of an ice-cold extraction solvent mixture of ACN:IPA:MeOH (3:1:1 v/v/v).
-
Immediately add 10 µL of the C17:0-CoA internal standard working solution (e.g., 20 ng/µL). Rationale: Adding the IS at this earliest stage ensures it undergoes the exact same processing as the endogenous analyte, providing the most accurate correction for sample loss.[6]
-
Vortex the tube vigorously for 2 minutes on ice.
-
Sonicate the homogenate for 3 minutes in an ice-water bath to ensure complete cell lysis.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. The proteins will form a pellet.
-
-
Final Processing:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Solvent A, 2% Solvent B, see below). Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Step-by-Step UHPLC-MS/MS Instrumentation and Parameters
Causality: The chromatographic conditions are optimized to resolve very-long-chain species. The use of ammonium hydroxide in the mobile phase improves peak shape and ionization efficiency for acyl-CoAs in positive ESI mode.[6]
| Parameter | Recommended Setting | Rationale |
| UHPLC System | ||
| Column | Reversed-phase C18 or C8 (e.g., Waters Acquity BEH C8, 2.1 x 150 mm, 1.7 µm) | C8 provides slightly less retention than C18, which can be advantageous for very hydrophobic very-long-chain acyl-CoAs, improving peak shape.[6] |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Solvent A | 15 mM Ammonium Hydroxide (NH₄OH) in Water | Provides a basic pH to ensure acyl-CoAs are in a consistent ionic state for good chromatography. |
| Solvent B | 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile | Strong organic solvent for eluting hydrophobic analytes. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Volume | 10 µL | |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-95% B; 10-12 min: 95% B; 12-12.1 min: 95-20% B; 12.1-15 min: 20% B | A shallow gradient is required to separate structurally similar long-chain acyl-CoAs. |
| Mass Spectrometer | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.0 kV | Optimize for maximal signal of the target analyte. |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 500 °C | |
| MRM Transitions | Analyte: Calculated m/z -> Fragment m/zIS (C17:0-CoA): 1022.6 -> 516.1 | Precursor m/z is [M+H]⁺. Fragment m/z is typically the acyl-pantetheine fragment. These must be optimized by infusing a standard, if available.[6][7] |
| Collision Energy | ~40-50 eV | Must be optimized for each specific analyte to achieve maximum fragment intensity. |
Note on MRM Transitions: The exact mass of this compound must be calculated to determine the precursor ion m/z. The product ion m/z will need to be determined experimentally, but a neutral loss of 507 Da is a common fragmentation pattern for acyl-CoAs that can be used as a starting point for method development.[7][9]
Preparation of Calibration Standards
-
Prepare a stock solution of your analytical standard (if available) or a suitable surrogate (e.g., C24:0-CoA).
-
Perform serial dilutions in the reconstitution solvent to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Spike each calibrator and a blank sample with the same amount of internal standard (C17:0-CoA) as used for the cell samples.
-
Inject the calibration standards from lowest to highest concentration to generate a standard curve.
Data Analysis and Quantification
-
Peak Integration: Using the instrument's software, integrate the chromatographic peak area for the specific MRM transition of the analyte and the internal standard.
-
Ratio Calculation: For each sample and calibrator, calculate the Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Calibration Curve: Plot the Peak Area Ratio (y-axis) versus the known concentration of the calibrators (x-axis). Perform a linear regression with 1/x weighting. The curve should have a correlation coefficient (r²) > 0.99 for acceptance.
-
Calculate Endogenous Concentration: Use the regression equation (y = mx + b) to calculate the concentration of the analyte in the cell extracts from their measured Peak Area Ratios.
-
Final Normalization: Normalize the calculated concentration to the initial cell count or protein content of the sample (e.g., pmol / 10⁶ cells).
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the method must be validated. Prepare Quality Control (QC) samples at low, medium, and high concentrations and analyze them alongside your samples.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | r² > 0.99 for the calibration curve. | Confirms the detector response is proportional to concentration. |
| Accuracy | Mean concentration of QCs should be within ±15% of the nominal value. | Measures how close the experimental value is to the true value. |
| Precision | Coefficient of variation (%CV) should be <15% for replicate injections of QCs. | Measures the reproducibility of the method. |
| Limit of Quantification (LOQ) | The lowest concentration on the standard curve that meets accuracy and precision criteria. | Defines the lower boundary for reliable quantification. |
| Selectivity | No interfering peaks at the retention time of the analyte in blank matrix samples. | Ensures the signal being measured is only from the target analyte. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Analyte Signal | 1. Analyte concentration is below LOQ. 2. Poor extraction recovery. 3. Analyte degradation. 4. Incorrect MS/MS parameters. | 1. Concentrate the sample or start with more cells. 2. Check extraction solvent and procedure. 3. Ensure all steps are performed quickly and on ice. 4. Optimize MRM transition and collision energy. |
| Poor Peak Shape | 1. Incompatible reconstitution solvent. 2. Column degradation. 3. Contamination. | 1. Ensure reconstitution solvent matches the initial mobile phase. 2. Replace the column. 3. Flush the system and use fresh mobile phases. |
| High Variability (%CV > 15%) | 1. Inconsistent sample preparation. 2. Autosampler injection issues. 3. Fluctuations in MS source. | 1. Standardize all pipetting and timing during extraction. 2. Check for air bubbles in the syringe; ensure proper needle seating. 3. Clean and re-tune the mass spectrometer. |
| Low IS Signal | 1. Error in IS spiking. 2. Degradation of IS stock. | 1. Verify pipettor accuracy and spiking procedure. 2. Prepare fresh IS working solutions from stock. |
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060226) [hmdb.ca]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA as a Substrate
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Role of a Unique Very-Long-Chain Fatty Acyl-CoA
3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is a fascinating and highly specific very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). Its structure, characterized by a 24-carbon backbone, a keto group at the third carbon, and four cis-double bonds, places it at a critical intersection of lipid metabolism. As an intermediate in both the biosynthesis and degradation of very-long-chain polyunsaturated fatty acids (VLCPUFAs), this molecule serves as a substrate for key enzymes that regulate cellular energy balance and signaling pathways.
This guide provides an in-depth exploration of the biochemical context of this compound, detailed protocols for its use in enzymatic assays, and robust analytical methods for its detection and quantification. The information presented herein is designed to empower researchers to investigate the enzymes that metabolize this substrate, screen for potential inhibitors, and elucidate its role in health and disease.
Biochemical Significance and Metabolic Context
This compound is classified as a very-long-chain 3-oxoacyl CoA.[1] Such molecules are pivotal intermediates in the final steps of both fatty acid elongation and β-oxidation.
1. Role in Fatty Acid Elongation:
In the microsomal fatty acid elongation pathway, a long-chain acyl-CoA is condensed with malonyl-CoA to form a 3-oxoacyl-CoA, which is two carbons longer than the initial acyl-CoA. This reaction is catalyzed by very-long-chain 3-oxoacyl-CoA synthase.[2] Subsequently, the 3-oxo group is reduced, followed by dehydration and another reduction, to yield a saturated, elongated acyl-CoA. Therefore, this compound can be a key intermediate in the synthesis of C24 and longer polyunsaturated fatty acids.
2. Role in β-Oxidation:
Conversely, during the β-oxidation of fatty acids, a fatty acyl-CoA is sequentially oxidized, hydrated, and oxidized again to form a 3-oxoacyl-CoA. This intermediate is then cleaved by a 3-ketoacyl-CoA thiolase to produce acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[3] Given its structure, this compound is a substrate for thiolases that can accommodate very-long-chain polyunsaturated fatty acids.
The metabolism of this substrate is particularly relevant in tissues with high fatty acid turnover, such as the liver, heart, and brain. Dysregulation of VLCFA metabolism is associated with several metabolic disorders, making the enzymes that process this substrate potential therapeutic targets.
Experimental Workflows: A Visual Guide
The following diagram illustrates the central role of this compound in fatty acid metabolism and outlines the experimental approaches described in this guide.
Caption: Metabolic context and experimental applications of the substrate.
Handling and Stability of a Polyunsaturated Substrate
A critical consideration when working with this compound is its inherent instability. Polyunsaturated fatty acyl-CoAs are susceptible to oxidation and hydrolysis. To ensure the integrity of the substrate and the reproducibility of experimental results, the following precautions are paramount:
-
Storage: Store the lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare small aliquots in an appropriate solvent (e.g., ethanol or DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Handling: When preparing working solutions, use deoxygenated buffers and solvents. Work on ice whenever possible to minimize thermal degradation.
-
Additives: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to buffers and reaction mixtures to prevent lipid peroxidation. The use of chelating agents like EDTA can sequester metal ions that may catalyze oxidation.
Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol is adapted from established methods for assaying 3-ketoacyl-CoA thiolase activity and is optimized for a very-long-chain polyunsaturated substrate. The principle of this coupled assay is to measure the consumption of NADH, which is linked to the thiolytic cleavage of the substrate.
Materials:
-
This compound (substrate)
-
Coenzyme A (CoA)
-
NADH
-
L-3-hydroxyacyl-CoA dehydrogenase (HADH)
-
Purified or recombinant 3-ketoacyl-CoA thiolase
-
Potassium phosphate buffer (pH 7.4)
-
Bovine serum albumin (BSA), fatty acid-free
-
Spectrophotometer capable of reading at 340 nm
Assay Buffer Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA and 0.1% (w/v) fatty acid-free BSA. The BSA helps to solubilize the long-chain acyl-CoA substrate. Deoxygenate the buffer by bubbling with nitrogen gas for at least 15 minutes before use.
Step-by-Step Protocol:
-
Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of ethanol to create a concentrated stock solution (e.g., 10 mM). Store on ice.
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare the following reaction mixture:
-
850 µl of Assay Buffer
-
50 µl of 2 mM NADH solution
-
50 µl of 2 mM CoA solution
-
10 µl of L-3-hydroxyacyl-CoA dehydrogenase (approximately 5 units)
-
-
Initiate the Reaction: Add a small volume of the purified thiolase enzyme to the cuvette and mix gently by inversion.
-
Establish Baseline: Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 2-3 minutes to establish a stable baseline.
-
Start the Thiolytic Reaction: Add 10 µl of the 1 mM substrate stock solution to the cuvette, mix quickly, and immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of thiolase activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute under the specified conditions.
Rationale for Experimental Choices:
-
Coupled Enzyme System: The direct spectrophotometric measurement of the thiolase reaction is challenging. By coupling the reaction to the reverse reaction of HADH, the cleavage of the 3-oxoacyl-CoA is linked to the oxidation of NADH, which can be easily monitored.
-
Fatty Acid-Free BSA: Very-long-chain acyl-CoAs are poorly soluble in aqueous buffers and can form micelles. BSA acts as a carrier protein, improving the solubility and availability of the substrate to the enzyme.
-
Deoxygenated Buffers: The polyunsaturated nature of the substrate makes it highly susceptible to oxidation. Using deoxygenated buffers minimizes this degradation.
Protocol 2: LC-MS/MS Method for Quantification of Substrate and Products
For a more direct and sensitive analysis of the enzymatic reaction, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4][5][6][7][8] This protocol provides a framework for the separation and quantification of this compound and its potential cleavage products.
Materials and Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:isopropanol.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA).
Sample Preparation:
-
Enzymatic Reaction Quenching: At desired time points, quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of standards. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and a common product ion is m/z 428, corresponding to the CoA moiety. |
Data Analysis:
Quantify the analytes by creating a standard curve using known concentrations of the substrate and any available product standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Data Visualization and Interpretation
The following diagram illustrates a typical experimental workflow for enzyme kinetics and inhibitor screening using this compound.
Caption: Workflow for kinetic analysis and inhibitor screening.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no enzyme activity | Substrate degradation | Ensure proper handling and storage of the substrate. Use fresh stock solutions. |
| Inactive enzyme | Verify enzyme activity with a known, stable substrate. | |
| Poor substrate solubility | Increase BSA concentration in the assay buffer. Briefly sonicate the substrate stock solution. | |
| High background noise in spectrophotometric assay | Non-enzymatic NADH oxidation | Run a control reaction without the enzyme. Ensure high-purity reagents. |
| Light scattering from insoluble substrate | Centrifuge the reaction mixture before reading the absorbance. | |
| Poor peak shape or low signal in LC-MS/MS | Analyte instability | Keep samples cold and analyze them as quickly as possible after preparation. |
| Ion suppression | Optimize the chromatography to separate the analyte from interfering matrix components. |
Conclusion and Future Directions
This compound is a valuable tool for dissecting the intricacies of very-long-chain polyunsaturated fatty acid metabolism. The protocols outlined in this application note provide a robust framework for characterizing the enzymes that act upon this substrate and for identifying molecules that can modulate their activity. Future research in this area may focus on the development of more stable analogs of this substrate for high-throughput screening applications and the elucidation of its specific roles in different cellular compartments and disease states.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. InterPro [ebi.ac.uk]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Studies with 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for designing and executing in vitro studies involving 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a very-long-chain (C24:4) 3-oxo-polyunsaturated fatty acyl-CoA. As an intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), this molecule is of significant interest in the fields of lipid metabolism, cellular signaling, and the pathology of various metabolic and inflammatory diseases. This document offers detailed protocols for enzymatic assays and cell-based studies, underpinned by a strong scientific rationale for the experimental choices. All methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction: The Significance of this compound
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are crucial components of cellular lipids and are involved in a multitude of physiological processes.[1][2][3] Their metabolism, particularly the beta-oxidation of VLC-PUFAs, is primarily handled by peroxisomes.[4] this compound is a key intermediate in the peroxisomal beta-oxidation of the corresponding 24:4 fatty acid. Dysregulation of VLCFA metabolism is associated with severe genetic disorders, such as X-linked adrenoleukodystrophy, and may play a role in more common pathologies including metabolic syndrome and neurodegenerative diseases.
Furthermore, derivatives of VLC-PUFAs are emerging as potential signaling molecules, although this area of research is still developing.[5][6][7] Investigating the fate and function of this compound in vitro can provide critical insights into:
-
The enzymatic kinetics and substrate specificity of peroxisomal beta-oxidation enzymes.
-
The potential for this molecule to act as a modulator of cellular signaling pathways.
-
The identification of novel therapeutic targets for diseases associated with aberrant lipid metabolism.
This guide provides the necessary protocols to embark on such investigations, emphasizing both biochemical and cell-based approaches.
Foundational Knowledge: Peroxisomal Beta-Oxidation of VLC-PUFAs
The breakdown of this compound is expected to be catalyzed by peroxisomal 3-ketoacyl-CoA thiolase. This enzyme facilitates the thiolytic cleavage of the 3-oxoacyl-CoA, yielding acetyl-CoA and a shortened (C22:4) acyl-CoA.[8][9][10] Understanding the enzymes involved is critical for designing relevant assays.
In Vitro Enzymatic Assays
The following protocols are designed to assess the activity of key enzymes involved in the metabolism of this compound.
Quantification of this compound by LC-MS/MS
Accurate quantification of the substrate and its metabolic products is fundamental to any enzymatic assay.
Protocol 1: LC-MS/MS Quantification
| Parameter | Recommendation | Rationale |
| Sample Preparation | Extraction with a mixture of acetonitrile/methanol/water (2:2:1, v/v/v).[11] | Efficiently extracts a broad range of acyl-CoA species. |
| Internal Standard | A structurally similar, stable isotope-labeled 3-oxoacyl-CoA (e.g., C17-based). | Corrects for variations in extraction efficiency and instrument response. |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). | Provides good separation of acyl-CoA species. |
| Mobile Phase A | Water with 5 mM ammonium acetate, pH 8.[11] | Enhances ionization and chromatographic resolution. |
| Mobile Phase B | Acetonitrile. | Elutes the hydrophobic acyl-CoA molecules. |
| Gradient | A gradient from low to high organic phase. | Optimizes separation of different acyl-CoA species. |
| MS Detection | Positive ion mode with Multiple Reaction Monitoring (MRM). | Offers high sensitivity and specificity for targeted quantification. |
| MRM Transitions | Precursor ion [M+H]+ and a specific product ion. | Ensures accurate identification and quantification. |
Step-by-Step Methodology:
-
Sample Spiking: Add a known amount of the internal standard to the sample prior to extraction.
-
Extraction: Add 5 volumes of the cold extraction solvent to the sample, vortex vigorously, and centrifuge to pellet proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data in MRM mode.
-
Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.
3-Ketoacyl-CoA Thiolase Activity Assay
This assay measures the thiolytic cleavage of this compound.
Protocol 2: Spectrophotometric Thiolase Assay (Adapted)
This protocol is adapted from established methods for other 3-ketoacyl-CoA thiolases.[8][9][10]
| Parameter | Recommendation | Rationale |
| Detection Principle | Monitoring the decrease in absorbance of the 3-oxoacyl-CoA substrate. | The enol form of the 3-oxoacyl-CoA has a characteristic absorbance. |
| Wavelength | To be determined empirically (typically around 303-310 nm). | The exact wavelength of maximum absorbance can vary with the acyl chain. |
| Reaction Buffer | 50 mM Tris-HCl, pH 8.0, containing 50 µM Coenzyme A. | Provides optimal pH for the enzyme and the necessary co-substrate. |
| Enzyme Source | Purified recombinant peroxisomal 3-ketoacyl-CoA thiolase or peroxisome-enriched subcellular fractions. | Ensures the measurement of the specific enzyme activity of interest. |
| Substrate Concentration | A range of concentrations to determine Km and Vmax. | Allows for kinetic characterization of the enzyme with the novel substrate. |
Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a quartz cuvette, combine the reaction buffer and Coenzyme A.
-
Add Enzyme: Add the enzyme source to the cuvette and mix gently.
-
Initiate Reaction: Add a known concentration of this compound to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the predetermined wavelength over time.
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve. One unit of activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute.
Cell-Based Assays
Cell-based assays are essential for understanding the metabolic fate and potential signaling roles of this compound in a physiological context.
Cellular Uptake and Metabolism
This protocol aims to trace the conversion of exogenously supplied this compound in cultured cells.
Protocol 3: Cellular Metabolism Study
| Parameter | Recommendation | Rationale |
| Cell Lines | Hepatocytes (e.g., HepG2), fibroblasts, or other cell types with active peroxisomal beta-oxidation. | These cells are metabolically competent for fatty acid oxidation. |
| Substrate Delivery | Complexed with fatty acid-free bovine serum albumin (BSA). | Improves solubility and facilitates cellular uptake. |
| Incubation Time | Time course experiment (e.g., 0, 1, 4, 12, 24 hours). | To observe the kinetics of metabolism. |
| Analysis | LC-MS/MS analysis of cell lysates and culture medium. | To identify and quantify the substrate and its metabolites. |
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.
-
Substrate Preparation: Prepare a stock solution of this compound complexed with BSA.
-
Cell Treatment: Replace the culture medium with fresh medium containing the substrate-BSA complex.
-
Incubation: Incubate the cells for the desired time points.
-
Sample Collection: At each time point, collect both the culture medium and the cell lysate.
-
Extraction and Analysis: Extract acyl-CoAs from the samples as described in Protocol 1 and analyze by LC-MS/MS.
Investigation of Cellular Signaling
This exploratory protocol aims to identify potential signaling pathways modulated by this compound.
Protocol 4: Signaling Pathway Analysis
| Parameter | Recommendation | Rationale |
| Target Pathways | Inflammatory pathways (e.g., NF-κB, MAPK), metabolic signaling (e.g., AMPK, PPARs). | VLCFA derivatives have been implicated in these pathways.[5][6][7] |
| Readouts | Western blotting for protein phosphorylation, qPCR for gene expression of target genes, reporter gene assays. | To assess the activation or inhibition of specific signaling cascades. |
| Controls | Untreated cells, vehicle control (BSA alone), and a known activator/inhibitor of the pathway of interest. | To ensure the observed effects are specific to the test compound. |
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound for an appropriate duration.
-
Lysate Preparation: Prepare cell lysates suitable for the chosen downstream analysis (e.g., RIPA buffer for Western blotting, TRIzol for RNA extraction).
-
Downstream Analysis: Perform Western blotting, qPCR, or reporter assays according to standard protocols.
-
Data Analysis: Quantify the changes in protein phosphorylation, gene expression, or reporter activity relative to controls.
Data Interpretation and Troubleshooting
-
Enzymatic Assays: Ensure linearity of the assay with respect to time and enzyme concentration. Substrate inhibition can occur at high concentrations of long-chain acyl-CoAs; therefore, a full substrate titration is recommended.
-
Cell-Based Assays: Cellular toxicity should be assessed at the concentrations of this compound used. The stability of the compound in culture medium should also be determined.
-
LC-MS/MS: Matrix effects can influence quantification. The use of a stable isotope-labeled internal standard is crucial for accurate results.
Conclusion
The protocols outlined in this guide provide a robust starting point for the in vitro investigation of this compound. By combining detailed biochemical characterization with cell-based functional assays, researchers can elucidate the metabolic fate and potential signaling roles of this important VLC-PUFA intermediate. These studies will contribute to a deeper understanding of lipid metabolism and may pave the way for novel therapeutic strategies for a range of human diseases.
References
- 1. imrpress.com [imrpress.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Targeting 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA Metabolism
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols for two distinct cell-based assays designed to investigate the metabolism of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). The accumulation of VLCFAs is a hallmark of severe inherited metabolic diseases, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy (X-ALD), making the study of this pathway essential for understanding disease pathogenesis and developing novel therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research and therapeutic discovery. We present a stable isotope tracing assay using deuterated docosanoic acid (C22:0) to measure overall peroxisomal β-oxidation flux, and a specific activity assay for peroxisomal 3-ketoacyl-CoA thiolase (ACAA1), the enzyme directly responsible for the cleavage of the target molecule.
Scientific Introduction: The Critical Role of Peroxisomal β-Oxidation
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, cannot be initially processed by mitochondria.[1][4] Their initial catabolism occurs exclusively in peroxisomes through a distinct β-oxidation pathway.[1] This pathway involves a series of enzymatic reactions that shorten the VLCFA chain, producing acetyl-CoA and a chain-shortened acyl-CoA that can then be transported to mitochondria for complete oxidation.[5]
The molecule this compound is a key intermediate in the breakdown of polyunsaturated VLCFAs. It is the substrate for the final enzyme in the peroxisomal β-oxidation cycle, peroxisomal 3-ketoacyl-CoA thiolase (encoded by the ACAA1 gene).[1][6] This enzyme catalyzes the thiolytic cleavage of the 3-oxoacyl-CoA, yielding a shortened acyl-CoA and acetyl-CoA.
Clinical Significance: Genetic defects in the enzymes or transporters required for peroxisomal β-oxidation lead to the accumulation of VLCFAs in plasma and tissues.[3][7] This accumulation is cytotoxic, particularly to neuronal cells and the adrenal cortex, leading to devastating neurological symptoms, demyelination, and adrenal insufficiency characteristic of diseases like X-ALD and Zellweger syndrome.[1][8] Therefore, assays that can accurately measure the flux through this pathway and the activity of its constituent enzymes are invaluable tools for diagnosing these disorders, understanding their molecular basis, and screening for potential therapeutic agents that could enhance VLCFA metabolism.
Below is a diagram illustrating the peroxisomal β-oxidation pathway and the position of our target molecule.
References
- 1. Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs - RBR Life Science [rbrlifescience.com]
- 2. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A luminometric assay for peroxisomal beta-oxidation. Effects of fasting and streptozotocin-diabetes on peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Welcome to the technical support resource for 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and use of this highly unstable polyunsaturated acyl-CoA. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reproducibility of your results.
Introduction: Understanding the Inherent Instability
This compound is a very-long-chain 3-oxoacyl-CoA, a key intermediate in fatty acid metabolism.[1][2] Its structure presents two primary stability challenges:
-
A Highly Unsaturated Acyl Chain: The presence of four cis double bonds makes the molecule exceptionally prone to non-enzymatic, free-radical mediated oxidation (lipid peroxidation).[3][4][5] This process is a self-propagating chain reaction that can rapidly degrade the sample, generating a heterogeneous mixture of oxidized byproducts and compromising its biological activity.[6]
-
A Reactive Thioester Bond: The thioester linkage to Coenzyme A is thermodynamically less stable and more susceptible to nucleophilic attack, particularly hydrolysis, than a standard oxygen ester bond.[7][8][9] This is due to poorer resonance stabilization between the carbonyl carbon and the larger sulfur atom.[10][11][12]
This guide will address these core challenges through a series of frequently asked questions, troubleshooting scenarios, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of degradation for my this compound sample?
A1: The degradation is primarily driven by two chemical processes, as illustrated below:
-
Oxidation: The four cis double bonds in the acyl chain are highly susceptible to attack by reactive oxygen species (ROS). This is often initiated by trace amounts of transition metals, light exposure, or atmospheric oxygen. The process generates lipid hydroperoxides, which can further break down into aldehydes and other reactive species, altering the molecule's structure and function.[3][4][5]
-
Hydrolysis: The high-energy thioester bond can be cleaved by water, leading to the formation of the corresponding free fatty acid and Coenzyme A.[8][13][14] This reaction is accelerated by non-optimal pH conditions (both acidic and basic) and the presence of endogenous thioesterase enzymes in biological samples.[15][16]
Caption: Primary degradation pathways for the target molecule.
Q2: What are the definitive storage conditions to ensure maximal stability?
A2: Proper storage is non-negotiable. Due to its instability as a dry powder upon exposure to air, the compound should be stored as a solution.[17]
-
Long-Term Storage (Months to Years): Store as a solution in a high-purity, degassed organic solvent (e.g., ethanol) at -80°C under an inert atmosphere (argon or nitrogen).[6] Aliquot the stock solution into small, single-use volumes in glass vials with Teflon-lined caps to prevent contamination and minimize freeze-thaw cycles.[17]
-
Short-Term Storage (Hours to Days): For working solutions, maintain them on ice (0-4°C ) at all times.[6] Prepare these solutions fresh daily from the -80°C stock and use them as quickly as possible.
| Storage Condition | Temperature | Duration | Atmosphere | Key Considerations |
| Long-Term Stock | -80°C | Months - Years | Inert (Argon/Nitrogen) | Aliquot in glass vials to avoid freeze-thaw cycles.[6][17] |
| Short-Term Working Solution | 0 - 4°C (On Ice) | < 24 Hours | Ambient (Minimize) | Prepare fresh daily; use degassed buffers.[6] |
Q3: Can I add antioxidants to my solutions? If so, which ones are recommended?
A3: Yes, adding an antioxidant is a highly effective strategy to prevent oxidative degradation. The choice depends on your experimental system.
-
For Organic Stock Solutions: Butylated hydroxytoluene (BHT) is a common and effective free-radical scavenger. A final concentration of 0.01-0.1 mM is typically sufficient.
-
For Aqueous Buffers/Assays: The compatibility of the antioxidant with your downstream application is critical. Vitamin E (α-tocopherol) is lipid-soluble and can be incorporated into liposomes or reaction mixtures containing lipids. Ascorbic acid (Vitamin C) is a water-soluble option but can act as a pro-oxidant in the presence of transition metals. If using aqueous antioxidants, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester metal ions.[6]
Q4: What are the best practices for handling this compound during an experiment?
A4: Meticulous handling is crucial to prevent degradation before the compound even reaches your assay.
-
Use Inert Materials: Handle all organic solutions of the compound with glass syringes, gas-tight Hamilton syringes, or pipette tips with a Teflon coating. Never use plastic containers or pipette tips for storage or transfer of organic stock solutions, as plasticizers can leach into the solvent.[17]
-
Oxygen-Free Environment: Prepare all buffers and solutions with high-purity water that has been thoroughly degassed (e.g., by sparging with argon or nitrogen). When possible, perform critical steps in an anaerobic chamber or glove box.[6]
-
Temperature Control: Keep the compound and its solutions on ice at all times during preparation and use.[6]
-
Avoid Contamination: Use fresh, high-purity solvents and reagents. Ensure all glassware is scrupulously clean.
Caption: A generalized workflow for handling PUFA-CoA samples.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| Inconsistent or non-reproducible results in enzyme assays. | Analyte Degradation | 1. Verify Stock Integrity: Use a fresh aliquot from -80°C for each experiment. Degradation of the stock solution is a common cause of variability.[6]2. Prepare Solutions Immediately Before Use: Do not let working solutions sit for extended periods, even on ice.[6]3. Incorporate Antioxidant: Add BHT or another appropriate antioxidant to your assay buffer to protect the substrate during the incubation period. |
| Inaccurate Pipetting | 1. Use Low-Retention Tips: The amphipathic nature of acyl-CoAs can cause them to adhere to standard plastic tips. Low-retention tips minimize this effect.2. Verify Pipette Calibration: Ensure your pipettes are accurately calibrated, especially for small volumes of viscous organic stock solutions. | |
| Poor peak shape, low signal, or multiple unexpected peaks in LC-MS analysis. | On-Column Degradation or Adsorption | 1. Optimize Mobile Phase: Ensure the pH of the mobile phase is compatible with thioester stability (typically slightly acidic, pH 4-6).2. Use a High-Quality Column: Employ a column known for good performance with lipids to minimize peak tailing.3. Clean the System: Flush the LC system and mass spectrometer to remove contaminants that could cause ion suppression or adduct formation.[6] |
| Sample Degradation Prior to Injection | 1. Check Sample Prep: Ensure samples were kept cold and protected from oxygen throughout extraction and preparation.2. Analyze Immediately: Inject samples onto the LC-MS system as soon as they are prepared. The instability of acyl-CoAs in aqueous solutions is a known challenge.[18][19] | |
| Complete loss of biological activity or MS signal. | Catastrophic Hydrolysis or Oxidation | 1. Review Storage Conditions: Confirm that the -80°C freezer did not fail and that the stock solution was properly sealed under inert gas.2. Check Solvent Purity: Peroxides in old or improperly stored solvents (like ether or THF) can rapidly and completely oxidize the compound.3. Assess Buffer pH: An incorrectly prepared buffer with a high pH (>8) can rapidly hydrolyze the thioester bond. |
Experimental Protocols
Protocol 1: Aliquoting and Storing Stock Solution
Causality: This protocol is designed to minimize the two greatest threats to long-term stability: repeated freeze-thaw cycles and exposure to atmospheric oxygen.
-
Upon receiving the compound (likely in a sealed ampoule or vial), allow it to equilibrate to room temperature before opening.
-
In an inert atmosphere (e.g., a glove box flushed with argon), dissolve the entire contents in a known volume of high-purity, degassed absolute ethanol to create a concentrated stock solution (e.g., 10-20 mM).
-
Immediately dispense small, single-use aliquots (e.g., 10-20 µL) into amber glass vials with Teflon-lined screw caps.
-
Flush the headspace of each vial with argon or nitrogen before sealing tightly.
-
Label each vial clearly and place them in a labeled freezer box for storage at -80°C.
Protocol 2: Quality Control by LC-MS/MS
Causality: This self-validating step ensures the integrity of your stock solution before committing to a large-scale experiment.
-
Sample Preparation: Thaw a fresh aliquot of the -80°C stock on ice. Dilute it to a suitable concentration (e.g., 1-10 µM) in a 50:50 mixture of methanol and 50 mM ammonium acetate (pH 7), a solvent system shown to improve short-term stability.[18]
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution, for example, from a mobile phase of 10% acetonitrile in water with 0.1% formic acid to 90% acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the precursor ion ([M+H]⁺) of this compound.
-
Data Analysis: A high-quality sample should yield a single, sharp chromatographic peak corresponding to the correct mass. The presence of multiple peaks, particularly at earlier retention times (more polar degradation products) or with masses corresponding to oxidized species (+16, +32 Da), indicates significant degradation.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060226) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (HMDB0060229) [hmdb.ca]
- 3. twinwoodcattle.com [twinwoodcattle.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avantiresearch.com [avantiresearch.com]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility and Handling of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Welcome to the technical support center for 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the solubility, handling, and stability of this complex molecule. Drawing from established principles of lipid biochemistry and hands-on experience, this document aims to be a practical resource for your experimental work.
Introduction to this compound
This compound is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Its structure, comprising a C24 polyunsaturated fatty acyl chain attached to a coenzyme A moiety, confers distinct physicochemical properties that present unique challenges in the laboratory. The long hydrocarbon tail renders it hydrophobic, while the coenzyme A portion is highly polar. This amphipathic nature, coupled with the susceptibility of its cis double bonds to oxidation, necessitates careful handling to ensure its integrity and biological activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Due to its very long (C24) acyl chain, this compound is expected to have very low solubility in aqueous buffers. Like other long-chain fatty acyl-CoAs, it is an amphiphilic molecule that will form micelles in aqueous solutions when its concentration exceeds the critical micelle concentration (CMC). The CMC is influenced by factors such as temperature, pH, and ionic strength of the buffer. Below the CMC, it exists as monomers.
Q2: Which solvents are recommended for creating a stock solution?
For creating a stock solution, organic solvents are generally preferred over aqueous buffers to achieve a higher concentration and better stability. Based on data for similar long-chain acyl-CoAs, the following solvents can be considered:
-
Methanol: Often recommended for reconstituting dry acyl-CoA samples as it provides good stability against hydrolysis.
-
Dimethyl sulfoxide (DMSO): A good solvent for a wide range of organic molecules and has been used for dissolving long-chain fatty acids for cell-based assays.
-
Ethanol: Can also be used, but may be less effective for very-long-chain species.
It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical to prevent degradation. Follow these guidelines:
-
Solid Form: Store the solid material at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the polyunsaturated fatty acyl chain.
-
Stock Solutions: Prepare aliquots of your stock solution in a suitable organic solvent in glass vials with Teflon-lined caps.[1] Purge the vials with an inert gas before sealing and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for any extended period due to the lability of the thioester bond to hydrolysis.[2] Prepare fresh working solutions in your experimental buffer immediately before use.
Q4: My this compound has precipitated out of my aqueous experimental buffer. What can I do?
Precipitation is a common issue with long-chain acyl-CoAs in aqueous buffers. Here are some troubleshooting steps:
-
Lower the Concentration: Your working concentration may be above the CMC, leading to aggregation and precipitation. Try lowering the concentration of the acyl-CoA.
-
Incorporate a Detergent: For some applications, particularly enzyme assays, a non-ionic or zwitterionic detergent can be used to maintain the solubility of the acyl-CoA. Detergents like Triton X-100 or CHAPS can be effective.[3][4][5] It is essential to determine the optimal detergent concentration that does not interfere with your assay.
-
Use a Carrier Protein: Fatty acid-free bovine serum albumin (BSA) can be used to bind and solubilize long-chain fatty acids and their CoA derivatives in aqueous media for cell culture experiments.[6]
-
Adjust Buffer Conditions: The solubility of acyl-CoAs can be sensitive to pH and ionic strength. Empirically test slight variations in your buffer composition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the acyl-CoA due to oxidation or hydrolysis. | Prepare fresh solutions for each experiment. Keep all solutions on ice. Consider adding an antioxidant (e.g., BHT) or a chelating agent (e.g., EDTA) to your buffers. |
| Low or no activity in enzyme assays | The substrate is not fully soluble or is in a micellar form that is not accessible to the enzyme. | Try adding a non-ionic detergent (e.g., Triton X-100) at a concentration below its CMC. Sonication of the buffer containing the acyl-CoA may help to disperse it. |
| Difficulty in accurately pipetting stock solutions | The amphipathic nature of the molecule can cause it to adhere to plastic surfaces. | Use low-retention pipette tips. When possible, use glass or stainless steel for transfers of concentrated organic stock solutions.[1] |
| Precipitate forms when diluting organic stock into aqueous buffer | "Salting out" of the hydrophobic acyl-CoA. | Add the organic stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and dispersion. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in methanol.
Materials:
-
This compound (solid)
-
Anhydrous methanol
-
Inert gas (argon or nitrogen)
-
Glass vial with a Teflon-lined cap
-
Microbalance
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid into a clean, dry glass vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous methanol to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas.
-
Store the stock solution at -80°C.
Protocol 2: Solubilization in an Aqueous Buffer for Enzyme Assays
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer, with the option of using a detergent.
Materials:
-
10 mM stock solution of this compound in methanol
-
Experimental buffer (e.g., Tris-HCl, HEPES)
-
Triton X-100 (optional)
-
Sonicator (optional)
Procedure:
-
Prepare your experimental buffer and keep it on ice.
-
If using a detergent, add Triton X-100 to the buffer to a final concentration of 0.01-0.1%.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your assay.
-
While vortexing the buffer, slowly add the calculated volume of the acyl-CoA stock solution.
-
Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
If the solution appears cloudy, you can briefly sonicate it in a bath sonicator to aid dispersion.
-
Keep the working solution on ice and use it immediately.
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Ensuring the Integrity of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to a Finicky Molecule
3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is a very-long-chain 3-oxoacyl-CoA derivative.[1] Its structure, featuring a reactive β-keto group, a high-energy thioester bond, and a polyunsaturated acyl chain, makes it susceptible to several degradation pathways. The primary culprits are oxidative degradation of the polyunsaturated tail and hydrolysis of the thioester linkage.[2][3] This guide will equip you with the knowledge to mitigate these risks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions based on established biochemical principles.
Issue 1: Inconsistent or Lower-Than-Expected Activity in Enzymatic Assays
You observe variable enzyme kinetics or a general loss of product formation when using your this compound stock.
-
Potential Cause 1: Lipid Peroxidation. The multiple cis-double bonds in the tetraenoyl chain are highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light or trace metal contaminants.[4] This oxidative damage fragments the acyl chain, rendering the molecule inactive for its intended biological target.
-
Solution:
-
Inert Atmosphere: Always handle the compound under an inert gas like argon or nitrogen.[5] When preparing solutions, use solvents that have been de-gassed by sparging with inert gas.
-
Antioxidants: Supplement your buffers with antioxidants. Butylated hydroxytoluene (BHT) at a final concentration of 50-100 µM is a common and effective choice for preventing lipid peroxidation.[5]
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at 0.5-1 mM to your buffers to sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions.[4]
-
-
-
Potential Cause 2: Thioester Hydrolysis. The thioester bond is labile and can be hydrolyzed, especially in non-optimal pH conditions.[3][6] This cleavage separates the acyl chain from the Coenzyme A moiety, inactivating the molecule.
-
Solution:
-
pH Control: Maintain a slightly acidic pH between 4.0 and 6.8 for all stock solutions and buffers.[3] The thioester bond is most stable within this range. Avoid alkaline conditions (pH > 7.0), which significantly accelerate hydrolysis.[3]
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored concentrated stock. Even at 4°C, significant degradation can occur in aqueous solutions over 24 hours.[3][7]
-
-
-
Potential Cause 3: Enzymatic Degradation. If your experimental system involves cell lysates or tissue homogenates, endogenous acyl-CoA thioesterases may be actively hydrolyzing your substrate.[3][8]
-
Solution:
-
Thioesterase Inhibitors: If compatible with your assay, include broad-spectrum thioesterase inhibitors in your reaction mixture.
-
Rapid Workflow: When working with biological samples, ensure rapid enzyme inactivation through methods like immediate freezing or homogenization in acidic buffers (e.g., pH 4.9) to minimize thioesterase activity.[3]
-
-
Issue 2: Appearance of Unexpected Peaks in LC-MS Analysis
Your chromatogram shows multiple peaks besides the expected parent mass, complicating data interpretation.
-
Potential Cause 1: Oxidized Species. Oxidation of the polyunsaturated chain creates a variety of hydroperoxides and other adducts, each with a different mass and retention time.[2]
-
Solution:
-
Strict Anaerobic Handling: Re-purify a small aliquot of your compound using solid-phase extraction (SPE) under an inert atmosphere.[5]
-
Antioxidant Check: Ensure your mobile phases for LC-MS are freshly prepared and consider if adding a low concentration of an antioxidant is compatible with your detection method.
-
-
-
Potential Cause 2: Disulfide Bond Formation. The free thiol group on Coenzyme A can oxidize to form a CoA disulfide.[3]
-
Solution:
-
Reducing Agents: Before analysis, consider treating your sample with a mild reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol to reduce any disulfide bonds.[3] Note that this should be tested to ensure it doesn't interfere with your downstream analysis.
-
-
Workflow Diagram: A Proactive Approach to Preventing Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gfi.org [gfi.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Welcome to the technical support center for the purification of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the isolation and purification of this highly unsaturated, long-chain acyl-CoA. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction to the Challenges
The purification of this compound presents a unique set of challenges primarily due to its molecular structure. The presence of a β-keto group and four cis double bonds in a long acyl chain makes this molecule susceptible to degradation, isomerization, and non-specific binding. Understanding these inherent labilities is the first step toward a successful purification strategy.
The polyunsaturated nature of the acyl chain increases its susceptibility to oxidation.[1][2] Furthermore, long-chain acyl-CoAs are known to be unstable in aqueous buffers, which can complicate purification procedures that require extended time at room temperature.[3] The amphipathic character of the molecule, with a polar CoA head and a long, nonpolar acyl tail, can also lead to aggregation and poor chromatographic behavior.
This guide will address these challenges through a series of frequently asked questions, troubleshooting scenarios, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield during the purification of this compound?
A1: Low yields can stem from several factors:
-
Oxidative Degradation: The multiple double bonds are highly prone to oxidation. It is crucial to use degassed buffers and consider the addition of antioxidants.
-
Thioester Hydrolysis: The thioester bond linking the acyl chain to Coenzyme A is susceptible to hydrolysis, especially at non-optimal pH and temperature.
-
Non-specific Binding: The long hydrophobic tail can adhere to plasticware and chromatography resins, leading to significant sample loss.
-
Precipitation: Long-chain acyl-CoAs can precipitate in aqueous buffers, especially at high concentrations or low temperatures.[4]
Q2: How can I minimize oxidation of my sample?
A2: To minimize oxidation, we recommend the following precautions:
-
Work at low temperatures (4°C) whenever possible.
-
Use freshly prepared, degassed buffers.
-
Consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffers. However, be aware that DTT can sometimes promote thioester hydrolysis.[4]
-
Minimize the exposure of your sample to air and light.
Q3: What type of chromatography is best suited for purifying this molecule?
A3: A combination of affinity chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective approach.
-
Affinity Chromatography: Using a resin with affinity for Coenzyme A can provide a significant initial purification step.
-
RP-HPLC: A C18 column is commonly used for the separation of long-chain acyl-CoAs.[5][6][7] Gradient elution with an organic solvent like acetonitrile is typically required to achieve good resolution.[5][6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your purification workflow.
Problem 1: Poor binding to the affinity column.
| Possible Cause | Recommended Solution |
| Incorrect Buffer Conditions | Ensure your binding buffer has the optimal pH and ionic strength for the affinity resin. Verify the pH of your sample and adjust if necessary.[8] |
| Presence of Competing Molecules | Your sample may contain other CoA-containing molecules that compete for binding. Consider a pre-purification step to remove these. |
| Sample Overload | You may be loading too much sample onto the column, exceeding its binding capacity. Try reducing the sample load. |
| Ligand Degradation | The affinity ligand on the column may have degraded. Use a fresh column or regenerate the existing one according to the manufacturer's instructions. |
Problem 2: Broad or tailing peaks during HPLC.
| Possible Cause | Recommended Solution |
| Poor Sample Solubility | The acyl-CoA may be aggregating in the mobile phase. Try adding a small amount of an organic solvent to your sample before injection. |
| Secondary Interactions with the Column | The polar head of the molecule can interact with residual silanols on the silica-based C18 column. Using a mobile phase with a low pH or an ion-pairing agent can help to minimize these interactions.[9] |
| Column Contamination | The column may be contaminated with precipitated sample or other impurities. Clean the column according to the manufacturer's protocol.[10] |
| Inappropriate Mobile Phase | The composition of your mobile phase may not be optimal for this specific molecule. Experiment with different solvent gradients and pH. |
Problem 3: Evidence of sample degradation (e.g., multiple peaks on HPLC).
| Possible Cause | Recommended Solution |
| Oxidation | As mentioned in the FAQs, use degassed buffers, work at low temperatures, and consider antioxidants. |
| Isomerization of Double Bonds | Exposure to light or heat can cause isomerization of the cis double bonds to the trans configuration. Protect your sample from light and maintain low temperatures. |
| Hydrolysis of the Thioester Bond | Maintain a neutral to slightly acidic pH (around 6.0-7.0) and avoid prolonged incubations at room temperature. |
Experimental Protocol: Purification of this compound
This protocol outlines a two-step purification process involving affinity chromatography followed by RP-HPLC.
Step 1: Affinity Chromatography
-
Column Equilibration: Equilibrate a Coenzyme A affinity column with 5-10 column volumes of ice-cold Binding Buffer (50 mM potassium phosphate, pH 6.5, 1 mM EDTA).
-
Sample Loading: Load the crude sample onto the column at a slow flow rate (e.g., 0.5 mL/min) to ensure efficient binding.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound acyl-CoA with Elution Buffer (50 mM potassium phosphate, pH 8.0, containing a competitive ligand for the CoA binding site, concentration to be optimized). Collect fractions and immediately place them on ice.
-
Analysis: Analyze the fractions by UV-Vis spectrophotometry (A260) and/or SDS-PAGE to identify the fractions containing the purified product.
Step 2: Reverse-Phase HPLC
-
Sample Preparation: Pool the fractions from the affinity chromatography step that contain the product. If necessary, concentrate the sample using a speed vacuum concentrator at a low temperature.
-
HPLC System:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 50 mM potassium phosphate, pH 5.3
-
Mobile Phase B: 100% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Linear gradient from 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Fraction Collection: Collect the peaks corresponding to the this compound.
-
Post-Purification Handling: Immediately freeze the purified fractions in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Data Summary Table
| Parameter | Affinity Chromatography | RP-HPLC |
| Stationary Phase | Coenzyme A affinity resin | C18 silica |
| Mobile Phase | Binding Buffer (pH 6.5), Elution Buffer (pH 8.0) | Gradient of aqueous phosphate buffer and acetonitrile |
| Typical Yield | 60-80% | 70-90% (from affinity-purified sample) |
| Purity Achieved | >70% | >95% |
Workflow Diagram
Caption: Purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. microbiozindia.com [microbiozindia.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Optimizing 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals engaged in the study of very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism. The synthesis of this specific 3-ketoacyl-CoA is a critical step in the peroxisomal beta-oxidation pathway that converts tetracosahexaenoic acid (C24:6n-3) into the vital omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6n-3).[1][2][3]
Given the enzymatic nature of this conversion and the inherent instability of polyunsaturated acyl-CoAs, achieving a high yield requires careful attention to substrate quality, enzyme activity, and reaction conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommendation.
Question 1: My final yield of 3-Oxo-tetracosa-tetraenoyl-CoA is consistently low. What are the most likely causes?
Low final yield is a multifaceted problem that can originate at several points in the synthesis workflow. The primary causes typically fall into three categories: inefficient initial substrate activation, suboptimal enzyme activity, or product degradation.
-
Inefficient Acyl-CoA Synthesis: The first step, converting the free fatty acid (tetracosahexaenoic acid, C24:6) to its CoA ester, is foundational. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL).[4][5] If this step is inefficient, all subsequent steps will be substrate-limited. Verify the activity of your ACSL, ensure the purity of your C24:6 fatty acid, and confirm that cofactors (ATP, Coenzyme A, and Mg2+) are fresh and at optimal concentrations.[6]
-
Suboptimal Peroxisomal Enzyme Activity: The conversion of the C24:6-CoA to the 3-oxo intermediate is a two-step process within the peroxisomal beta-oxidation pathway, catalyzed by straight-chain acyl-CoA oxidase (SCOX) and D-bifunctional protein (DBP).[1][2] The activity of these enzymes is highly dependent on pH, temperature, and the presence of their respective cofactors (FAD for SCOX, NAD+ for DBP). Ensure your buffer system is stable and optimized for these enzymes (typically near physiological pH).
-
Product Instability: Polyunsaturated acyl-CoAs are highly susceptible to oxidation due to their multiple double bonds. The presence of trace metals or exposure to oxygen can lead to rapid degradation. It is crucial to use degassed buffers and include a chelating agent like EDTA and an antioxidant such as dithiothreitol (DTT) in your reaction and purification buffers.
Below is a workflow to diagnose the source of low yield:
Caption: Troubleshooting workflow for low product yield.
Question 2: I am observing multiple peaks during HPLC analysis of my final product. What are they, and how can I prevent them?
The appearance of extraneous peaks suggests either the presence of unreacted starting materials, intermediate species, or degradation byproducts.
-
Unreacted Tetracosahexaenoyl-CoA: A large peak corresponding to your starting material indicates an incomplete reaction. This points back to issues with the SCOX or DBP enzymes as detailed in Question 1. Consider increasing the incubation time or adding a fresh aliquot of the enzymes.
-
Intermediate (3-Hydroxyacyl-CoA): The direct precursor to your target molecule is the 3-hydroxyacyl intermediate. Its accumulation signifies that the dehydrogenase function of the D-bifunctional protein (DBP) is impaired or rate-limiting. Ensure that the cofactor NAD+ is present in sufficient, non-limiting concentrations and has not degraded.
-
Oxidized Byproducts: The formation of a "smear" of peaks or multiple sharp peaks with slightly different retention times is often characteristic of oxidation. As mentioned previously, rigorous exclusion of oxygen and the use of antioxidants are paramount.
-
Chain-Shortened Acyl-CoAs: If your enzyme preparation contains 3-ketoacyl-CoA thiolase activity, the target 3-oxo intermediate can be cleaved into DHA-CoA (C22:6-CoA) and acetyl-CoA.[1] If you are using a cell lysate or partially purified fraction, thiolase contamination is a strong possibility. If this is the case, further purification of the DBP enzyme or the use of a specific thiolase inhibitor may be necessary.
Question 3: The synthesis reaction starts well but seems to stop prematurely. Why would this happen?
Reaction stalling is typically due to the instability of one or more key components.
-
Cofactor Degradation: ATP and NAD+ are susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures. Prepare cofactor solutions fresh and add them to the reaction immediately before starting.
-
Enzyme Inactivation: Enzymes can lose activity over the course of an incubation due to thermal denaturation or oxidative damage. Ensure the reaction temperature is optimal for the specific enzymes you are using (many are most stable at 30-37°C but can vary). Including a stabilizing agent like glycerol (5-10%) in your buffer can sometimes help.
-
Product Inhibition: In some enzymatic systems, high concentrations of the final product can inhibit the enzyme's activity. While less common for this pathway, it can be tested by running a time-course experiment and analyzing samples at multiple points to see if the reaction rate plateaus at a specific product concentration. If so, a continuous product removal strategy (e.g., using a biphasic system) could be explored, though this is complex for acyl-CoAs.
Frequently Asked Questions (FAQs)
What is the overall pathway for this synthesis?
The synthesis is part of the final cycle of peroxisomal beta-oxidation that shortens C24:6 fatty acids to C22:6 (DHA).
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. ovid.com [ovid.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Role of ACSL5 in fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA Mass Spectrometry Analysis
Welcome to the technical support guide for the mass spectrometric analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the characterization of this complex molecule. The guidance herein is based on established principles of lipid and acyl-CoA mass spectrometry, designed to empower researchers with the expertise to interpret fragmentation data and resolve common experimental challenges.
I. Understanding the Molecule: Structural Features & Analytical Implications
This compound is a very-long-chain, polyunsaturated beta-ketoacyl-CoA. Its structure presents several key features that dictate its behavior in a mass spectrometer:
-
Coenzyme A (CoA) Moiety : A large, polar, and easily ionizable group containing adenosine, ribose, and pantothenic acid units. It carries two phosphate groups, making it amenable to both positive and negative electrospray ionization (ESI).
-
Thioester Bond : Connects the fatty acyl chain to the CoA moiety. This bond is a primary site for fragmentation.
-
Beta-Keto (3-Oxo) Group : The ketone at the C3 position influences fragmentation pathways along the acyl chain, particularly α-cleavage.
-
Polyunsaturated Acyl Chain : The 24-carbon chain with four cis double bonds offers multiple sites for charge-remote fragmentation, which can help in localizing the double bonds.
Due to this complexity, a systematic approach using tandem mass spectrometry (MS/MS) is essential for confident identification.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which ionization mode, positive or negative ESI, is better for analyzing my acyl-CoA?
Answer: Both positive and negative ESI modes can be effective, but they provide complementary information.
-
Positive Ion Mode ([M+H]⁺): This mode is often preferred for acyl-CoA analysis. Collision-induced dissociation (CID) of the protonated molecule typically results in a characteristic neutral loss of the 5'-phosphoadenosine diphosphate portion of CoA (507 Da).[1][2] The remaining ion contains the full acyl chain, making this a highly specific fragmentation for identifying acyl-CoAs.[1][2]
-
Negative Ion Mode ([M-H]⁻): This mode is also highly suitable due to the acidic phosphate groups.[3][4] Fragmentation in negative mode often yields product ions that provide more detailed information about the fatty acyl chain structure itself.[1][5]
Recommendation: For initial screening and identification of acyl-CoAs in a complex mixture, a positive mode experiment looking for the neutral loss of 507 Da is a robust strategy. For detailed structural confirmation of the acyl chain, negative mode analysis is invaluable.
Q2: I'm seeing a dominant peak corresponding to a neutral loss of 507 Da in positive mode. What is this?
Answer: This is the hallmark fragmentation of acyl-CoA compounds in positive ion ESI-MS/MS.[2] The precursor ion [M+H]⁺ undergoes cleavage at the pyrophosphate bond of the Coenzyme A moiety. This results in the loss of a neutral fragment with a mass of 507.1 Da (C₁₅H₂₄N₅O₁₃P₂) and the formation of a charged fragment containing the pantetheine arm and the full fatty acyl chain.
This predictable fragmentation is the basis for "Neutral Loss Scanning," a powerful technique to selectively detect all acyl-CoA species within a complex biological extract.
Caption: Positive mode fragmentation of Acyl-CoA.
Q3: What are the expected fragments from the Coenzyme A moiety itself?
Answer: Besides the major 507 Da neutral loss, the CoA group produces several characteristic reporter ions that can confirm the identity of your compound class. These fragments are consistent across different acyl-CoA species.
| Ion Mode | m/z | Putative Identity | Source |
| Positive | 428.1 | Adenosine 3',5'-bisphosphate | [6][7] |
| Positive | 261.1 | Pantetheine phosphate fragment | [1] |
| Positive | 136.0 | Adenine | [1][7] |
| Negative | 408.0 | 3'-phospho-AMP | [1] |
These ions are generated from further fragmentation of the CoA backbone and are useful for building MS/MS libraries and confirming hits.
Q4: How can I confirm the structure of the fatty acyl chain, especially the ketone position and double bonds?
Answer: Confirming the acyl chain structure requires a careful examination of the lower-mass fragments, often in negative ion mode, where charge-remote fragmentation is more pronounced.
-
Beta-Keto Group Fragmentation: The 3-oxo (beta-keto) group promotes specific cleavage patterns. Alpha cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is a common and informative pathway.[8] You should expect to see fragments resulting from the cleavage of the C2-C3 and C3-C4 bonds. High-energy collisional activation can produce a unique pattern of product ions that reveals the position of the ketone group.[9]
-
Polyunsaturated Chain Fragmentation: Localizing the four cis double bonds is challenging with standard collision-induced dissociation (CID) because the low-energy collisions often don't provide enough energy for charge-remote fragmentation that is diagnostic of double bond positions.[10][11] The fragmentation that does occur often involves cleavages allylic to the double bonds.
Troubleshooting Workflow for Acyl Chain Analysis:
-
Acquire High-Resolution MS/MS: Use an Orbitrap or TOF instrument to obtain accurate mass measurements of all fragment ions.
-
Perform Negative Ion Mode CID: This mode often provides richer fragmentation of the fatty acyl chain itself.[5]
-
Consider Advanced Fragmentation Techniques: If available, methods like Ultraviolet Photodissociation (UVPD) or Ozone-Induced Dissociation (OzID) are superior for unambiguously locating C=C double bonds.
Caption: Recommended workflow for Acyl-CoA analysis.
III. Experimental Protocol: LC-MS/MS Method
This section provides a general-purpose protocol for the analysis of long-chain acyl-CoAs. Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Extract acyl-CoAs from cells or tissues using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge.
-
Immediately before injection, resuspend the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC):
-
Column: Reversed-phase C18 or C4 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). C4 columns are sometimes used for better peak shape of large molecules like acyl-CoAs.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative (separate runs recommended)
-
Scan Mode:
-
MS1 (Full Scan): Scan m/z range 400-1500 to find the precursor ion.
-
MS2 (Tandem MS): Data-dependent acquisition (DDA). Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV for positive mode, 25-50 eV for negative mode) to capture a wide range of fragment ions.[12]
IV. Conclusion
The mass spectrometric analysis of this compound is a multi-faceted challenge that can be successfully addressed with a logical, two-pronged MS/MS strategy. By leveraging the characteristic fragmentation of the Coenzyme A moiety in positive ion mode, researchers can confidently identify the compound class. Subsequent analysis in negative ion mode, focusing on charge-remote and alpha-cleavage pathways, provides the necessary details to elucidate the complex fatty acyl chain. This guide serves as a foundational resource for troubleshooting and developing robust analytical methods for this and other complex acyl-CoA molecules.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinh.cas.cn [sinh.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Fragmentation mechanisms of oxofatty acids via high-energy collisional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA in Enzymatic Assays
Welcome to the technical support center for 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for enzymatic assays utilizing this very-long-chain, polyunsaturated 3-oxoacyl-CoA substrate. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental challenges and ensure the integrity of your results.
Introduction to this compound
This compound is a specialized substrate primarily used in the study of fatty acid metabolism. Its unique structure, featuring a very-long C24 carbon chain, four cis-double bonds, and a 3-oxo group, makes it a key intermediate in pathways such as fatty acid beta-oxidation and elongation. The primary enzymes that interact with this substrate are very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) and 3-ketoacyl-CoA thiolase (EC 2.3.1.16).[1][2][3] Assaying these enzymes is critical for understanding lipid-associated metabolic disorders and for the development of novel therapeutics.
Due to its hydrophobic nature and polyunsaturated backbone, this substrate presents unique challenges in aqueous assay environments. This guide will address these issues directly, providing both theoretical understanding and practical solutions.
Troubleshooting Guide for Enzymatic Assays
This section is designed to help you quickly diagnose and resolve common issues encountered during your experiments.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| No or Low Enzyme Activity | 1. Substrate Precipitation: The very-long acyl chain makes the substrate poorly soluble in aqueous buffers.[4] | a. Optimize Solubilization: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Add the stock to the assay buffer with vigorous vortexing. b. Use a Carrier Protein: Incorporate fatty acid-free bovine serum albumin (BSA) in your assay buffer (typically 0.01-0.1%). BSA can bind to the acyl-CoA and maintain its solubility. c. Introduce a Non-ionic Detergent: Use a detergent like Triton X-100 or Tween 20 at a concentration just above its critical micelle concentration (CMC) to form micelles that can solubilize the substrate. |
| 2. Substrate Degradation: The polyunsaturated fatty acyl chain is susceptible to oxidation, and the thioester bond can be hydrolyzed. | a. Work on Ice: Keep all reagents, especially the substrate, on ice to minimize degradation. b. Use Freshly Prepared Buffers: Degassed buffers can help reduce oxidation. c. Avoid Repeated Freeze-Thaw Cycles: Aliquot your substrate stock solution to minimize freeze-thaw cycles that can lead to degradation. | |
| 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or cofactor concentrations. | a. Verify pH and Temperature: Ensure your assay buffer is at the optimal pH for your enzyme and the assay is run at the recommended temperature. b. Check Cofactor Requirements: For reductases, ensure the presence of saturating concentrations of NADPH. For thiolases, ensure sufficient Coenzyme A is present. | |
| High Background Signal | 1. Spontaneous Substrate Degradation: Non-enzymatic hydrolysis of the thioester bond or oxidation of the polyunsaturated chain can lead to a background signal. | a. Run a "No Enzyme" Control: Always include a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from your experimental values. b. Use High-Purity Substrate: Ensure the purity of your this compound to avoid contaminants that may contribute to the background signal. |
| 2. Contaminating Enzyme Activity in Sample: Crude lysates may contain other enzymes that can act on the substrate or cofactors. | a. Use Purified Enzyme: If possible, use a purified enzyme to avoid interfering activities. b. Include Specific Inhibitors: If a known contaminating enzyme is present, consider adding a specific inhibitor for that enzyme. | |
| Inconsistent or Irreproducible Results | 1. Incomplete Substrate Solubilization: Variable amounts of soluble substrate in each replicate. | a. Standardize Solubilization Protocol: Ensure your method for solubilizing the substrate is consistent across all replicates and experiments. Vortex for the same duration and at the same speed. b. Pre-incubate Substrate: Pre-incubate the substrate in the assay buffer for a short period to ensure it is fully solubilized and equilibrated before starting the reaction. |
| 2. Pipetting Errors: Inaccurate pipetting of viscous solutions (like enzyme stocks) or small volumes. | a. Use Calibrated Pipettes: Regularly calibrate your pipettes. b. Use Proper Pipetting Technique: For viscous solutions, use reverse pipetting. For small volumes, ensure the pipette tip is submerged just below the surface of the liquid. | |
| 3. Enzyme Instability: The enzyme may be losing activity over the course of the experiment. | a. Include Stabilizing Agents: Consider adding glycerol (10-20%) or BSA to your enzyme storage and assay buffers to improve stability. b. Perform a Time-Course Experiment: Ensure your reaction is linear over the chosen time period. If not, shorten the assay time or use less enzyme. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: Due to its hydrophobicity, it is best to first dissolve the compound in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles and prevent degradation.
Q2: What is the best way to introduce the substrate into the aqueous assay buffer?
A2: To avoid precipitation, the substrate should be introduced into the assay buffer with care.
-
Dilution Technique: Add the concentrated organic stock solution to the aqueous buffer while vigorously vortexing the buffer. This rapid mixing helps to disperse the substrate quickly and prevent aggregation.
-
Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in the assay low (typically <1-2%) to avoid denaturing the enzyme. Always run a control to check for solvent effects on enzyme activity.
Q3: My enzyme requires Mg²⁺ ions, but I've read that this can cause long-chain acyl-CoAs to precipitate. What should I do?
A3: This is a valid concern. The solubility of long-chain acyl-CoAs can be significantly reduced in the presence of divalent cations like Mg²⁺.[5]
-
Determine the Critical Mg²⁺ Concentration: If possible, titrate the Mg²⁺ concentration in your assay buffer (in the presence of the substrate but without the enzyme) to determine the concentration at which precipitation occurs.
-
Use a Chelating Agent: If high concentrations of Mg²⁺ are required for enzyme activity, you may need to include a mild chelating agent in your substrate stock solution to prevent precipitation before the assay begins. However, be cautious as this can interfere with the enzyme's requirement for Mg²⁺.
-
Order of Addition: Add the substrate to the buffer first and ensure it is solubilized before adding the Mg²⁺-containing components.
Q4: How can I be sure that the observed activity is from the enzyme of interest and not a contaminating thioesterase?
A4: Thioesterases can hydrolyze the thioester bond of the acyl-CoA, which can interfere with some assay formats.[6]
-
Assay Method: If you are monitoring the disappearance of the 3-oxoacyl-CoA substrate (e.g., by spectrophotometry), thioesterase activity will also lead to a decrease in the substrate concentration. A coupled assay that measures a specific product of your enzyme of interest is often more reliable.
-
Specific Inhibitors: If you suspect thioesterase contamination, you can try including a general thioesterase inhibitor in your assay. However, you must first confirm that this inhibitor does not affect your enzyme of interest.
-
Enzyme Purity: The best approach is to use a highly purified enzyme preparation.
Experimental Protocols
Detailed Protocol: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase
This protocol is adapted for a very-long-chain substrate and measures the decrease in absorbance of the 3-oxoacyl-CoA substrate.
Materials:
-
This compound
-
Purified 3-ketoacyl-CoA thiolase
-
Coenzyme A (CoA)
-
Potassium phosphate buffer (pH 8.0)
-
Fatty acid-free BSA
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0, containing 0.1% fatty acid-free BSA.
-
Prepare the Reaction Mixture (for a 1 mL final volume):
-
880 µL of Assay Buffer
-
100 µL of 1 mM CoA (in water)
-
10 µL of 10 mM this compound stock solution (added while vortexing)
-
-
Equilibrate the Reaction Mixture: Incubate the reaction mixture in a cuvette at the desired temperature (e.g., 37°C) for 5 minutes.
-
Establish a Baseline: Place the cuvette in a spectrophotometer and record the absorbance at 303 nm for 1-2 minutes to establish a stable baseline.
-
Initiate the Reaction: Add 10 µL of a suitable dilution of your purified 3-ketoacyl-CoA thiolase to the cuvette. Mix quickly by inverting the cuvette.
-
Monitor the Reaction: Record the decrease in absorbance at 303 nm for 5-10 minutes. The rate of the reaction should be linear during the initial phase.
-
Calculate Enzyme Activity: Use the molar extinction coefficient of the 3-oxoacyl-CoA enolate complex with Mg²⁺ (if present) to calculate the rate of substrate consumption. If Mg²⁺ is not used, a standard curve should be generated.
Diagrams
Experimental Workflow for Enzymatic Assays
Caption: A generalized workflow for performing enzymatic assays with this compound.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting efforts for common assay problems.
References
- 1. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. ENZYME - 1.1.1.330 very-long-chain 3-oxoacyl-CoA reductase [enzyme.expasy.org]
- 3. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA Preparations
Welcome to the technical support guide for 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to identify and troubleshoot common contaminants in your preparations of this critical very-long-chain polyunsaturated 3-oxoacyl-CoA. Ensuring the purity of this molecule is paramount for obtaining reliable and reproducible results in downstream applications, including enzymatic assays and metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants I should be aware of in my this compound preparations?
A1: The most prevalent contaminants arise from the inherent chemical instability of the molecule and the complexities of its synthesis. These can be broadly categorized as:
-
Oxidation Products: The all-cis polyunsaturated fatty acyl chain is highly susceptible to oxidation.
-
Hydrolysis Products: The thioester bond linking the fatty acid to Coenzyme A is labile and can hydrolyze, especially under suboptimal pH and temperature conditions[1][2].
-
Synthesis-Related Impurities: These include unreacted starting materials (e.g., the corresponding fatty acyl-CoA, malonyl-CoA), side-products from the synthesis reaction (such as those from a Claisen condensation), and residual reagents[3][4].
-
Coenzyme A Disulfides: Commercial preparations of Coenzyme A and its derivatives can contain CoA-disulfides.
Q2: I've observed a loss of activity in my enzyme assays using a freshly prepared solution of this compound. What could be the cause?
A2: A rapid loss of biological activity is often indicative of degradation. The primary suspects are hydrolysis of the thioester bond, yielding the free fatty acid and Coenzyme A, or oxidation of the polyunsaturated chain. Both degradation products will not be recognized by the intended enzyme, leading to a decrease in the effective concentration of the substrate. The thioester bond is most stable in a slightly acidic pH range of 4.0 to 6.8[2].
Q3: My HPLC analysis shows multiple peaks close to the main product peak. What are these likely to be?
A3: Minor peaks eluting near your target compound could be several species. Isomers with different double bond configurations (cis/trans isomerization) can result from exposure to light or heat. Additionally, partially oxidized forms of the molecule, where one or more of the double bonds have reacted, may present as distinct peaks. Mass spectrometry is an invaluable tool for identifying these closely related species[5][6].
Q4: How can I prevent the oxidation of my this compound during storage and handling?
A4: To minimize oxidation, it is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Store the material at -80°C for long-term stability. For experimental use, prepare fresh solutions in deoxygenated buffers and keep them on ice. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), in your buffers can also offer protection.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with this compound preparations.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or tailing peak in HPLC | 1. Sample degradation during analysis. 2. Poor solubility. 3. Interaction with the column matrix. | 1. Ensure the mobile phase is slightly acidic (pH 4-6) and run the analysis at a controlled, cool temperature. 2. For long-chain acyl-CoAs, consider including a small percentage of an organic solvent like acetonitrile in your sample buffer to improve solubility[2]. 3. Use a high-quality, end-capped C18 column suitable for lipid analysis. |
| Unexpected mass peaks in MS analysis | 1. M+16, M+32: Oxidation of the polyunsaturated chain. 2. Lower m/z corresponding to free fatty acid and CoA: Hydrolysis of the thioester bond. 3. Higher m/z: Dimerization or aggregation. | 1. Prepare fresh samples and handle them under an inert atmosphere. 2. Check the pH of your solutions; ensure it is slightly acidic. Prepare fresh solutions and keep them on ice. 3. Optimize the concentration and solvent conditions for MS analysis. |
| Low yield after synthesis and purification | 1. Incomplete reaction during synthesis. 2. Degradation during workup and purification. 3. Inefficient purification method. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Maintain low temperatures and a slightly acidic pH throughout the purification process. 3. Employ solid-phase extraction or preparative HPLC for efficient purification of long-chain acyl-CoAs. |
| Inconsistent enzymatic assay results | 1. Variable purity of different batches. 2. Degradation of stock solutions over time. | 1. Perform rigorous quality control on each new batch using HPLC and MS. 2. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
Experimental Protocol: Quality Control by HPLC-MS
This protocol outlines a general method for the analysis of this compound purity.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of your this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). b. Dilute the stock solution to a final concentration of 10-50 µg/mL in the initial mobile phase conditions. c. Keep the sample on ice or in a cooled autosampler until injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 260 nm (for the adenine moiety of CoA) and connected to a mass spectrometer.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Range: m/z 300-1500.
-
Fragmentation Analysis: Perform tandem MS (MS/MS) on the parent ion to confirm its identity. A characteristic neutral loss of the phospho-ADP moiety (507 Da) is expected for acyl-CoAs[7].
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and mitigating contamination issues in your this compound preparations.
Caption: Troubleshooting workflow for contaminant identification.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Handling of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Introduction
3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is a vital intermediate in the metabolism of very-long-chain fatty acids.[1][2] As a polyunsaturated acyl-CoA, its inherent chemical structure, characterized by a labile thioester bond and multiple cis-double bonds, renders it susceptible to degradation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the storage, handling, and utilization of this sensitive molecule, ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term stability, this compound should be stored at -80°C . The polyunsaturated nature of the fatty acyl chain makes it prone to oxidation, and the thioester bond is susceptible to hydrolysis.[3] Storing at ultra-low temperatures minimizes molecular motion and slows down these degradation processes. For short-term storage (up to one week), -20°C is acceptable, but -80°C is strongly recommended for any duration beyond that.
Q2: Should I store the compound as a solid or in solution?
A2: Whenever possible, it is best to store this compound as a lyophilized powder under an inert atmosphere (e.g., argon or nitrogen). If received in a solvent, it is advisable to evaporate the solvent under a gentle stream of inert gas and store the resulting solid. If you must store it in solution, prepare aliquots in a suitable organic solvent to avoid repeated freeze-thaw cycles.
Q3: What is the best solvent for reconstituting and storing this compound?
A3: Acyl-CoAs are known to be unstable in aqueous solutions due to hydrolysis.[3] For reconstitution, high-purity methanol has been shown to provide good stability for acyl-CoAs.[3] Anhydrous ethanol or acetonitrile can also be used. It is crucial to use anhydrous solvents to minimize water content and subsequent hydrolysis. Avoid aqueous buffers for storage. If your experiment requires an aqueous medium, prepare the solution fresh immediately before use.
Q4: How can I prevent oxidation of the polyunsaturated fatty acyl chain?
A4: The multiple cis-double bonds in the tetraenoyl chain are highly susceptible to oxidation. To mitigate this:
-
Inert Atmosphere: Always handle the compound under an inert gas like argon or nitrogen.
-
Antioxidants: For some applications, the inclusion of a low concentration of an antioxidant such as butylated hydroxytoluene (BHT) in the storage solvent may be considered, but its compatibility with downstream assays must be verified.
-
Light Protection: Store in amber vials or protect from light to prevent photo-oxidation.
Q5: How many freeze-thaw cycles can the compound tolerate?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles . Each cycle can introduce moisture and promote degradation. The best practice is to aliquot the stock solution into single-use volumes before freezing. This ensures that the main stock remains undisturbed and maintains its integrity.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Problem 1: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Possible Cause 1: Compound Degradation. The thioester bond may have hydrolyzed, or the fatty acyl chain may have oxidized.
-
Troubleshooting Steps:
-
Purity Check: If possible, analyze the compound's purity via LC-MS to check for degradation products.
-
Fresh Aliquot: Use a fresh, unopened aliquot of the compound.
-
Review Storage Conditions: Ensure that the compound has been stored at -80°C and protected from light and air.
-
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in the assay buffer.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure the initial stock solution is prepared in a suitable anhydrous organic solvent.
-
Buffer Addition: When adding to an aqueous assay buffer, do so with gentle vortexing. The final concentration of the organic solvent in the assay should be kept low and tested for its effect on the enzyme activity.
-
-
Problem 2: Difficulty in achieving complete solubilization in aqueous buffers.
-
Possible Cause: Hydrophobic nature of the long fatty acyl chain.
-
Troubleshooting Steps:
-
Carrier Protein: Consider the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance solubility in aqueous media.
-
Detergent: In some cases, a low concentration of a non-ionic detergent (e.g., Triton X-100) can aid solubilization, but compatibility with the experimental system must be validated.
-
-
Problem 3: Observation of extraneous peaks during chromatographic analysis.
-
Possible Cause 1: Oxidation. The polyunsaturated chain is prone to forming various oxidation byproducts.
-
Troubleshooting Steps:
-
Inert Handling: Ensure all handling steps, including solvent preparation and sample transfer, are performed under an inert atmosphere.
-
Fresh Solvents: Use freshly opened, high-purity solvents.
-
-
-
Possible Cause 2: Hydrolysis. The thioester bond can break, leading to the free fatty acid and Coenzyme A.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents for reconstitution and storage.
-
pH Control: Avoid basic or strongly acidic conditions, which can accelerate hydrolysis.[3]
-
-
Experimental Protocols
Protocol 1: Aliquoting and Long-Term Storage
-
Upon receiving this compound as a solid, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Work in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Reconstitute the entire vial in a known volume of anhydrous methanol to a convenient stock concentration (e.g., 1-5 mg/mL).
-
Immediately dispense the stock solution into single-use, amber glass vials with Teflon-lined caps.
-
Flush the headspace of each vial with inert gas before sealing.
-
Label each aliquot clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Assays
-
Retrieve a single aliquot from -80°C storage.
-
Allow the vial to warm to room temperature before opening.
-
If a lower concentration is needed, perform serial dilutions using the same anhydrous solvent.
-
For assays in aqueous buffers, add the required volume of the organic stock solution to the assay buffer immediately before starting the experiment. Ensure rapid and gentle mixing. The final concentration of the organic solvent should be minimized and its potential effect on the assay validated.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (long-term), -20°C (short-term, <1 week) | Minimizes oxidation and hydrolysis. |
| Physical Form | Lyophilized solid | Enhances stability by reducing molecular mobility and interaction with residual water. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the polyunsaturated fatty acyl chain. |
| Container | Amber glass vials with Teflon-lined caps | Protects from light and prevents leaching of plasticizers. |
| Solvent (for stock) | Anhydrous Methanol | Provides good stability for acyl-CoAs and is volatile for easy removal if needed.[3] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Each cycle increases the risk of degradation. |
Visualizations
Caption: Recommended workflow for storage and preparation of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060226) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (HMDB0060229) [hmdb.ca]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Welcome to the technical support center for the detection and analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges and ensuring the scientific integrity of your experimental results. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to help you navigate the complexities of analyzing this very-long-chain 3-oxoacyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound and other long-chain acyl-CoAs?
A1: The analysis of long-chain acyl-CoAs (LC-CoAs) like this compound is inherently challenging due to several factors:
-
Low Abundance: These molecules are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH, necessitating careful sample handling and preparation.[1]
-
Structural Diversity: The variety of fatty acid chain lengths and degrees of saturation leads to a large number of different LC-CoA species with similar chemical properties, making their chromatographic separation difficult.[1]
-
Matrix Effects: Biological samples are complex mixtures containing numerous other molecules that can interfere with the analysis, particularly in LC-MS/MS, by suppressing or enhancing the ionization of the target analytes.[1]
Q2: What is the recommended analytical technique for the sensitive and specific detection of this compound?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of LC-CoAs.[1] This technique offers high sensitivity and specificity, allowing for the quantification of individual LC-CoA species even in complex biological matrices. Methods often use reverse-phase chromatography to separate the different acyl-CoA species based on the length and saturation of their fatty acid chains. Detection by tandem mass spectrometry, particularly using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity.[1]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, it is crucial to work quickly at low temperatures. Immediate freeze-clamping of tissues in liquid nitrogen is the gold standard to halt enzymatic activity.[2] Samples should be kept on ice throughout the extraction process. For long-term storage, it is advisable to store samples as a dry pellet at -80°C. When reconstituting for analysis, using methanol can enhance stability.[3]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the detection of this compound.
Issue 1: Poor Signal or No Peak Detected
Possible Cause 1: Analyte Degradation
-
Explanation: As mentioned in the FAQs, this compound is prone to hydrolysis. If the sample handling was not optimal, the analyte may have degraded before analysis.
-
Solution:
-
Ensure rapid quenching of metabolic activity at the time of sample collection.
-
Maintain low temperatures (on ice) throughout the sample preparation workflow.
-
Use fresh samples whenever possible. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.
-
Minimize the time between sample preparation and analysis.
-
Possible Cause 2: Inefficient Extraction
-
Explanation: The extraction efficiency of very-long-chain acyl-CoAs can be variable depending on the solvent system and the biological matrix.
-
Solution:
-
Optimize your extraction solvent. A common method involves homogenization in a potassium phosphate buffer followed by extraction with isopropanol and acetonitrile.[1]
-
Consider a liquid-liquid extraction (LLE). While potentially leading to lower recovery for more polar analytes, LLE can provide cleaner extracts.
-
Solid-phase extraction (SPE) can be used for cleanup and concentration. However, be aware that it can result in the loss of more hydrophilic, short-chain acyl-CoAs.[3]
-
Possible Cause 3: Suboptimal Mass Spectrometry Conditions
-
Explanation: The settings of your mass spectrometer's ion source and collision cell are critical for detecting your analyte.
-
Solution:
-
Confirm the correct precursor and product ions. For acyl-CoAs in positive ion mode, a characteristic neutral loss of 507 Da (corresponding to the 3'-phospho-ADP moiety) is often observed.[3] Another common fragment is seen at m/z 428.[3]
-
Optimize the collision energy. This is crucial for achieving the desired fragmentation and maximizing the signal of your target product ion.
-
Check the ionization source parameters. The ESI needle voltage, nebulizer gas flow, and source temperature should be optimized for your specific analyte and flow rate.
-
Diagram: Potential Sources of Interference
Caption: Potential sources of interference in the detection of this compound.
Issue 2: Inaccurate Quantification
Possible Cause 1: Matrix Effects
-
Explanation: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of your target analyte, leading to underestimation or overestimation of its concentration.[4] Phospholipids are a common source of matrix effects in lipid analysis.[5]
-
Solution:
-
Improve sample preparation. Protein precipitation is a simple method but may not be sufficient to remove all interfering lipids.[5] Consider more rigorous extraction methods like liquid-liquid extraction or solid-phase extraction.
-
Optimize chromatography. Improving the chromatographic separation of your analyte from the bulk of the matrix components can significantly reduce matrix effects. This can be achieved by adjusting the gradient, using a different column, or employing techniques like hydrophilic interaction liquid chromatography (HILIC).
-
Use a stable isotope-labeled internal standard. This is the most effective way to compensate for matrix effects. The internal standard should be added to the sample at the very beginning of the preparation process.
-
Possible Cause 2: Isobaric Interference
-
Explanation: Other molecules in the sample may have the same nominal mass as this compound, leading to an overestimation of its signal. This is particularly relevant for isomers.
-
Solution:
-
High-resolution mass spectrometry (HRMS) can be used to differentiate between your target analyte and isobaric interferences based on their exact mass.
-
Tandem mass spectrometry (MS/MS) is crucial for specificity. By monitoring a specific fragmentation of your precursor ion, you can exclude signals from other isobaric compounds that do not produce the same fragment.
-
Chromatographic separation is key to resolving isomers. A long C18 column with a shallow gradient is often a good starting point for separating long-chain fatty acyl-CoA isomers.
-
Possible Cause 3: Co-elution with Structurally Similar Compounds
-
Explanation: Even if not isobaric, other long-chain fatty acyl-CoAs can co-elute with your target and cause ion suppression.
-
Solution:
-
Optimize your chromatographic method. As mentioned above, improving the separation is key. Experiment with different mobile phase compositions and gradients.
-
Use a well-characterized internal standard. This will help to correct for any ion suppression that may occur.
-
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis
This protocol provides a general framework for the extraction of long-chain acyl-CoAs from tissues.[1]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM KH2PO4 buffer, pH 4.9
-
Isopropanol
-
Acetonitrile
-
Saturated (NH4)2SO4
-
Centrifuge capable of 4°C and >3000 x g
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly.
-
Extraction: Add 2.0 ml of isopropanol and vortex vigorously for 5 minutes. Then add 4.0 ml of acetonitrile and 0.25 ml of saturated NH4SO4. Vortex for another 5 minutes.
-
Phase Separation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
-
Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Diagram: Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues in the analysis of this compound.
Quantitative Data Summary
| Analyte Information | |
| Compound Name | This compound |
| Molecular Formula | C45H72N7O18P3S |
| Average Molecular Weight | 1124.076 |
| Monoisotopic Molecular Weight | 1123.386738761 |
Data sourced from the Human Metabolome Database (HMDB).[2]
| Common LC-MS/MS Parameters for Acyl-CoA Analysis | |
| Chromatography | Reversed-phase (C18 or C8 column) |
| Mobile Phase A | Aqueous buffer with an ion-pairing agent or pH modifier (e.g., ammonium acetate, ammonium hydroxide) |
| Mobile Phase B | Acetonitrile or methanol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan |
| Characteristic Neutral Loss | 507 Da |
References
Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA: Standards and Methodologies
Welcome to a comprehensive guide on establishing robust analytical standards for the quantification of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the study of lipid metabolism and are seeking to develop and validate analytical methods for this specific very-long-chain 3-oxoacyl-CoA.
Given that this compound is not a commercially available standard, this guide will focus on the principles and practical steps for establishing a reliable analytical workflow, from standard generation to data interpretation. We will delve into the nuances of method selection, sample preparation, and the validation of a quantitative assay, with a strong emphasis on the current gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Challenge: Why this compound Requires a Specialized Approach
This compound is a very-long-chain 3-oxoacyl-CoA, an intermediate in fatty acid metabolism.[1] The analysis of such long-chain acyl-CoAs is inherently challenging due to their low physiological abundance, susceptibility to degradation, and complex biological matrices in which they are found. Therefore, a highly sensitive and specific analytical method is not just advantageous, but essential for accurate quantification.
Comparative Overview of Analytical Techniques
While several techniques have been employed for the analysis of acyl-CoAs, their performance characteristics vary significantly. Here, we compare the most relevant methods for the analysis of this compound.
| Technique | Principle | Sensitivity | Specificity | Throughput | Recommendation for this compound |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. | High (pmol to fmol) | Very High | High | Gold Standard: Recommended for its superior sensitivity and specificity, crucial for low-abundance analytes in complex matrices. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection of the adenine moiety of CoA. | Low (nmol) | Low | Medium | Not Recommended: Lacks the sensitivity and specificity required for reliable quantification of a specific long-chain acyl-CoA in biological samples.[2] |
| Enzymatic Assays | Measurement of total acyl-CoA pools or the activity of related enzymes. | Variable | Low | Low to Medium | Not Recommended for specific quantification: Useful for measuring total acyl-CoA pools but cannot distinguish between different acyl-CoA species. |
Establishing a Robust Analytical Workflow for this compound
The following workflow outlines the critical steps for developing a validated analytical method for this compound.
Caption: A comprehensive workflow for the analysis of this compound.
Part 1: The Criticality of a Purified Standard
-
Synthesis Strategy: A potential synthetic route involves the enzymatic or chemical acylation of Coenzyme A with a custom-synthesized 3-oxo-tetracosa-12,15,18,21-all-cis-tetraenoic acid.
-
Purification and Characterization: The synthesized standard must be rigorously purified, typically by HPLC, and its identity and purity confirmed by high-resolution mass spectrometry and NMR.
-
Internal Standard Selection: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled). If unavailable, a structurally similar acyl-CoA with a different chain length that is not endogenously present can be used.
Part 2: Sample Preparation - Preserving the Integrity of the Analyte
The instability of acyl-CoAs necessitates careful sample handling and extraction.
Recommended Protocol: Liquid-Liquid Extraction
-
Tissue Homogenization: Homogenize freeze-clamped tissue samples in a cold extraction solvent (e.g., 2:1 chloroform:methanol) to quench enzymatic activity.
-
Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.
-
Phase Separation: Induce phase separation by adding water and centrifuge to separate the organic and aqueous layers. The acyl-CoAs will partition into the aqueous-methanol phase.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step using a C18 or anion exchange cartridge can improve sample purity.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Part 3: LC-MS/MS Method Development - The Path to Sensitive and Specific Quantification
Instrumentation:
-
Liquid Chromatography: A UPLC or HPLC system capable of high-pressure gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[3]
LC Parameters:
-
Column: A C18 reversed-phase column is the standard choice for separating acyl-CoAs based on their hydrophobicity.
-
Mobile Phases: A common mobile phase system consists of an aqueous component with a volatile buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol).
-
Gradient Elution: A gradient from a lower to a higher organic phase concentration is used to elute the long-chain acyl-CoAs.
MS/MS Parameters:
-
Ionization Mode: ESI in positive ion mode is typically used for the analysis of acyl-CoAs.
-
MRM Transitions: The key to specificity is the selection of unique precursor-to-product ion transitions for both the analyte and the internal standard. These transitions are determined by infusing the purified standard into the mass spectrometer and optimizing the collision energy for fragmentation.
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Part 4: Method Validation - Ensuring Data You Can Trust
A rigorous method validation is non-negotiable for generating reliable quantitative data. The following parameters should be assessed:
-
Linearity and Range: A calibration curve should be prepared by spiking known amounts of the purified standard into a blank matrix. The method should demonstrate a linear response over the expected concentration range in biological samples.
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Inter- and intra-assay precision should be determined.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be assessed to ensure that it does not interfere with quantification.
-
Stability: The stability of this compound in the biological matrix and during the entire analytical process (freeze-thaw cycles, bench-top stability) should be evaluated.
Conclusion: A Pathway to Accurate Quantification
While the analysis of this compound presents challenges due to the lack of a commercial standard, a robust and reliable analytical method can be developed and validated by following the principles outlined in this guide. The combination of custom standard synthesis, optimized sample preparation, and high-sensitivity LC-MS/MS analysis provides a clear path forward for researchers in the field of lipidomics. By adhering to these rigorous standards, the scientific community can ensure the generation of high-quality, reproducible data that will advance our understanding of the role of this and other very-long-chain acyl-CoAs in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (HMDB0060229) [hmdb.ca]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Fates of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA and its Trans Isomer
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the intricate landscape of lipid metabolism, the stereochemistry of fatty acyl-CoA molecules dictates their metabolic fate and biological activity. This guide provides a detailed comparative analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA and its corresponding trans isomers. As intermediates in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), the geometric configuration of their double bonds profoundly influences enzyme kinetics, metabolic pathways, and ultimately, their physiological impact. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these molecules.
Structural and Physicochemical Disparities: A Foundation of Functional Divergence
The fundamental difference between the all-cis and trans isomers of 3-Oxo-tetracosa-12,15,18,21-tetraenoyl-CoA lies in their three-dimensional structure. The cis configuration introduces a characteristic kink in the fatty acyl chain, leading to a more compact, curved molecule.[1][2] In contrast, the trans double bond results in a more linear, extended conformation, structurally resembling a saturated fatty acid.[1][3] This seemingly subtle variation has significant consequences for their physicochemical properties and interactions with biological systems.
| Property | This compound | Trans Isomers of 3-Oxo-tetracosa-12,15,18,21-tetraenoyl-CoA |
| Molecular Shape | Curved, kinked structure | Linear, extended structure |
| Melting Point | Lower | Higher |
| Membrane Fluidity | Increases membrane fluidity by disrupting phospholipid packing | Decreases membrane fluidity, mimics saturated fatty acids |
| Enzyme Binding | Specific fit into active sites of stereospecific enzymes | Altered or inhibited binding to enzymes specific for cis isomers |
These structural differences are not merely academic; they dictate how these molecules are processed within the cell. The kinked nature of the all-cis isomer is what many enzymes in fatty acid metabolism have evolved to recognize.
Metabolic Fate in Peroxisomal β-Oxidation: A Tale of Two Pathways
3-Oxo-tetracosa-12,15,18,21-tetraenoyl-CoA is an intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3), a critical very-long-chain polyunsaturated fatty acid. The peroxisome is the primary site for the initial chain-shortening of VLC-PUFAs.[4][5][6] The geometric isomerism of the tetraenoyl-CoA intermediate determines the enzymatic machinery required for its further degradation.
The β-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds, which are not substrates for the core β-oxidation enzymes.[4][5]
The Canonical Pathway for the all-cis Isomer
The all-cis isomer is the naturally occurring intermediate in the degradation of DHA. Its metabolism proceeds through a well-established pathway involving a series of enzymatic steps to resolve the cis double bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Peroxisomal Thiolytic Cleavage of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA and its Saturated Analog
Introduction: The Critical Role of Peroxisomal β-Oxidation in Very-Long-Chain Fatty Acid Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are essential components of cellular lipids. However, their accumulation can be cytotoxic. The primary catabolic pathway for these molecules is peroxisomal β-oxidation, a multi-step process that shortens the fatty acid chain by two carbons in each cycle. This guide focuses on the final, thiolytic cleavage step of this pathway, comparing the enzymatic activity for a highly unsaturated C24 substrate, 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, with its saturated counterpart, 3-Oxo-tetracosanoyl-CoA.
The key enzyme in this reaction is peroxisomal 3-ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase, EC 2.3.1.16). In mammalian peroxisomes, particularly in the liver, there are two main types of this enzyme: 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase). Thiolase A is primarily responsible for the cleavage of straight-chain 3-oxoacyl-CoAs[1][2]. Given that both our molecules of interest are straight-chain acyl-CoAs, we will focus on the activity of peroxisomal thiolase A.
Understanding the differences in how the degree of saturation in a VLCFA affects its processing by key metabolic enzymes is crucial for researchers in lipid metabolism, metabolic disorders, and drug development. This guide provides a framework for comparing the activities of these two substrates, outlines the experimental methodology, and presents expected outcomes based on established enzyme kinetics.
Metabolic Pathway: Peroxisomal β-Oxidation
The catabolism of VLCFAs in peroxisomes involves a four-step spiral pathway that results in the shortening of the fatty acyl-CoA chain.
Comparative Enzyme Kinetics: A Head-to-Head Analysis
-
Km (Michaelis Constant): This represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
Expected Differences in Activity:
It is hypothesized that the presence of multiple cis double bonds in this compound will influence its interaction with the active site of peroxisomal 3-ketoacyl-CoA thiolase compared to the fully saturated analog. The rigid kinks introduced by the cis double bonds may result in a less optimal fit within the enzyme's active site. This could lead to:
-
A higher Km value for the polyunsaturated substrate, indicating a lower binding affinity.
-
A lower Vmax value , suggesting a slower catalytic turnover rate.
The saturated analog, 3-Oxo-tetracosanoyl-CoA, with its flexible, linear hydrocarbon tail, is expected to fit more readily into the active site, resulting in more efficient catalysis.
Supporting Experimental Data (for Saturated Substrates)
Studies on rat liver peroxisomal thiolase A have determined the kinetic parameters for a range of saturated 3-oxoacyl-CoA substrates[1]. This data demonstrates that the enzyme is active on long-chain saturated substrates.
| Substrate (Saturated 3-Oxoacyl-CoA) | Chain Length | Apparent Km (µM) | Apparent Vmax (µmol/min/mg protein) |
| 3-Oxohexanoyl-CoA | C6 | 5.4 | 12.5 |
| 3-Oxooctanoyl-CoA | C8 | 2.5 | 15.4 |
| 3-Oxodecanoyl-CoA | C10 | 1.8 | 18.2 |
| 3-Oxododecanoyl-CoA | C12 | 2.1 | 14.3 |
| 3-Oxotetradecanoyl-CoA | C14 | 2.5 | 11.1 |
| 3-Oxohexadecanoyl-CoA | C16 | 3.0 | 8.3 |
Data adapted from Antonenkov et al. (1997). Note that the original data may have been presented in different units and has been standardized here for comparison.
This data shows that the enzyme has a high affinity (low Km) and high catalytic efficiency (Vmax) for medium-chain saturated substrates (C8-C12), with a gradual decrease in Vmax for longer chain lengths. While data for C24 is not provided, the trend suggests that the enzyme remains active on very-long-chain saturated substrates.
Experimental Protocol for Comparative Activity Assay
To empirically determine the kinetic parameters for the polyunsaturated and saturated C24 3-oxoacyl-CoA substrates, a continuous spectrophotometric assay measuring the thiolytic cleavage can be employed.
Principle: The thiolytic cleavage of the 3-oxoacyl-CoA substrate by thiolase in the presence of Coenzyme A (CoA) results in the disappearance of the 3-oxoacyl-CoA, which can be monitored by the decrease in absorbance at a specific wavelength.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Purify peroxisomal 3-ketoacyl-CoA thiolase A from a suitable source, such as rat liver.
-
Synthesize and purify this compound and 3-Oxo-tetracosanoyl-CoA. Confirm their identity and purity using techniques like HPLC and mass spectrometry.
-
-
Assay Conditions:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM DTT).
-
Prepare stock solutions of the substrates and Coenzyme A.
-
-
Kinetic Measurements:
-
In a quartz cuvette, combine the assay buffer, a fixed concentration of CoA (e.g., 50 µM), and varying concentrations of the 3-oxoacyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small, fixed amount of the purified thiolase A.
-
Immediately begin monitoring the decrease in absorbance at the appropriate wavelength (the peak absorbance of the 3-oxoacyl-CoA thioester bond, typically around 303-310 nm).
-
Record the absorbance change over a set period, ensuring the initial velocity is measured from the linear portion of the curve.
-
Repeat for a range of substrate concentrations for both the saturated and polyunsaturated analogs.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot v versus substrate concentration ([S]) to generate a Michaelis-Menten curve.
-
For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot (1/v versus 1/[S]). The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.
-
Conclusion and Future Directions
The peroxisomal β-oxidation of very-long-chain fatty acids is a critical metabolic pathway, and the efficiency of each enzymatic step can be influenced by the structure of the fatty acyl-CoA substrate. Based on established principles of enzyme kinetics and available data for saturated substrates, it is predicted that the presence of multiple cis double bonds in this compound will result in a lower binding affinity (higher Km) and reduced catalytic efficiency (lower Vmax) for peroxisomal 3-ketoacyl-CoA thiolase A compared to its saturated analog, 3-Oxo-tetracosanoyl-CoA.
The experimental protocol outlined in this guide provides a robust framework for validating this hypothesis and obtaining quantitative data to directly compare the activity of these two important metabolites. Such data would be invaluable for a deeper understanding of the metabolism of polyunsaturated VLCFAs and could provide insights into the pathophysiology of metabolic disorders characterized by their accumulation. Further research in this area could also inform the development of therapeutic strategies aimed at modulating peroxisomal β-oxidation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Function of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA in Metabolic Pathways
For researchers, scientists, and drug development professionals, understanding the precise role of metabolic intermediates is paramount. This guide provides an in-depth technical comparison for validating the function of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, within cellular pathways. We will explore its hypothesized role, compare its processing to alternative substrates, and provide detailed experimental protocols for its functional validation.
Introduction: The Significance of a Unique Intermediate
This compound is a key, albeit transient, intermediate in the peroxisomal β-oxidation of tetracosa-12,15,18,21-all-cis-tetraenoic acid (C24:4, n-3). As a very-long-chain polyunsaturated fatty acid (VLC-PUFA), its metabolism is critical for lipid homeostasis and is exclusively handled within peroxisomes due to the chain length.[1][2] The presence of multiple cis double bonds introduces unique challenges for the standard β-oxidation machinery, requiring a suite of auxiliary enzymes to navigate these non-standard configurations. Validating the function and flux of this specific 3-oxoacyl-CoA is crucial for understanding the metabolic pathways of dietary and endogenously synthesized VLC-PUFAs and their implications in health and disease.
The Metabolic Context: Peroxisomal β-Oxidation of a VLC-PUFA
The breakdown of fatty acids in peroxisomes follows a similar four-step cycle to mitochondrial β-oxidation: oxidation, hydration, dehydrogenation, and thiolytic cleavage.[3] However, the enzymes and substrate specificities differ significantly.[4] For a polyunsaturated substrate like tetracosa-12,15,18,21-all-cis-tetraenoic acid, the pathway is more complex.
dot
Caption: Peroxisomal β-oxidation of a VLC-PUFA.
The initial step is catalyzed by acyl-CoA oxidase, which introduces a double bond at the C2 position. The subsequent hydration and dehydrogenation are carried out by a multifunctional enzyme, leading to the formation of our target molecule, this compound. Finally, 3-ketoacyl-CoA thiolase cleaves this intermediate, releasing acetyl-CoA and a shortened acyl-CoA that re-enters the cycle. The cis double bonds at positions 12, 15, 18, and 21 necessitate the action of auxiliary enzymes, such as isomerases and reductases, at subsequent cycles to reconfigure the double bonds for compatibility with the core β-oxidation enzymes.
Comparative Functional Analysis: Highlighting Uniqueness
To truly understand the function of this compound, we must compare its processing with that of other relevant substrates. Here, we propose two key comparators:
-
3-Oxo-tetracosanoyl-CoA (Saturated Very-Long-Chain): This molecule allows for the assessment of the impact of unsaturation on enzyme kinetics.
-
3-Oxo-octadeca-6,9,12-all-cis-trienoyl-CoA (Shorter-Chain Polyunsaturated): This comparison will highlight the influence of chain length on substrate handling by the peroxisomal enzymes.
Predicted Kinetic Differences
Based on existing literature, peroxisomal β-oxidation enzymes exhibit a preference for long-chain polyunsaturated acyl-CoAs over their saturated counterparts.[5] This suggests that the processing of this compound by 3-ketoacyl-CoA thiolase may be more efficient than that of 3-Oxo-tetracosanoyl-CoA. Conversely, while the enzymes are adapted for long chains, extremely long chains might present steric challenges, potentially leading to different kinetics compared to the C18 analogue.
| Substrate | Predicted Vmax (relative) | Predicted Km | Rationale |
| This compound | High | Low-Mid | Peroxisomal preference for long-chain PUFAs.[5] |
| 3-Oxo-tetracosanoyl-CoA | Moderate | Mid-High | Saturated VLCFAs are substrates but may be processed less efficiently than PUFAs.[6] |
| 3-Oxo-octadeca-6,9,12-all-cis-trienoyl-CoA | High | Low | Shorter chain may allow for faster turnover, but may be less specific for VLCFA-specific enzymes. |
Experimental Validation: A Step-by-Step Approach
Validating the functional role of this compound requires a multi-pronged approach, combining in vitro enzyme kinetics with cellular metabolomics.
Workflow for Experimental Validation
dot
Caption: Workflow for validating the function of the target molecule.
Protocol 1: Synthesis of Very-Long-Chain Polyunsaturated Acyl-CoA Esters
Objective: To enzymatically synthesize this compound and its comparators for use in subsequent assays.
Rationale: Chemical synthesis of such complex molecules can be challenging. An in vitro enzymatic approach using recombinant enzymes provides a more specific and often simpler method.[7]
Materials:
-
Tetracosa-12,15,18,21-all-cis-tetraenoic acid
-
Tetracosanoic acid
-
Octadeca-6,9,12-all-cis-trienoic acid
-
Recombinant very-long-chain acyl-CoA synthetase (VLC-ACS)
-
Recombinant acyl-CoA oxidase (ACOX)
-
Recombinant multifunctional enzyme (MFE)
-
Coenzyme A (CoA), ATP, MgCl2, FAD, NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system for purification
Procedure:
-
Activation: Incubate the free fatty acid with VLC-ACS, CoA, ATP, and MgCl2 to produce the corresponding acyl-CoA.
-
Oxidation: Add ACOX and FAD to the reaction mixture to convert the acyl-CoA to the trans-2-enoyl-CoA.
-
Hydration and Dehydrogenation: Introduce MFE and NAD+ to generate the 3-oxoacyl-CoA.
-
Purification: Purify the synthesized 3-oxoacyl-CoA using reverse-phase HPLC.
-
Validation: Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Kinetic Analysis of 3-Ketoacyl-CoA Thiolase
Objective: To determine the kinetic parameters (Km and Vmax) of peroxisomal 3-ketoacyl-CoA thiolase with the synthesized substrates.
Rationale: Comparing the kinetic parameters will provide direct evidence for the efficiency with which the enzyme processes the target molecule relative to the comparators.
Materials:
-
Purified recombinant 3-ketoacyl-CoA thiolase
-
Synthesized 3-oxoacyl-CoA substrates
-
Coenzyme A
-
DTNB (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Set up a reaction mixture containing the thiolase enzyme, CoA, and DTNB in a suitable buffer.
-
Initiate the reaction by adding varying concentrations of the 3-oxoacyl-CoA substrate.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the newly formed free CoA with DTNB.
-
Calculate the initial reaction velocities for each substrate concentration.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Protocol 3: Cellular Metabolomic Profiling
Objective: To identify and quantify the accumulation of this compound and other intermediates in a cellular model.
Rationale: This experiment validates the in vivo relevance of the in vitro findings by assessing the metabolic flux through the pathway in a biological context.
Materials:
-
Human fibroblast cell line (e.g., primary human skin fibroblasts)
-
Cell culture medium supplemented with the free fatty acid precursors
-
Internal standards for acyl-CoAs
-
LC-MS/MS system
Procedure:
-
Culture the cells in the presence of tetracosa-12,15,18,21-all-cis-tetraenoic acid or the comparator fatty acids for a defined period.
-
Quench the metabolism and extract the intracellular metabolites, including the acyl-CoA esters.
-
Analyze the extracts by LC-MS/MS to identify and quantify the different acyl-CoA species.
-
Compare the relative abundance of the 3-oxoacyl-CoA intermediates and downstream products for each fatty acid substrate.
Expected Outcomes and Interpretation
The combined results from these experiments will provide a comprehensive understanding of the functional role of this compound. It is anticipated that this molecule will be a readily processed intermediate in the peroxisomal β-oxidation of its parent fatty acid, with kinetic parameters reflecting the peroxisome's adaptation to handling VLC-PUFAs. The metabolomic data should confirm its presence in the cellular environment and provide insights into potential rate-limiting steps in the pathway. Deviations from the expected results could indicate novel regulatory mechanisms or alternative metabolic fates for this unique molecule.
Conclusion
Validating the function of a specific metabolic intermediate like this compound requires a rigorous and multi-faceted experimental approach. By comparing its processing to carefully selected alternatives and employing a combination of in vitro enzymology and cellular metabolomics, researchers can gain a deeper understanding of its role in lipid metabolism. This knowledge is essential for elucidating the complexities of fatty acid oxidation and for the development of therapeutic strategies targeting metabolic disorders.
References
- 1. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cross-reactivity of antibodies for 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
An In-Depth Guide to Assessing Antibody Cross-Reactivity for Small Lipid Mediators: A Case Study on 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
A Foreword on a Complex Target: The Analytical Challenge of Specific Acyl-CoA Esters
As a Senior Application Scientist, my primary goal is to ground our experimental advice in the reality of current technological capabilities. The target molecule, this compound, represents a significant challenge for antibody-based detection. It is a highly specific, non-proteinaceous small molecule, or hapten. Generating an antibody that can distinguish this precise structure—with its specific chain length, keto group position, and unique pattern of cis-double bonds—from a myriad of other structurally similar fatty acyl-CoA esters within a biological matrix is an exceptionally difficult immunological task.
To date, a comprehensive search of commercial antibody suppliers and peer-reviewed literature reveals no commercially available antibodies validated for specific detection of this compound.
Therefore, this guide will pivot to a more established, yet analogous, challenge to provide a robust framework for evaluating antibody cross-reactivity. We will use a representative class of small lipid mediators—eicosanoids —to illustrate the principles and rigorous experimental workflows required. The methodologies detailed herein are directly applicable should an antibody for our primary target of interest be developed in the future. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to validate antibody specificity for any small lipid molecule.
The Principle of Specificity and the Peril of Cross-Reactivity
In any immunoassay, specificity is paramount. It is the antibody's ability to bind exclusively to its intended target. Cross-reactivity occurs when an antibody binds to non-target molecules that share similar structural motifs, or epitopes. For small lipid mediators, which often exist as families of structurally related isomers, cross-reactivity is not just a possibility; it is a probable confounding factor that must be empirically determined.
Defining the Structural Landscape for Cross-Reactivity Testing
The first step in designing a validation system is to identify a panel of potential cross-reactants based on structural homology. For our target, this compound, this would involve identifying other acyl-CoA esters present in the relevant biological system that differ by:
-
Acyl Chain Length: e.g., C22, C26 variants.
-
Saturation State: Fewer or more double bonds.
-
Double Bond Position and Isomerization: trans isomers or shifted bond locations.
-
Headgroup Modification: Absence of the 3-oxo group or presence of other modifications.
The diagram below illustrates this principle of structural similarity, which is the root cause of potential antibody cross-reactivity.
Caption: Logical relationship between a target analyte and potential cross-reactants based on shared structural features.
The Gold Standard for Quantitation: Competitive ELISA
For small molecules like our target, the most effective immunoassay format for quantification and cross-reactivity assessment is the competitive enzyme-linked immunosorbent assay (ELISA) . In this format, the signal is inversely proportional to the concentration of the analyte in the sample.
Mechanism of Action:
-
A known amount of the target molecule is immobilized on the surface of a microplate well.
-
The antibody is pre-incubated with the sample (containing an unknown amount of the target) or a standard.
-
This antibody-sample mixture is added to the coated plate.
-
Free antibody (not bound to the target in the sample) will bind to the immobilized target on the plate. The more target in the sample, the less antibody is free to bind to the plate.
-
A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate.
-
A substrate is added, and the resulting colorimetric signal is measured.
A high signal indicates a low concentration of the target in the sample, and vice versa.
Experimental Protocol: Quantifying Cross-Reactivity via Competitive ELISA
This protocol describes how to determine the percentage cross-reactivity of an antibody with structurally related molecules.
Objective: To calculate the concentration of a potential cross-reactant required to displace 50% of the signal (the IC50) relative to the target analyte.
Materials:
-
Microplate pre-coated with the target analyte (e.g., 3-Oxo-tetracosa...-CoA conjugated to a carrier protein like BSA).
-
Primary antibody of interest.
-
Target analyte standard.
-
A panel of potential cross-reactant standards.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution.
-
Stop solution (e.g., 2 N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer (e.g., PBS with 1% BSA).
Methodology:
-
Prepare Standard Curves:
-
Create a serial dilution of the primary target analyte standard in assay buffer. This will be your reference curve. Recommended range: 0.1 pg/mL to 1000 pg/mL.
-
For each potential cross-reactant, prepare a separate serial dilution in a similar, or broader, concentration range.
-
-
Antibody Incubation:
-
Add 50 µL of each standard dilution (both target and cross-reactants) to separate wells of a new, uncoated 96-well plate.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking to allow the antibody to bind to the analyte in the solution.
-
-
Competitive Binding:
-
Transfer 100 µL of the antibody-analyte mixture from each well to the corresponding well of the pre-coated microplate.
-
Incubate for 2 hours at room temperature. During this time, any antibody not bound to the analyte in the solution will bind to the analyte coated on the plate.
-
-
Washing and Secondary Antibody:
-
Wash the plate 3-5 times with wash buffer to remove unbound antibodies and analytes.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a clear blue color develops in the wells with the lowest standard concentrations.
-
Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis Workflow:
Caption: Workflow for analyzing competitive ELISA data to determine antibody cross-reactivity.
Calculation of Percentage Cross-Reactivity:
The percentage cross-reactivity is calculated using the IC50 values derived from the 4-PL curve fits:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
Interpreting the Data: A Comparative Table
All quantitative cross-reactivity data must be summarized in a clear, accessible table. Below is a hypothetical example of how such data should be presented for an antibody raised against our target of interest.
| Compound | Structure Relative to Target | IC50 (pg/mL) | % Cross-Reactivity |
| 3-Oxo-tetracosa-12,15,18,21-tetraenoyl-CoA | Target Analyte | 150 | 100% |
| Tetracosa-12,15,18,21-tetraenoyl-CoA | Lacks 3-oxo group | 3,000 | 5.0% |
| 3-Oxo-docosahexaenoyl-CoA | Shorter chain (C22), more double bonds | 15,000 | 1.0% |
| Arachidonoyl-CoA | Shorter chain (C20), different saturation | > 100,000 | < 0.15% |
| Tetracosa-12,15,18-trienoyl-CoA | One fewer double bond | 45,000 | 0.33% |
Interpretation:
-
A low % cross-reactivity value (<1%) indicates high specificity.
-
A high % cross-reactivity value (>10%) suggests that the antibody cannot reliably distinguish between the two molecules, and measurements will be a composite of both. This is a critical finding that must be disclosed in any study using the antibody.
Orthogonal Method: Validation by Western Blot (Immunoblotting)
While ELISA is ideal for quantification, Western blotting can serve as a valuable orthogonal method to confirm specificity, particularly if the target analyte can be conjugated to different carrier proteins.
Protocol: Dot Blot for Specificity Assessment
A dot blot is a simplified Western blot protocol ideal for this purpose.
-
Antigen Preparation: Prepare solutions (e.g., 1 mg/mL) of the target analyte and each potential cross-reactant conjugated to a carrier protein (e.g., BSA or KLH). It is crucial to use a different carrier protein than the one used for immunization if this information is known.
-
Membrane Application: Spot 1-2 µL of each conjugated antigen solution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its recommended dilution for Western blot) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a chemiluminescence detector.
Expected Result: A highly specific antibody will produce a strong signal only on the spot corresponding to the target analyte. Faint signals at other spots indicate the degree of cross-reactivity.
Conclusion and Best Practices
The rigorous validation of antibody specificity is not an optional step; it is the foundation upon which reliable and reproducible data are built. For complex small molecules like this compound, where the potential for cross-reactivity with other lipids is high, a multi-faceted approach is required.
Key Takeaways:
-
Assume Nothing: Never trust a datasheet without independent validation. Cross-reactivity data provided by a manufacturer is a starting point, but it should be confirmed within your own experimental context.
-
Use Competitive ELISA: This is the gold standard for quantifying the specificity and cross-reactivity of antibodies against small molecule haptens.
-
Test a Panel of Related Molecules: The choice of cross-reactants should be biologically and structurally informed.
-
Report Everything: Publish your full validation data, including the percentage cross-reactivity for all tested compounds. This transparency is essential for the scientific community.
By adhering to these principles and employing the detailed protocols within this guide, researchers can ensure the data they generate is both accurate and trustworthy, advancing our collective understanding of complex biological pathways.
A Senior Application Scientist's Guide to the Comparative Analysis of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate and robust analysis of specific lipid species is paramount. This guide provides an in-depth comparison of analytical methodologies for a particularly challenging molecule: 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. This very-long-chain, polyunsaturated, 3-oxo-modified fatty acyl-CoA is an important intermediate in fatty acid metabolism, and its quantification presents unique analytical hurdles due to its low abundance, inherent instability, and complex structure.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep, causal understanding of the experimental choices, ensuring that the described methods are not just followed, but are also understood as self-validating systems.
The Analytical Challenge: Understanding the Molecule
This compound is a very-long-chain 3-oxoacyl coenzyme A.[1][2][3] Its structure, featuring a 24-carbon backbone with four cis double bonds and a 3-oxo group, presents several analytical challenges:
-
Low Endogenous Concentrations: Like many acyl-CoA species, it is present at very low levels in biological tissues, demanding highly sensitive analytical techniques.[4]
-
Instability: The polyunsaturated nature of the fatty acyl chain makes the molecule susceptible to oxidation. The 3-oxo functionality can also influence its chemical stability.
-
Lack of Commercial Standards: The absence of a commercially available, purified standard for this compound necessitates in-house synthesis or the use of structurally related compounds for method development and semi-quantitative analysis.
Given these challenges, the choice of analytical methodology is critical for generating reliable and reproducible data. This guide will focus on the two primary chromatographic techniques applicable to this analyte: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Overview of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection based on UV absorbance of the adenine moiety of Coenzyme A. | Separation by chromatography, detection based on mass-to-charge ratio and fragmentation pattern. |
| Sensitivity | Lower (picomole range).[5] | Higher (femtomole to attomole range).[6][7] |
| Specificity | Lower; co-eluting compounds with similar UV absorbance can interfere. | Higher; provides structural confirmation through fragmentation analysis. |
| Quantitative Accuracy | Good with a dedicated standard, but susceptible to matrix effects. | Excellent, especially with a stable-isotope labeled internal standard.[4] |
| Instrumentation Cost | Lower. | Higher. |
| Throughput | Moderate. | High, with modern UPLC systems. |
| Expertise Required | Moderate. | High. |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Historically, HPLC-UV has been a workhorse for the analysis of acyl-CoAs. The method leverages the strong ultraviolet absorbance of the adenine ring in the Coenzyme A molecule, typically around 260 nm.[5]
-
Stationary Phase: A C18 reversed-phase column is the standard choice, providing good retention and separation of long-chain acyl-CoAs based on their hydrophobicity.
-
Mobile Phase: A gradient elution is necessary to resolve the wide range of polarities present in a biological extract. Typically, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used. The pH of the aqueous phase is a critical parameter to control the ionization state of the phosphate groups on the CoA moiety and achieve good peak shape.[5]
-
Detection: UV detection at 260 nm offers a straightforward and relatively inexpensive means of detection. However, its lack of specificity is a significant drawback, as any co-eluting molecule with a similar chromophore will interfere with the analysis.
The primary limitation of HPLC-UV for this specific analyte is its sensitivity. Given the expected low physiological concentrations, detection may be challenging or impossible in many biological samples. Furthermore, the lack of a commercial standard makes accurate quantification difficult.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of low-abundance lipids like this compound.[4] Its superior sensitivity and specificity allow for confident identification and quantification even in complex biological matrices.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of acyl-CoAs.[6][8]
-
MS/MS Scan Modes:
-
Neutral Loss Scan: A common strategy for identifying all acyl-CoA species in a sample is to perform a neutral loss scan of 507 Da, which corresponds to the loss of the phosphoadenosine diphosphate moiety from the protonated molecule.[6]
-
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For targeted quantification, SRM (or MRM on a triple quadrupole instrument) is the preferred method. This involves selecting the precursor ion (the [M+H]+ of the target molecule) and a specific product ion generated by collision-induced dissociation. This provides a high degree of specificity and sensitivity.[8]
-
-
Internal Standard: The use of a stable-isotope labeled internal standard is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.[4] Given the unavailability of a specific standard for the target molecule, a structurally similar, stable-isotope labeled very-long-chain acyl-CoA would be the best alternative.
Experimental Protocols
Sample Preparation: A Critical First Step
The quality of the analytical data is highly dependent on the sample preparation procedure. The primary goals are to efficiently extract the analyte, remove interfering substances, and prevent degradation.
Caption: General workflow for the preparation of tissue samples for acyl-CoA analysis.
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6]
-
Homogenization: Homogenize the frozen tissue powder in a suitable extraction buffer (e.g., 2-propanol/water with acetic acid).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., acetonitrile or methanol) containing a small amount of a weak base like ammonium hydroxide to improve recovery.[6]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase of the LC method.
Protocol for HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 50 mM phosphate buffer, pH 7.5.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[5]
-
Injection Volume: 20 µL.
Protocol for LC-MS/MS Analysis
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060226) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (HMDB0060229) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for 3-Oxo-docosa-cis,cis,cis-10,13,16-trienoyl-CoA (HMDB0060211) [hmdb.ca]
- 4. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA and its Precursors
This guide provides an in-depth comparison of the known biological activities of the ultimate precursor, docosahexaenoic acid (DHA), and its immediate metabolic precursor, 10,13,16,19-docosatetraenoyl-CoA, with the transient intermediate, 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA. As direct experimental data on the specific biological effects of this compound is limited due to its nature as a short-lived metabolic intermediate, this guide will focus on a logical comparison based on its position within the very-long-chain fatty acid (VLCFA) elongation pathway and the known functions of its precursors and the enzymes that metabolize it.
Introduction: The Metabolic Context
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial for numerous physiological processes, including the formation of cellular membranes, the synthesis of signaling lipids, and the maintenance of skin barrier function.[1][2] The biosynthesis of these critical molecules occurs through a cyclical elongation process in the endoplasmic reticulum. This compound is a key, yet transient, intermediate in this pathway. Its direct precursor is formed by the condensation of 10,13,16,19-docosatetraenoyl-CoA with malonyl-CoA, a reaction catalyzed by members of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.[3] Subsequently, it is rapidly reduced by 3-ketoacyl-CoA reductase, encoded by the HSD17B12 gene, to form 3(S)-hydroxy-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA.
The ultimate precursor to this specific VLCFA elongation pathway is the well-studied omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). DHA is an essential nutrient with a vast array of documented biological effects, ranging from neuroprotection and anti-inflammation to the modulation of intricate signaling pathways.[4][5] This guide will therefore compare the established biological landscape of DHA and its immediate acyl-CoA derivative with the inferred and potential biological relevance of the 3-oxo intermediate.
Comparative Biological Activities
The biological activities of these molecules are intrinsically linked to their chemical stability and their roles in metabolic pathways. DHA, as a stable dietary component and a constituent of cell membranes, exerts broad and well-characterized systemic and cellular effects. In contrast, the biological relevance of this compound is likely to be more nuanced, potentially emerging under conditions of metabolic dysregulation where its cellular concentration might increase.
Docosahexaenoic Acid (DHA): The Bioactive Precursor
DHA is a major structural component of the brain and retina and is indispensable for their proper function.[6] Its biological effects are mediated through multiple mechanisms:
-
Modulation of Membrane Properties: Incorporation of DHA into phospholipids alters the fluidity, permeability, and lipid raft formation of cellular membranes. This, in turn, influences the function of membrane-bound receptors and signaling proteins.[7]
-
Activation of Signaling Pathways: DHA can directly activate signaling pathways crucial for neuronal survival and development. For instance, it promotes the translocation and activation of Akt, a key kinase in cell survival, by increasing the concentration of phosphatidylserine in the neuronal membrane.[2]
-
Precursor to Bioactive Metabolites: DHA is a substrate for the synthesis of a range of potent signaling molecules, including resolvins, protectins, and maresins, which are collectively known as specialized pro-resolving mediators (SPMs). These molecules play a critical role in the resolution of inflammation.[4][5]
-
Gene Regulation: DHA can modulate gene expression by acting as a ligand for nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs).
10,13,16,19-Docosatetraenoyl-CoA: The Immediate Substrate
As the direct acyl-CoA derivative of a DHA precursor, 10,13,16,19-docosatetraenoyl-CoA is committed to intracellular metabolic pathways. While less studied than free DHA, its primary role is to serve as a substrate for the ELOVL enzymes in the VLCFA elongation pathway.[3] Its biological activity is therefore largely defined by its flux through this pathway. Long-chain fatty acyl-CoA esters, in general, can act as allosteric regulators of enzymes and transcription factors, and can influence cellular processes such as ion channel function and vesicle trafficking.[8]
This compound: The Transient Intermediate
Direct evidence for the biological activity of this compound is scarce. However, based on its chemical structure and metabolic position, we can infer its potential roles and consequences of its accumulation:
-
Metabolic Bottleneck: The accumulation of 3-oxoacyl-CoA intermediates can be indicative of a disruption in the fatty acid elongation or beta-oxidation pathways. Deficiencies or inhibition of the HSD17B12 enzyme, which is responsible for its reduction, could lead to an increase in its cellular concentration.[9][10]
-
Potential for Cellular Toxicity: The accumulation of metabolic intermediates can lead to cellular stress. The reactivity of the β-keto group in 3-oxoacyl-CoAs could potentially lead to off-target reactions and cellular dysfunction, although this is speculative and requires experimental validation.
-
Inferred Signaling Roles: While not a primary signaling molecule like DHA, any significant accumulation of this compound could potentially influence cellular processes through allosteric interactions with proteins or by altering the intracellular acyl-CoA pool.
Quantitative Data Summary
| Molecule | Primary Role | Key Biological Effects |
| Docosahexaenoic Acid (DHA) | Essential Nutrient, Membrane Component, Signaling Molecule | Neuroprotection, anti-inflammatory, retinal function, modulates Akt and PPAR signaling.[2][4][5][11][12] |
| 10,13,16,19-Docosatetraenoyl-CoA | Metabolic Substrate | Primarily serves as a substrate for ELOVL enzymes in VLCFA synthesis.[3] |
| This compound | Transient Metabolic Intermediate | Largely uncharacterized; potential for cellular effects upon accumulation due to metabolic dysregulation.[9][10] |
Experimental Protocols
To experimentally investigate and compare the biological effects of this compound and its precursors, a series of cellular and biochemical assays can be employed.
In Vitro Fatty Acid Elongation Assay
This assay directly measures the activity of the ELOVL enzyme complex and can be used to assess the conversion of precursors to the 3-oxo intermediate and its subsequent reduction.
Methodology:
-
Prepare Microsomal Fractions: Isolate microsomes from a relevant cell line or tissue (e.g., hepatocytes, neuronal cells) that express the necessary ELOVL and HSD17B12 enzymes.[3]
-
Assay Reaction: In a reaction buffer containing the microsomal fraction, incubate with the substrate 10,13,16,19-docosatetraenoyl-CoA and radiolabeled [14C]-malonyl-CoA.[3]
-
Product Extraction: After the reaction, saponify the acyl-CoAs and extract the resulting fatty acids.
-
Analysis: Separate and quantify the radiolabeled fatty acid products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[3]
Cellular Lipidomics Analysis
This method allows for the quantification of the intracellular levels of the different fatty acyl-CoAs and their downstream products upon cellular treatment.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., neuronal cells, hepatocytes) and treat with DHA or its derivatives.
-
Lipid Extraction: Perform a total lipid extraction from the cell pellets using a robust method such as the Folch or Bligh-Dyer technique.[13]
-
Acyl-CoA Analysis: Analyze the acyl-CoA fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the sensitive and specific quantification of individual acyl-CoA species, including the 3-oxo intermediate.[14]
Cellular Signaling Assays
These assays can be used to compare the effects of the different molecules on key signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with DHA, 10,13,16,19-docosatetraenoyl-CoA, or, if available, a stable analog of this compound.
-
Western Blot Analysis: Analyze the phosphorylation status of key signaling proteins, such as Akt, ERK, and CREB, by Western blotting to assess pathway activation.[2][4]
-
Reporter Gene Assays: Utilize luciferase reporter constructs to measure the activation of transcription factors like PPARs.
Signaling Pathways and Experimental Workflows
VLCFA Elongation Pathway
Caption: The VLCFA elongation pathway showing the synthesis of this compound.
DHA-Mediated Akt Signaling
Caption: Simplified diagram of DHA's role in promoting neuronal survival via Akt signaling.
Conclusion
References
- 1. The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Docosahexaenoic acid and signaling pathways in rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing Structural Analogs of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
This guide provides a comprehensive framework for the comparative analysis of structural analogs of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal metabolism of docosahexaenoic acid (DHA). Designed for researchers in lipid biochemistry, metabolic disorders, and drug development, this document moves beyond a simple listing of compounds. Instead, it offers the scientific rationale, theoretical synthesis strategies, and detailed experimental protocols necessary to rigorously evaluate and compare the performance of novel molecular probes targeting the final step of peroxisomal β-oxidation.
Introduction: The Significance of a Fleeting Metabolic Intermediate
This compound is the penultimate product in the peroxisomal chain-shortening of tetracosahexaenoic acid (C24:6n-3), a critical step in the retroconversion pathway that produces the vital omega-3 fatty acid, DHA (C22:6n-3)[1][2][3]. This pathway is not a mere salvage operation; it is the primary route for DHA biosynthesis in mammals[3]. The final reaction, a thiolytic cleavage catalyzed by peroxisomal 3-ketoacyl-CoA thiolase (ACAA1), releases acetyl-CoA and the final DHA-CoA molecule[4][5].
Understanding the substrate specificity of this terminal thiolase is paramount. Defects in this pathway can lead to severe metabolic disorders characterized by the accumulation of very-long-chain fatty acids (VLCFAs)[6][7][8]. Furthermore, modulating this pathway could offer therapeutic potential in conditions linked to lipid dysregulation. The challenge for researchers is the transient nature and commercial unavailability of the substrate itself, necessitating the use of stable, well-characterized structural analogs to probe enzyme function. This guide provides the strategic and technical foundation for such an investigation.
The Peroxisomal β-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
The conversion of C24:6n-3 to DHA-CoA (C22:6n-3) in the peroxisome involves a single round of β-oxidation, catalyzed by a specific set of enzymes distinct from their mitochondrial counterparts.
Caption: Peroxisomal β-oxidation pathway for DHA synthesis.
Designing a Panel of Structural Analogs: A Rationale
| Analog Category | Example Analog(s) | Scientific Rationale & Question Addressed |
| Chain Length Variants | 3-Oxo-docosa-10,13,16-trienoyl-CoA (C22)3-Oxo-eicosa-8,11,14-trienoyl-CoA (C20) | Peroxisomal thiolases are known to have broad chain-length specificity[1][9]. How does catalytic efficiency (kcat/Km) change as the acyl chain approaches the length of more common fatty acids? |
| Saturation Variants | 3-Oxo-tetracosanoyl-CoA (C24:0)3-Oxo-oleoyl-CoA (C18:1) | How critical are the polyunsaturated cis double bonds for substrate binding and catalysis? Does the enzyme prefer unsaturated or saturated chains of similar length? |
| Double Bond Isomers | 3-Oxo-tetracosa-12,15,18,21-all-trans-tetraenoyl-CoA | What is the role of cis double bond stereochemistry? Trans isomers, which are intermediates in mitochondrial oxidation of unsaturated fats, can reveal the geometric constraints of the active site. |
| Functional Group Variants | 3-Hydroxy-tetracosahexaenoyl-CoATetracosahexaenoyl-CoA | The 3-hydroxy analog is the direct precursor and a potential competitive inhibitor. The simple acyl-CoA (lacking the 3-oxo group) serves as a negative control to confirm the necessity of the keto group for thiolytic cleavage. |
A Practical Approach to Analog Synthesis and Purification
The proposed analogs are not commercially available and require a multi-step synthesis. This section outlines a validated, albeit theoretical, workflow for their production.
Synthesis Strategy
The synthesis of a 3-oxoacyl-CoA derivative can be approached chemo-enzymatically:
-
Chemical Synthesis of the Parent Fatty Acid : Very-long-chain polyunsaturated fatty acids can be synthesized using established organic chemistry methods, such as Wittig or Sonogashira coupling reactions, to build the carbon backbone with precise control over double bond position and stereochemistry[10].
-
Activation to Acyl-CoA : The free fatty acid is converted to its CoA thioester. This is commonly achieved by activating the fatty acid (e.g., as an N-hydroxysuccinimide ester) and then reacting it with free Coenzyme A (CoASH) in an aqueous buffer system[11].
-
Enzymatic Conversion to 3-Oxoacyl-CoA : The most specific method to generate the 3-oxoacyl-CoA is to mimic the biological pathway. This involves a two-step enzymatic reaction starting from the synthesized acyl-CoA:
-
Step 3a (Hydration): Use an enoyl-CoA hydratase to introduce a hydroxyl group at the C3 position.
-
Step 3b (Oxidation): Use a 3-hydroxyacyl-CoA dehydrogenase (HADH) to oxidize the hydroxyl group to a ketone, yielding the final 3-oxoacyl-CoA product[12][13][14]. The precursor, 3-hydroxyacyl-CoA, can also be isolated after the first enzymatic step for use as a functional group variant analog.
-
Purification and Quality Control
Purification of acyl-CoA esters is critical. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
-
Column: A C18 column provides excellent separation based on the hydrophobicity of the acyl chain[15][16][17].
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate or ammonium hydroxide) and an organic solvent like acetonitrile is typically used[15][16][18].
-
Detection: Detection is performed by monitoring the absorbance of the adenine ring of CoA at ~260 nm.
-
Validation: The identity and purity of the final product should be confirmed by liquid chromatography-mass spectrometry (LC-MS/MS), which provides both retention time and mass-to-charge ratio information[18][19].
Experimental Workflow for Comparative Kinetic Analysis
The core of this guide is a robust, detailed protocol for comparing the kinetic performance of the synthesized analogs with peroxisomal 3-ketoacyl-CoA thiolase.
Caption: Experimental workflow for kinetic comparison of analogs.
Enzyme Preparation
A purified recombinant human ACAA1 enzyme is ideal. If not commercially available, it can be expressed in E. coli and purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for a His-tagged protein).
Spectrophotometric Thiolase Activity Assay (Forward Reaction)
This assay measures the thiolytic cleavage of the 3-oxoacyl-CoA substrate. The reaction consumes Coenzyme A (CoASH) and produces a shortened acyl-CoA and acetyl-CoA. To measure the forward reaction, one must quantify the disappearance of the 3-oxoacyl-CoA substrate or the appearance of a product. A more common and robust method is to measure the reverse (condensation) reaction, which releases a free thiol from CoASH.
Spectrophotometric Thiolase Activity Assay (Reverse Reaction)
This is the preferred method. It measures the condensation of a shortened acyl-CoA with acetyl-CoA to form a 3-oxoacyl-CoA, releasing a free CoASH molecule in the process. The released CoASH can be quantified in real-time using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent). DTNB reacts with free thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹)[20][21][22].
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl₂.
-
DTNB Stock: 10 mM DTNB in assay buffer.
-
Substrate Stocks: Prepare 10 mM stocks of each acyl-CoA analog (the "shortened" versions for the reverse reaction) and acetyl-CoA in water. Quantify accurately by A₂₆₀.
-
Enzyme Stock: Prepare a ~1 mg/mL stock of purified 3-ketoacyl-CoA thiolase in a suitable storage buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL Assay Buffer
-
10 µL DTNB Stock (final concentration ~0.5 mM)
-
10 µL Acetyl-CoA Stock (final concentration ~0.5 mM)
-
10 µL of varying concentrations of the acyl-CoA analog (e.g., final concentrations from 0 to 200 µM).
-
-
Pre-incubate the plate at 37°C for 5 minutes in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding 10 µL of a diluted enzyme solution (e.g., 1-5 µg of thiolase).
-
Immediately begin monitoring the increase in absorbance at 412 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = (ΔA₄₁₂/Δt) / ε).
-
Plot v₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax and Km.
-
Calculate the turnover number (kcat) where kcat = Vmax / [E], with [E] being the final enzyme concentration.
-
The primary metric for comparing substrate performance is the specificity constant (kcat/Km) , which reflects the catalytic efficiency of the enzyme for a given substrate.
-
Illustrative Performance Data
While specific data for the proposed analogs is pending experimental determination, the following table presents representative kinetic data for various acyl-CoA substrates with peroxisomal β-oxidation enzymes from published literature. This serves as a benchmark for the expected magnitude of results.
| Substrate (Illustrative) | Enzyme | Km (µM) | Relative Vmax (%) | Source |
| Lauroyl-CoA (C12:0) | Peroxisomal β-oxidation (total) | ~10 | 100 | [13] |
| Palmitoyl-CoA (C16:0) | Peroxisomal β-oxidation (total) | ~15 | 85 | [13] |
| Stearoyl-CoA (C18:0) | Peroxisomal β-oxidation (total) | ~12 | 70 | [13] |
| Oleoyl-CoA (C18:1) | Peroxisomal β-oxidation (total) | ~8 | 90 | [13] |
| Behenoyl-CoA (C22:0) | Peroxisomal β-oxidation (total) | ~10 | 45 | [13] |
| Acetoacetyl-CoA (C4) | Peroxisomal Thiolase (KAT2) | High | N/A | [9] |
| Long-Chain Acyl-CoAs | Peroxisomal Thiolase (KAT2) | Lower | High | [9] |
Note: This data is illustrative and represents overall pathway flux or results from different specific enzymes. It is intended to provide a qualitative comparison for what researchers might observe.
Conclusion
The study of this compound and its analogs is a frontier in understanding the nuances of VLC-PUFA metabolism. Due to the specialized nature of these substrates, a successful research program requires a methodical approach combining chemical synthesis, enzymatic conversion, rigorous purification, and precise kinetic analysis. This guide provides the conceptual and practical framework for such an endeavor. By systematically evaluating a panel of logically designed analogs, researchers can elucidate the structural determinants of substrate specificity for peroxisomal 3-ketoacyl-CoA thiolase, paving the way for a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 8. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 9. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 11. researchgate.net [researchgate.net]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. ethosbiosciences.com [ethosbiosciences.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
Navigating the landscape of laboratory waste requires a diligent and informed approach, especially when handling specialized biochemicals for which comprehensive safety data may not be readily available. This guide provides a detailed protocol for the proper disposal of 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA, a very-long-chain 3-oxoacyl coenzyme A derivative.[1][2] In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established principles of chemical waste management to ensure the safety of laboratory personnel and environmental compliance.
The foundational principle of this guide is risk mitigation. Given the unknown specific toxicological properties of this compound, it must be treated as hazardous chemical waste. This protocol is designed to be a self-validating system, prioritizing consultation with institutional safety officers and adherence to local and federal regulations.
Understanding the Compound: A Profile of this compound
A precise understanding of a chemical's nature is paramount for its safe handling and disposal. While a specific SDS is not available, we can infer certain properties from its classification and structure.
-
Chemical Classification: It belongs to the class of organic compounds known as very-long-chain 3-oxoacyl CoAs.[1][2] These are derivatives of Coenzyme A, a crucial molecule in cellular metabolism.[3][4]
-
Structure and Reactivity: The molecule possesses a long, polyunsaturated fatty acyl chain attached to a Coenzyme A molecule via a thioester bond. The thioester linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The polyunsaturated nature of the fatty acid component suggests a potential for oxidation.
Table 1: Chemical and Physical Properties Summary
| Property | Value | Source |
| Chemical Formula | C45H72N7O18P3S | [1] |
| Average Molecular Weight | 1124.076 g/mol | [1] |
| Classification | Very-long-chain 3-oxoacyl CoA | [1] |
| Known Biological Role | Human Metabolite | [5] |
Pre-Disposal Safety and Logistics: The Foundational Steps
Before handling any waste materials, a systematic approach ensures that all safety and regulatory aspects are addressed.
Mandatory Consultation with Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) department is the definitive authority on chemical waste disposal.[6] Before proceeding, you must contact them with all available information on this compound. They will provide specific guidance based on local, state, and federal regulations.
Assembling a Disposal Kit
Prepare a dedicated kit for the disposal process to minimize movement and potential for cross-contamination.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (or other chemically resistant gloves recommended by your EHS)
-
Safety glasses or goggles
-
Lab coat
-
-
Waste Containment:
-
Labeling:
-
Hazardous waste tags, as provided by your institution's EHS.
-
Step-by-Step Disposal Protocol
This protocol assumes the compound is in a solid form or dissolved in a solvent. The primary goal is to securely contain the waste for collection by trained hazardous waste personnel.
Step 1: Waste Identification and Segregation
-
Identify the complete waste stream. This includes the this compound and any solvents, buffers, or other reagents it may be mixed with.
-
Segregate the waste. Do not mix this waste stream with other incompatible waste types (e.g., strong acids, bases, or oxidizers).[7] Keep it separate from biological or radioactive waste unless it is classified as a multi-hazardous waste.[9]
Step 2: Preparing the Waste Container
-
Select an appropriate container. The container must be clean, in good condition, and have a secure, screw-top cap.[7]
-
Pre-label the container. Before adding any waste, affix a hazardous waste tag. Fill out all required information, including:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
List all components of the mixture by percentage or volume, including solvents and buffers.[7]
-
Identify the associated hazards. In the absence of specific data, a conservative approach is to list "Toxic" and "Irritant". Consult your EHS for guidance.
-
The date the first drop of waste is added.
-
Step 3: Transferring the Waste
-
Perform all transfers within a chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the waste into the labeled container. If the compound is a solid, use a dedicated spatula. If it is in solution, pour carefully to avoid splashing.
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[7]
-
Securely cap the container immediately after adding the waste.[8]
Step 4: Decontamination of Labware
-
Decontaminate any reusable labware (e.g., beakers, spatulas) that came into contact with the compound.
-
The rinsate from this cleaning process must also be considered hazardous waste. Collect the initial rinses in the designated hazardous waste container.
-
Disposable items (e.g., pipette tips, weighing paper) should be placed in a separate, sealed bag and then into the solid hazardous waste stream, as directed by your EHS.
Step 5: Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). [7][8] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is within secondary containment to catch any potential leaks.[8]
-
The label must be facing outwards and clearly visible.[7]
Step 6: Arranging for Waste Pickup
-
Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for pickup. [7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a direct call to the EHS department.[8][9]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060226) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3-Oxo-tetracosa-9,12,15,18-all-cis-tetraenoyl-CoA (HMDB0060229) [hmdb.ca]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. Coenzyme A and its derivatives: renaissance of a textbook classic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-oxohexacosanoyl-CoA | C47H84N7O18P3S | CID 25271602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA
As researchers and scientists at the forefront of drug development, we often work with novel chemical compounds where comprehensive safety data is not yet available. 3-Oxo-tetracosa-12,15,18,21-all-cis-tetraenoyl-CoA is a specialized, long-chain fatty acyl-CoA ester, likely involved in critical metabolic pathways.[1][2][3] Due to its uncharacterized nature, a conservative and rigorous approach to safety is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) and handling procedures necessary to ensure your safety.
Part 1: Hazard Assessment - A Proactive Stance on Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer potential hazards from its chemical structure and related molecules. This principle dictates that a novel compound should be treated as hazardous until proven otherwise.[4]
Key Structural Considerations:
-
Long-Chain Acyl-CoA Ester: These molecules are central to fatty acid metabolism and can act as signaling molecules.[3][5] While essential biologically, concentrated forms in a lab setting may have unknown physiological effects if accidentally absorbed.
-
Polyunsaturated Nature: The four cis double bonds make the fatty acid chain susceptible to oxidation. While not a primary handling hazard, this can affect the compound's stability and could potentially lead to the formation of reactive byproducts over time.
-
3-Oxoacyl-CoA Moiety: This functional group is an intermediate in beta-oxidation.[6] Deficiencies in enzymes that process related molecules can lead to serious metabolic disorders, highlighting the biological potency of this class of compounds.[7]
Based on this analysis, we will operate under the assumption that this compound is potentially toxic and requires stringent handling protocols to prevent exposure.[8]
Part 2: Multi-Layered Protection - Your PPE Protocol
A multi-layered approach to PPE is crucial, combining engineering controls with appropriate personal gear.[8] The goal is to create redundant barriers between you and the chemical.
Primary Engineering Control: The Fume Hood
All handling of this compound, especially when in powdered form or solution, should be conducted within a certified chemical fume hood.[4] This is your first and most critical line of defense against inhalation of aerosols.
Personal Protective Equipment (PPE) Selection:
A standard "Level D" of protection, as a minimum, should be adopted, with enhancements as dictated by the procedure.[9]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes and potential aerosols. A face shield should be worn over goggles if there is a significant splash risk.[4][10] |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloved) | Provides a robust barrier against skin contact.[4] Double-gloving is recommended to protect against undetected micro-tears and for safe doffing. |
| Body Protection | Fully-buttoned Laboratory Coat | A standard lab coat protects against minor spills and contamination of personal clothing.[4][11] |
| Footwear | Closed-toe shoes | Prevents injury from dropped items or spills.[12] |
dot
Caption: Workflow for Safe Handling of Novel Acyl-CoA Esters.
Part 3: Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before any work begins, ensure the fume hood is operational and uncluttered. Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the hood.
-
Donning PPE: Put on your PPE in the following order: lab coat, safety goggles, and then two pairs of nitrile gloves.[13]
-
Aliquotting: If the compound is a solid, carefully weigh it within the fume hood. Avoid creating dust. If it is in a solvent, handle it as a potential splash hazard.
-
Post-Handling: After you have finished, securely cap the container. The container label must clearly identify the material as hazardous.[4]
Spill and Exposure Protocol:
In the event of accidental exposure, immediate action is critical.[12]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]
-
Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.[4]
-
Spill: For a small spill within the fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and contact your institution's environmental health and safety (EH&S) office.[11]
Disposal Plan:
All materials that have come into contact with this compound are considered chemical waste.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a properly labeled hazardous waste bottle.
-
Glassware: Decontaminate glassware with an appropriate solvent wash, collecting the rinsate as liquid waste, before washing normally.
Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[14] Adherence to your institution's specific waste disposal guidelines is mandatory.
By implementing these comprehensive safety measures, you can confidently handle novel research chemicals like this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. 3-oxohexacosanoyl-CoA | C47H84N7O18P3S | CID 25271602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 4. twu.edu [twu.edu]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 7. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 10. fatfinger.io [fatfinger.io]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. blog.edvotek.com [blog.edvotek.com]
- 14. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
